Sertindole
Description
This compound, a neuroleptic, is one of the newer antipsychotic medications available. Serdolect is developed by the Danish pharmaceutical company H. Lundbeck. It is a phenylindole derivative used in the treatment of schizophrenia. It was first marketed in 1996 in several European countries before being withdrawn two years later because of numerous cardiac adverse effects. It has once again been approved and should soon be available on the French and Australian market.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for psychosis and has 5 investigational indications. It was withdrawn in at least one region.
Properties
IUPAC Name |
1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKLJWGUPQBVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048967 | |
| Record name | Sertindole | |
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Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sertindole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
9.63e-03 g/L | |
| Record name | Sertindole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
106516-24-9 | |
| Record name | Sertindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106516-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sertindole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106516249 | |
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| Record name | Sertindole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06144 | |
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| Record name | Sertindole | |
| Source | EPA DSSTox | |
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| Record name | 1-(2-{4-[5-chloro-1-(p-fluorophenyl)indol-3-yl]piperidine}ethyl)2- imidazolidinone | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | SERTINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVV4Z879SP | |
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| Record name | Sertindole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Sertindole: A Comprehensive Pharmacological Profile and Receptor Binding Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of the pharmacological properties of sertindole, an atypical antipsychotic agent. This compound is distinguished by its unique neuropharmacological profile, characterized by a high affinity for specific dopamine, serotonin, and adrenergic receptors. This document synthesizes key data on its receptor binding affinities, explores its mechanism of action through various signaling pathways, and details the experimental methodologies used to elucidate these properties.
Core Pharmacological Profile
This compound is a phenylindole derivative classified as a second-generation (atypical) antipsychotic.[1] Its therapeutic efficacy in the treatment of schizophrenia is believed to stem from its combined antagonist activity at central dopamine D2, serotonin 5-HT2A and 5-HT2C, and α1-adrenergic receptors.[2][3][4] A key characteristic of this compound and other atypical antipsychotics is its selective action on the mesolimbic and mesocortical dopaminergic pathways over the nigrostriatal pathway.[5] This limbic selectivity is hypothesized to be responsible for the lower incidence of extrapyramidal side effects (EPS) compared to first-generation antipsychotics. Furthermore, studies have shown that this compound acts as an inverse agonist at 5-HT2C receptors, which may contribute to its clinical effects on cognition and mood. This compound is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP2D6 and CYP3A4.
Receptor Binding Affinities
The affinity of this compound for various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher binding affinity. The data presented below is compiled from multiple in vitro studies.
| Receptor Subtype | Binding Affinity (Ki, nmol/L) | Primary Pharmacological Action |
| Dopamine D2 | 0.45 | Antagonist |
| Serotonin 5-HT2A | 0.20 | Antagonist |
| Serotonin 5-HT2C | 0.51 | Inverse Agonist |
| α1-Adrenergic | 1.4 | Antagonist |
Data sourced from in vitro studies.
Key Signaling Pathways and Mechanism of Action
This compound's clinical effects are a consequence of its modulation of several critical neurotransmitter signaling pathways.
3.1. Dopamine D2 Receptor Antagonism in the Mesolimbic Pathway
The positive symptoms of schizophrenia (e.g., hallucinations, delusions) are linked to hyperactivity of the mesolimbic dopamine pathway. This compound acts as a potent antagonist at D2 receptors in this pathway. By blocking these Gi-coupled receptors, it inhibits the downstream signaling cascade, leading to a reduction in dopaminergic neurotransmission and alleviation of positive symptoms.
References
- 1. Emerging role of this compound in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C24H26ClFN4O | CID 60149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound in the Management of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Sertindole on D2 and 5-HT2A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sertindole is an atypical antipsychotic agent characterized by its unique pharmacological profile, exhibiting potent antagonism at both dopamine D2 and serotonin 5-HT2A receptors. This dual-receptor action is fundamental to its therapeutic efficacy in schizophrenia, contributing to the management of both positive and negative symptoms while potentially mitigating the risk of extrapyramidal side effects commonly associated with conventional antipsychotics. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with D2 and 5-HT2A receptors, supported by quantitative binding and functional data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Introduction
This compound, a phenylindole derivative, is classified as a second-generation or atypical antipsychotic.[1][2] Its therapeutic utility in the treatment of schizophrenia is primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] Concurrently, the potent antagonism of 5-HT2A receptors is believed to contribute to its efficacy against negative symptoms and to a lower incidence of extrapyramidal symptoms (EPS). This guide delves into the specifics of these interactions, presenting a detailed analysis for the scientific community.
Quantitative Analysis of this compound's Receptor Interactions
The affinity and functional potency of this compound at D2 and 5-HT2A receptors have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its binding characteristics.
Table 1: In Vitro Receptor Binding Affinity of this compound
This table presents the equilibrium dissociation constant (Ki) of this compound for human dopamine D2 and serotonin 5-HT2A receptors from various radioligand binding studies. A lower Ki value indicates a higher binding affinity.
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D2 | [3H]-Spiperone | CHO cells expressing human D2L receptor | 12 | |
| Dopamine D2 | Not Specified | Not Specified | 0.45 | |
| Serotonin 5-HT2A | Not Specified | Not Specified | 0.20 |
Table 2: In Vivo Receptor Occupancy of this compound
This table summarizes data from Positron Emission Tomography (PET) studies, which measure the percentage of receptors occupied by this compound at therapeutic doses in the human brain.
| Receptor | Brain Region | Dose | Occupancy (%) | Study Population | Reference |
| Dopamine D2 | Basal Ganglia | 4 mg (single dose) | 6-15% | Healthy Males | |
| Dopamine D2 | Striatum | Clinically therapeutic doses | Lower than typical antipsychotics | Schizophrenic Patients | |
| Serotonin 5-HT2A | Not Specified | 0.5 mg/kg or 2.0 mg/kg (in vivo) | High | Wistar Rats |
Signaling Pathways and Mechanism of Action
This compound's antagonist action at D2 and 5-HT2A receptors modulates distinct intracellular signaling cascades.
Dopamine D2 Receptor Signaling
The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, binds to the D2 receptor without activating it, thereby blocking the dopamine-induced inhibition of adenylyl cyclase and preventing the downstream signaling events.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is another GPCR that couples to the Gq/11 family of G proteins. Activation by serotonin stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound's antagonism at the 5-HT2A receptor prevents this cascade from occurring in response to serotonin.
References
- 1. D2 occupancy, extrapyramidal side effects and antipsychotic drug treatment: a pilot study with this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Preclinical Profile of Sertindole: A Technical Guide to its Antipsychotic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies that have defined the antipsychotic efficacy of sertindole. The following sections detail the key experimental findings, methodologies, and underlying pharmacological principles that support its classification as an atypical antipsychotic agent.
Receptor Binding Affinity
This compound's atypical antipsychotic profile is fundamentally linked to its distinct receptor binding affinities. Unlike typical antipsychotics which primarily act as potent dopamine D2 receptor antagonists, this compound exhibits a broader spectrum of activity, with high affinity for several serotonin and adrenergic receptors. This multi-receptor action is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia, as well as its favorable side-effect profile, particularly the low incidence of extrapyramidal symptoms (EPS).
The table below summarizes the in vitro receptor binding affinities (Ki values) of this compound for key neurotransmitter receptors implicated in the pathophysiology of schizophrenia and the mechanism of action of antipsychotic drugs.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D2 | 0.45 | [1] |
| Serotonin 5-HT2A | 0.20 | [1] |
| Serotonin 5-HT2C | 0.51 | [1] |
| α1-Adrenergic | 1.4 | [1] |
Lower Ki values indicate higher binding affinity.
Neurochemical Profile: Mesolimbic Selectivity
A hallmark of atypical antipsychotics is their preferential effect on the mesolimbic dopamine pathway, which is associated with the positive symptoms of psychosis, over the nigrostriatal pathway, which is involved in motor control.[1] Preclinical studies using in vivo microdialysis in rats have demonstrated that this compound selectively increases dopamine release in the nucleus accumbens (a key component of the mesolimbic pathway) and the medial prefrontal cortex, with a less pronounced effect on the striatum (part of the nigrostriatal pathway). This regional selectivity is thought to underlie the low propensity of this compound to induce catalepsy and other extrapyramidal side effects.
Experimental Protocol: In Vivo Microdialysis
Objective: To measure the extracellular levels of dopamine and its metabolites in specific brain regions of conscious, freely moving rats following systemic administration of this compound.
Methodology:
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Animal Model: Male Wistar rats are typically used.
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Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, striatum, or medial prefrontal cortex).
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Microdialysis Probe: A microdialysis probe with a semi-permeable membrane at its tip is inserted through the guide cannula.
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Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
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Sample Collection: The perfusate, now containing neurotransmitters that have diffused across the membrane from the extracellular space, is collected at regular intervals (e.g., every 20 minutes).
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Drug Administration: After a stable baseline of dopamine levels is established, this compound or vehicle is administered systemically (e.g., subcutaneously or intraperitoneally).
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Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine and its metabolites (DOPAC and HVA).
In Vivo Microdialysis Experimental Workflow
Behavioral Pharmacology: Predicting Antipsychotic Efficacy
Preclinical behavioral models in rodents are crucial for predicting the clinical efficacy of potential antipsychotic drugs. This compound has been evaluated in several such models, demonstrating a profile consistent with an effective antipsychotic agent.
Conditioned Avoidance Response (CAR)
The conditioned avoidance response test is a classic predictive model for antipsychotic activity. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a mild footshock) by responding to a preceding neutral stimulus (e.g., a light or tone). Effective antipsychotics selectively suppress this conditioned avoidance behavior at doses that do not impair the animal's ability to escape the aversive stimulus, indicating a specific effect on the psychological component of the response rather than a general motor deficit. Preclinical studies have shown that this compound is effective in the conditioned avoidance response test, a model sensitive to antipsychotics.
Experimental Protocol: Conditioned Avoidance Response
Objective: To assess the ability of this compound to suppress a learned avoidance response in rats.
Methodology:
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Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of each compartment is a grid that can deliver a mild electric shock.
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Training: A rat is placed in one compartment. A conditioned stimulus (CS), such as a light or tone, is presented for a set duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation, it avoids the unconditioned stimulus (US), a mild footshock. If the rat does not move, the footshock is delivered until it escapes to the other compartment. This is repeated for a set number of trials per session.
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Drug Testing: Once the rats have reached a stable high level of avoidance responding (e.g., >80% avoidance), they are treated with various doses of this compound or vehicle before the test session.
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Data Analysis: The number of avoidance responses, escape responses, and escape failures are recorded. A significant decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Apomorphine-Induced Stereotypy
Apomorphine is a direct dopamine receptor agonist that, at sufficient doses, induces stereotyped behaviors in rodents, such as sniffing, licking, and gnawing. This behavior is thought to model the dopamine hyperactivity in the nigrostriatal pathway. The ability of a compound to antagonize apomorphine-induced stereotypy is a strong indicator of dopamine D2 receptor blockade. Given this compound's potent D2 receptor antagonism, it is predicted to be effective in this model.
Experimental Protocol: Apomorphine-Induced Stereotypy
Objective: To evaluate the ability of this compound to block the stereotyped behaviors induced by the dopamine agonist apomorphine.
Methodology:
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Animal Model: Male rats or mice are commonly used.
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Drug Pre-treatment: Animals are pre-treated with various doses of this compound or vehicle.
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Apomorphine Challenge: After a set pre-treatment time, animals are administered a dose of apomorphine known to reliably induce stereotypy (e.g., 0.5-1.5 mg/kg, s.c.).
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Behavioral Observation: Immediately following the apomorphine injection, animals are placed in individual observation cages and their behavior is scored at regular intervals (e.g., every 5-10 minutes) for a period of 1-2 hours by a trained observer who is blind to the treatment conditions.
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Scoring: A rating scale is used to quantify the intensity of the stereotyped behavior. A common scale is: 0 = asleep or stationary; 1 = active; 2 = predominantly active with bursts of stereotyped sniffing and head movements; 3 = stereotyped activity with continuous sniffing, licking, or gnawing of the cage floor or walls; 4 = intense, continuous stereotypy.
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Data Analysis: The scores are summed over the observation period to give a total stereotypy score for each animal. The dose of this compound that produces a 50% reduction in the stereotypy score (ED50) can then be calculated.
Catalepsy Induction
Catalepsy in rodents, characterized by an inability to correct an externally imposed posture, is a widely used preclinical model to predict the propensity of an antipsychotic to cause extrapyramidal side effects (EPS) in humans. This effect is primarily mediated by strong blockade of D2 receptors in the nigrostriatal pathway. Atypical antipsychotics, including this compound, are characterized by a low potential to induce catalepsy at clinically relevant doses.
Experimental Protocol: Catalepsy Test
Objective: To assess the potential of this compound to induce catalepsy in rats.
Methodology:
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Animal Model: Male rats are typically used.
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Drug Administration: Animals are treated with various doses of this compound, a positive control (e.g., haloperidol), or vehicle.
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Catalepsy Assessment: At various time points after drug administration, catalepsy is measured using the bar test. The rat's forepaws are gently placed on a horizontal bar raised a few centimeters above the surface.
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Measurement: The latency for the rat to remove both forepaws from the bar is recorded, up to a maximum cut-off time (e.g., 180 seconds).
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Data Analysis: The mean latency to descend is calculated for each treatment group. A significant increase in the descent latency compared to the vehicle group indicates catalepsy. The dose that produces catalepsy in 50% of the animals (ED50) can be determined.
This compound's Mechanism of Action: A Signaling Pathway Perspective
The atypical antipsychotic properties of this compound can be conceptualized through its integrated effects on dopaminergic and serotonergic signaling pathways. The following diagram illustrates the hypothesized mechanism by which this compound alleviates psychotic symptoms while minimizing motor side effects.
This compound's Proposed Mechanism of Action
Summary of Preclinical Efficacy
The preclinical data for this compound consistently demonstrate a profile of an atypical antipsychotic. Its high affinity for 5-HT2A and 5-HT2C receptors, in addition to its potent D2 receptor antagonism, contributes to its efficacy. Furthermore, its preferential activity in the mesolimbic dopamine pathway provides a strong rationale for its low incidence of extrapyramidal side effects. The efficacy of this compound in predictive behavioral models such as the conditioned avoidance response, coupled with its low propensity to induce catalepsy, solidifies its classification as an atypical antipsychotic agent. These preclinical findings have been foundational to its clinical development and provide a clear framework for understanding its therapeutic actions.
References
The Serendipitous Journey of Sertindole: A Technical Chronicle of an Atypical Antipsychotic
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sertindole, a phenylindole derivative, emerged as a novel atypical antipsychotic with a unique receptor binding profile, promising efficacy against both positive and negative symptoms of schizophrenia, and a low propensity for extrapyramidal side effects. Developed by the Danish pharmaceutical company H. Lundbeck, its path to clinical use has been complex, marked by initial approvals, a subsequent withdrawal due to cardiovascular safety concerns, and a carefully managed reintroduction in select regions. This technical guide provides a comprehensive overview of the discovery, development, and scientific underpinnings of this compound, detailing its synthesis, preclinical pharmacology, clinical trial data, and the critical issue of QTc interval prolongation.
Introduction: The Quest for Atypicality
The development of antipsychotic medications has been a continuous effort to improve efficacy while minimizing debilitating side effects. The first-generation, or "typical," antipsychotics, while effective against the positive symptoms of schizophrenia (e.g., hallucinations, delusions), were often associated with severe extrapyramidal symptoms (EPS), such as parkinsonism and tardive dyskinesia. This led to the search for "atypical" antipsychotics with a broader spectrum of efficacy, particularly against negative symptoms (e.g., apathy, social withdrawal), and a more favorable side-effect profile. This compound was conceived within this paradigm, designed to selectively target mesolimbic dopaminergic pathways, thereby reducing the risk of motor side effects associated with nigrostriatal dopamine blockade.[1][2]
Synthesis and Physicochemical Properties
This compound, chemically designated as 1-[2-[4-[5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl]-2-imidazolidinone, is a lipophilic molecule with a molecular weight of 440.94 g/mol .[1]
Synthetic Pathway
The synthesis of this compound is a multi-step process. A common literature synthesis route is outlined below.[3][4]
Experimental Protocol: Synthesis of this compound
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N-Arylation of 5-chloroindole: 5-chloroindole is reacted with 4-fluorobromobenzene in the presence of a copper catalyst (e.g., CuBr) and a base (e.g., potassium carbonate) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures (130-135°C) to yield 5-chloro-1-(4-fluorophenyl)indole.
-
Condensation with 4-piperidone: The resulting indole derivative is then condensed with 4-piperidone monohydrate hydrochloride in the presence of a mixture of acetic acid and trifluoroacetic acid at 100-110°C to form 5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride.
-
Reduction of the Tetrahydropyridine Ring: The tetrahydropyridine ring is reduced to a piperidine ring via catalytic hydrogenation using a platinum oxide (PtO2) catalyst in a solvent such as methanol at 30-35°C. This step yields 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole.
-
N-Alkylation: The final step involves the N-alkylation of the piperidine nitrogen with 1-(2-chloroethyl)-2-imidazolidinone in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) in a solvent like methyl isobutyl ketone (MIBK) at 110-115°C to produce this compound.
Diagram: Synthetic Pathway of this compound
Caption: Simplified Synthetic Pathway of this compound.
Preclinical Pharmacology
Receptor Binding Profile
This compound exhibits a high affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, and α1-adrenergic receptors. Its atypical profile is attributed to its potent 5-HT2A antagonism relative to its D2 antagonism. This high 5-HT2A/D2 affinity ratio is thought to contribute to its efficacy against negative symptoms and reduced risk of EPS.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound
| Receptor | Ki (nM) |
| Dopamine D2 | 0.45 |
| Serotonin 5-HT2A | 0.20 |
| Serotonin 5-HT2C | 0.51 |
| α1-Adrenergic | 1.4 |
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Animal Models
Preclinical studies in various animal models of schizophrenia demonstrated this compound's antipsychotic potential.
Experimental Protocol: Animal Models of Schizophrenia
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Amphetamine-Induced Hyperlocomotion: This model mimics the positive symptoms of schizophrenia. Rodents are administered amphetamine to induce hyperactivity, and the ability of this compound to attenuate this behavior is measured.
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Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. The ability of this compound to restore PPI deficits induced by psychotomimetic drugs (e.g., phencyclidine - PCP) is assessed.
-
Conditioned Avoidance Response (CAR): This test evaluates the effects of a drug on learned behaviors. This compound's ability to suppress the avoidance response without causing sedation is indicative of its antipsychotic activity.
Diagram: Preclinical Evaluation Workflow
Caption: Preclinical Evaluation Workflow for this compound.
Clinical Development
Phase II and III Clinical Trials
Multiple randomized, controlled clinical trials have evaluated the efficacy and safety of this compound in patients with schizophrenia. These studies consistently demonstrated that this compound is superior to placebo and at least as effective as haloperidol in treating both positive and negative symptoms.
Table 2: Summary of Key Phase III Clinical Trial Results
| Trial | Comparator(s) | Duration | Key Efficacy Outcomes (this compound vs. Comparator) | Key Safety Findings |
| Zisapel et al. | Haloperidol | 8 weeks | This compound (16 mg/day) showed significantly greater improvement in negative symptoms (PANSS negative subscale) than haloperidol. | This compound had a significantly lower incidence of EPS compared to haloperidol. |
| van Kammen et al. | Placebo, Haloperidol | 8 weeks | This compound (12, 20, 24 mg/day) and haloperidol were significantly more effective than placebo in reducing PANSS and BPRS total scores. | This compound was associated with a dose-related increase in QTc interval. |
| McEvoy et al. | Risperidone | - | A study in treatment-resistant schizophrenia was prematurely terminated due to the suspension of this compound. | - |
Experimental Protocol: Phase III Clinical Trial Design (Illustrative)
-
Patient Population: Patients diagnosed with schizophrenia according to DSM-IV criteria, with a specified baseline severity on scales like the Positive and Negative Syndrome Scale (PANSS).
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Treatment Arms: this compound (e.g., 12-24 mg/day), an active comparator (e.g., haloperidol 10 mg/day or risperidone), and a placebo arm.
-
Primary Efficacy Endpoint: Change from baseline in the PANSS total score.
-
Secondary Efficacy Endpoints: Changes in PANSS subscales (positive, negative, general psychopathology), Brief Psychiatric Rating Scale (BPRS), and Clinical Global Impression (CGI) scores.
-
Safety Assessments: Monitoring of adverse events, vital signs, weight, laboratory parameters, and electrocardiograms (ECGs) to assess the QTc interval. Extrapyramidal symptoms are assessed using scales like the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).
Regulatory History: A Tumultuous Path
This compound was first marketed in several European countries in 1996. However, in 1998, it was voluntarily withdrawn from the market by Lundbeck due to post-marketing reports of sudden cardiac death and concerns about QTc prolongation. Subsequent extensive safety analyses and post-marketing surveillance studies indicated that the cardiovascular risk, while present, might not be greater than that of other atypical antipsychotics when used with appropriate precautions. This led to its reintroduction in some European countries and Australia with strict prescribing guidelines, including mandatory ECG monitoring. This compound is not approved for use in the United States.
The QTc Interval Prolongation Issue
The primary safety concern with this compound is its potential to prolong the QTc interval, a measure of ventricular repolarization. A prolonged QTc interval is a risk factor for a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP).
Mechanism of QTc Prolongation
This compound has been shown to be a potent blocker of the human ether-à-go-go-related gene (hERG) potassium channel. The hERG channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of this channel by this compound delays repolarization, leading to a prolongation of the QT interval.
Experimental Protocol: hERG Channel Assay (Patch Clamp)
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably transfected with the hERG channel are used.
-
Electrophysiological Recording: The whole-cell patch-clamp technique is employed to record the potassium currents flowing through the hERG channels.
-
Drug Application: this compound at various concentrations is applied to the cells, and the effect on the hERG current is measured.
-
Data Analysis: The concentration of this compound that inhibits 50% of the hERG current (IC50) is determined. This compound has been shown to have a low nanomolar IC50 for hERG channel blockade.
Diagram: Mechanism of this compound-Induced QTc Prolongation
Caption: Mechanism of this compound-Induced QTc Prolongation.
Pharmacokinetics and Metabolism
This compound is well absorbed after oral administration, with peak plasma concentrations reached in approximately 10 hours. It is highly protein-bound (around 99.5%) and has a large volume of distribution. The elimination half-life is long, averaging about 3 days. This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. Its metabolites are mainly excreted in the feces.
Conclusion
This compound represents a significant, albeit complex, chapter in the history of antipsychotic drug development. Its unique receptor binding profile translated into a promising clinical profile, offering efficacy against both positive and negative symptoms of schizophrenia with a low incidence of extrapyramidal side effects. However, the discovery of its potent hERG channel blocking activity and the associated risk of QTc prolongation led to a challenging regulatory journey. The story of this compound underscores the critical importance of thorough cardiovascular safety assessment in drug development and highlights the ongoing need for antipsychotics with improved safety profiles. For researchers and clinicians, this compound serves as a valuable case study in balancing efficacy and risk in the management of severe mental illness.
References
Sertindole's Dichotomous Impact on Mesolimbic and Mesocortical Dopamine Pathways: A Technical Guide
For Immediate Release
This technical guide provides a detailed examination of the atypical antipsychotic sertindole and its distinct effects on the mesolimbic and mesocortical dopamine pathways. Synthesizing preclinical data, this document offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's receptor pharmacology, its influence on dopamine neurotransmission, and the experimental methodologies used to elucidate these mechanisms.
Executive Summary
This compound is a second-generation antipsychotic characterized by a high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors, as well as α1-adrenergic receptors.[1][2] Its clinical efficacy is attributed to a preferential modulation of the mesocorticolimbic dopamine systems over the nigrostriatal pathway, leading to a lower incidence of extrapyramidal side effects.[2] Preclinical studies demonstrate that this compound's antagonism of D2 receptors in the mesolimbic pathway is crucial for alleviating the positive symptoms of schizophrenia. Concurrently, its potent 5-HT2A receptor blockade is hypothesized to facilitate dopamine release in the mesocortical pathway, a mechanism believed to be associated with the improvement of negative and cognitive symptoms. This guide delves into the quantitative pharmacology and functional outcomes of this compound's interaction with these two critical neural circuits.
Receptor Binding Affinity
This compound's pharmacological profile is defined by its high affinity for a specific set of neurotransmitter receptors. The inhibition constants (Ki) quantify this binding affinity, with lower values indicating a stronger binding. The following table summarizes the Ki values for this compound at key receptors implicated in its antipsychotic action.
| Receptor | Ki (nM) |
| Dopamine D2 | 0.4 - 1.4 |
| Serotonin 5-HT2A | 0.2 - 0.5 |
| Serotonin 5-HT2C | 0.5 - 1.0 |
| α1-Adrenergic | 1.8 - 5.0 |
| (Data compiled from multiple sources; ranges reflect inter-study variability) |
Impact on the Mesolimbic Dopamine Pathway
The mesolimbic pathway, projecting from the Ventral Tegmental Area (VTA) to the Nucleus Accumbens (NAc), is centrally involved in reward, motivation, and the positive symptoms of schizophrenia, which are associated with hyperdopaminergic activity in this region.
Mechanism of Action
This compound acts as a potent antagonist at D2 receptors within the NAc. By blocking these postsynaptic receptors, this compound attenuates the effects of excessive dopamine, leading to a reduction in positive symptoms such as hallucinations and delusions. Electrophysiological studies have shown that acute administration of this compound can increase the number of spontaneously active dopamine neurons in the VTA, an effect suggested to be mediated by feedback from postsynaptic receptor blockade.
Quantitative Effects on Dopamine Output
In vivo microdialysis and voltammetry studies in rats have demonstrated that this compound preferentially increases dopamine output in the shell of the nucleus accumbens (a key component of the mesolimbic pathway) compared to the striatum (part of the nigrostriatal pathway). This limbic selectivity is a hallmark of atypical antipsychotics and is thought to contribute to their favorable side-effect profile. While specific dose-response data from the full-text study by Hertel et al. (2006) was not accessible for this guide, the study's abstract indicates a significant preferential increase in dopamine output in the NAc shell versus the striatum.
References
The Fine Balance of Affinity: A Technical Guide to the Structure-Activity Relationship of Sertindole and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Sertindole, an atypical antipsychotic, has a well-established clinical profile in the management of schizophrenia.[1] Its therapeutic efficacy is attributed to a unique and complex interaction with a range of neurotransmitter receptors, most notably dopamine D2, serotonin 5-HT2A and 5-HT2C, and α1-adrenergic receptors.[2] This intricate pharmacology, however, also presents challenges, including cardiovascular side effects that have historically limited its clinical use.[3] Understanding the precise relationship between the chemical structure of this compound and its activity at these physiological targets is paramount for the development of safer and more effective antipsychotic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and cellular mechanisms.
Core Structure and Pharmacological Profile of this compound
This compound is a phenylindole derivative characterized by a core structure featuring a 1-(4-fluorophenyl)-1H-indole moiety linked at the 3-position to a piperidine ring, which in turn is N-substituted with a 2-(2-oxo-1,3-imidazolidin-1-yl)ethyl group. The 5-position of the indole ring is substituted with a chlorine atom.[4] This specific arrangement of chemical entities confers upon this compound its characteristic high affinity for D2, 5-HT2A, 5-HT2C, and α1-adrenergic receptors.[1]
Structure-Activity Relationship: Insights from Analogue Studies
Systematic modifications of the this compound scaffold have provided crucial insights into the molecular features governing its receptor binding profile. The primary focus of these studies has been the exploration of substituents at the 5-position of the indole ring and modifications of the substituent on the piperidine nitrogen.
Modifications at the 5-Position of the Indole Ring
The substitution at the 5-position of the indole ring has been a fertile ground for SAR studies, leading to the development of analogues with significantly altered receptor affinity and selectivity profiles. Replacement of the native chlorine atom with various polar and heteroaromatic substituents has been shown to dramatically shift the pharmacological profile away from a balanced D2/5-HT2A antagonist towards highly selective α1-adrenoceptor antagonists.
A series of 5-heteroaryl-substituted 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles have been synthesized and evaluated for their binding affinities at various receptors. The data, summarized in the table below, reveals a clear trend: the introduction of heteroaromatic moieties at the 5-position generally leads to a significant decrease in affinity for D2 and 5-HT2A receptors, while often maintaining or even enhancing affinity for α1-adrenoceptors.
| Compound | R1 (5-position) | D2 (Ki, nM) | 5-HT2A (Ki, nM) | α1 (Ki, nM) |
| This compound | Cl | 1.3 | 0.4 | 1.4 |
| Analogue 1 | 1-Methyl-1,2,4-triazol-3-yl | >1000 | 180 | 0.99 (α1a) |
| Analogue 2 | 1,2,3-Triazol-1-yl | >1000 | 250 | 12 |
| Analogue 3 | Pyridin-3-yl | 120 | 23 | 2.0 |
| Analogue 4 | Pyrimidin-5-yl | 230 | 45 | 3.5 |
Table 1: Receptor binding affinities of 5-heteroaryl substituted this compound analogues.
These findings highlight the critical role of the 5-position in modulating the interaction with D2 and 5-HT2A receptors. The steric and electronic properties of the substituent at this position appear to be major determinants of affinity, with larger, more polar heteroaromatic groups being disfavored by these receptors but well-tolerated by the α1-adrenoceptor.
Further exploration of polar substituents at the 5-position, such as aminomethyl and carbamoyl groups, has reinforced this trend, yielding a new class of selective α1-adrenoceptor antagonists. For instance, the compound 1-(2-(4-[5-aminomethyl-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl)ethyl)-2-imidazolidinone binds to α1-adrenergic receptors with a high affinity of 0.50 nM, while exhibiting significantly lower affinity for D2, 5-HT2A, and other serotonin receptors.
Modifications of the Piperidine Nitrogen Substituent
The nature of the substituent on the piperidine nitrogen is another crucial determinant of receptor affinity and selectivity. In the development of the aforementioned 5-heteroaryl substituted analogues, optimization of this substituent was key to achieving high α1-adrenoceptor selectivity. For example, replacing the 2-(2-oxo-1,3-imidazolidin-1-yl)ethyl group of this compound with a propionitrile group in the 5-(1-methyl-1,2,4-triazol-3-yl) analogue resulted in a compound with over 900-fold selectivity for α1a-adrenoceptors over D2, D3, D4, 5-HT2A, and 5-HT2C receptors.
Experimental Protocols
The quantitative data presented in this guide were primarily generated using in vitro radioligand binding assays. These assays are fundamental in drug discovery for determining the affinity of a compound for a specific receptor.
General Radioligand Binding Assay Protocol
A typical radioligand binding assay involves the incubation of a biological preparation containing the receptor of interest with a radiolabeled ligand (a molecule known to bind to the receptor with high affinity and specificity) and varying concentrations of the test compound (e.g., a this compound analogue). The amount of radioligand bound to the receptor is then measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity, typically expressed as the inhibition constant (Ki).
1. Preparation of Receptor Source:
-
Tissue Homogenates: For receptors endogenously expressed in the brain, specific brain regions (e.g., rat striatum for D2 receptors, rat cortex for 5-HT2A receptors) are dissected and homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.
-
Cell Lines: Alternatively, cell lines (e.g., CHO or HEK293 cells) stably expressing the human recombinant receptor of interest are cultured and harvested. Cell membranes are prepared in a similar manner to tissue homogenates.
2. Radioligand Binding Assay:
-
Incubation: A fixed amount of the membrane preparation is incubated in a buffer solution containing a specific concentration of the radioligand and a range of concentrations of the unlabeled test compound.
-
Radioligands: Commonly used radioligands include [3H]spiperone for D2 receptors and [3H]ketanserin for 5-HT2A receptors.
-
Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known, non-radiolabeled ligand that saturates the receptors.
-
Equilibrium: The incubation is carried out for a specific time and at a specific temperature to allow the binding reaction to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.
4. Measurement of Radioactivity:
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
5. Data Analysis:
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways Modulated by this compound
This compound's antipsychotic effects are primarily mediated by its antagonism of D2 and 5-HT2A receptors, which are G protein-coupled receptors (GPCRs). Antagonism of these receptors blocks the downstream signaling cascades initiated by their endogenous ligands, dopamine and serotonin, respectively.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are typically coupled to Gi/o proteins. Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). This compound, by acting as a D2 antagonist, blocks this inhibitory pathway, thereby preventing the dopamine-induced decrease in cAMP and PKA activity.
Serotonin 5-HT2A Receptor Signaling
Serotonin 5-HT2A receptors are coupled to Gq/11 proteins. The binding of serotonin to these receptors activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). As a 5-HT2A antagonist, this compound blocks this signaling cascade, preventing the serotonin-induced activation of PLC and the subsequent downstream events.
Conclusion
The structure-activity relationship of this compound and its analogues provides a compelling case study in the rational design of psychoactive compounds. The this compound scaffold has proven to be a versatile template, allowing for the fine-tuning of receptor affinity and selectivity through targeted chemical modifications. The extensive research into 5-substituted analogues has not only elucidated the key structural determinants for D2, 5-HT2A, and α1-adrenoceptor binding but has also led to the discovery of novel, highly selective α1-adrenoceptor antagonists. A thorough understanding of these SAR principles, coupled with robust experimental methodologies and a clear picture of the downstream signaling consequences, is essential for guiding future drug discovery efforts aimed at developing novel therapeutics for schizophrenia and other CNS disorders with improved efficacy and safety profiles.
References
- 1. This compound in the Management of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of this compound in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C24H26ClFN4O | CID 60149 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Cytochrome P450-Mediated Pharmacokinetics and Metabolism of Sertindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sertindole is an atypical antipsychotic agent characterized by its high affinity for dopamine D₂, serotonin 5-HT₂ₐ and 5-HT₂𝒸, and α₁-adrenergic receptors. Its clinical use is primarily in the treatment of schizophrenia. A thorough understanding of its pharmacokinetic profile and metabolic pathways is crucial for optimizing therapeutic efficacy and ensuring patient safety. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of this compound, with a particular focus on the pivotal role of Cytochrome P450 (CYP) enzymes.
Pharmacokinetics of this compound
This compound exhibits a pharmacokinetic profile characterized by slow absorption and a long elimination half-life. Following oral administration, peak plasma concentrations are reached within approximately 10 hours.[1][2] The bioavailability of the tablet formulation is about 75%.[2]
Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tₘₐₓ) | ~10 hours | [2] |
| Bioavailability | ~75% | [2] |
| Elimination Half-life (t₁/₂) | 53 - 102 hours | |
| Protein Binding | 99.5% |
Metabolism of this compound
This compound undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. The two major metabolic pathways are oxidation of the imidazolidinone ring to form dehydrothis compound and N-dealkylation to yield northis compound. While these are the principal metabolites, further metabolism occurs through hydroxylation at the 4- and 5-positions of the imidazolidinone ring, as well as subsequent glucuronidation and sulphation.
Metabolic Pathways of this compound
The metabolic cascade of this compound is initiated by CYP2D6 and CYP3A4, leading to the formation of its main metabolites.
Role of CYP450 Enzymes in this compound Metabolism
CYP2D6
CYP2D6 plays a significant role in the metabolism of this compound. This enzyme is highly polymorphic, leading to considerable inter-individual variability in drug clearance. Individuals are generally categorized as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype. Poor metabolizers exhibit a markedly reduced clearance of this compound, leading to higher plasma concentrations and a potentially increased risk of adverse effects.
CYP3A4
CYP3A4 is another key enzyme involved in this compound's metabolism. Co-administration of this compound with potent inhibitors or inducers of CYP3A4 can lead to clinically significant drug-drug interactions. For instance, co-administration with the CYP3A4 inhibitor erythromycin has been shown to cause a slight increase in the plasma AUC of this compound.
Table 2: Impact of CYP Polymorphisms and Drug Interactions on this compound Pharmacokinetics
| Factor | Effect on this compound Pharmacokinetics | Reference(s) |
| CYP2D6 Poor Metabolizer Status | Reduced clearance, increased plasma concentrations | |
| Co-administration with CYP2D6 Inhibitors | ||
| Fluoxetine, Paroxetine, Quinidine | Increased plasma concentrations | |
| Co-administration with CYP3A4 Inhibitors | ||
| Erythromycin | Slight increase in plasma AUC | |
| Ketoconazole, Indinavir | Increased plasma concentrations | |
| Co-administration with CYP Inducers | ||
| Carbamazepine, Rifampicin, Phenobarbital, Phenytoin | Decreased plasma concentrations |
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of this compound in human liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing human liver microsomes and phosphate buffer.
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding the this compound solution and the NADPH regenerating system to the incubation mixture.
-
Incubate the mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and identify the formed metabolites.
CYP Reaction Phenotyping
To determine the relative contribution of specific CYP isozymes to this compound metabolism, reaction phenotyping studies can be performed using either recombinant human CYP enzymes or chemical inhibitors in human liver microsomes.
Conclusion
The pharmacokinetics of this compound are significantly influenced by its extensive metabolism, which is primarily mediated by the polymorphic CYP2D6 and the inducible CYP3A4 enzymes. This leads to a potential for considerable inter-individual variability in drug exposure and a risk of drug-drug interactions. A comprehensive understanding of these metabolic pathways is essential for the safe and effective use of this compound in the treatment of schizophrenia. Further research to precisely quantify the contributions of each CYP isozyme and to identify the specific UGT enzymes involved in the phase II metabolism of this compound would provide valuable insights for personalized medicine approaches.
References
Methodological & Application
Application Notes and Protocols for the Use of Sertindole in Animal Models of Schizophrenia and Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sertindole is an atypical antipsychotic agent characterized by its high affinity for dopamine D₂, serotonin 5-HT₂ₐ and 5-HT₂𝒸, and α₁-adrenergic receptors.[1] Preclinical studies in animal models of schizophrenia are crucial for elucidating its therapeutic mechanisms and evaluating its potential for treating the complex symptom domains of the disorder, including positive, negative, and cognitive symptoms. These application notes provide an overview of key experimental models and detailed protocols for investigating the effects of this compound.
Mechanism of Action
This compound's antipsychotic effect is attributed to its antagonist activity at several key neurotransmitter receptors. It exhibits a selective inhibition of dopaminergic activity in the mesolimbic pathway over the nigrostriatal pathway, which is thought to contribute to its lower incidence of extrapyramidal side effects.[2] Its potent antagonism of 5-HT₂ₐ and 5-HT₂𝒸 receptors may also contribute to its efficacy against negative and cognitive symptoms.[1]
Signaling Pathway of this compound
Caption: this compound's mechanism of action involves antagonism of key neurotransmitter receptors.
Animal Models of Schizophrenia for this compound Evaluation
Pharmacologically-induced models are frequently employed to study the effects of antipsychotics. The N-methyl-D-aspartate (NMDA) receptor antagonist models, using drugs like phencyclidine (PCP) or ketamine, are particularly relevant as they induce a range of schizophrenia-like symptoms in rodents, including cognitive deficits.[3][4]
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize quantitative data from studies investigating this compound in animal models of schizophrenia.
Table 1: this compound in the Morris Water Maze (PCP-Induced Deficits)
| Treatment Group | Dose (mg/kg, s.c.) | Effect on PCP-Induced Cognitive Impairment | Reference |
| This compound | 0.63 - 2.5 | Reversal of impairment | |
| Risperidone | 0.04 | Reversal of impairment | |
| Clozapine | 0.63 | Reversal of impairment | |
| Haloperidol | 0.010 - 0.020 | Ineffective |
Table 2: this compound in the Attentional Set-Shifting Task (Ketamine-Induced Deficits)
| Treatment Group | Dose (mg/kg) | Effect on Ketamine-Induced Cognitive Inflexibility | Reference |
| This compound | 2.5 | Prevention of deficit | |
| Ketamine | 10 or 20 | Worsened EDS performance |
Table 3: this compound in the 5-Choice Serial Reaction Time Task (CPP-Induced Deficits)
| Treatment Group | Dose (mg/kg) | Effect on CPP-Induced Deficits | Reference |
| This compound | 0.02 - 0.32 | Prevention of accuracy deficits and anticipatory over-responding | |
| This compound | 0.6 - 2.5 | No effect or enhancement of anticipatory responding |
Experimental Protocols
Protocol 1: Reversal of PCP-Induced Cognitive Deficits in the Morris Water Maze
This protocol assesses the ability of this compound to reverse learning and memory impairments induced by sub-chronic PCP administration in rats.
Experimental Workflow
Caption: Workflow for assessing this compound in the PCP-induced Morris Water Maze deficit model.
Materials:
-
Male Wistar rats
-
Phencyclidine (PCP)
-
This compound
-
Saline (vehicle)
-
Morris water maze apparatus
-
Data acquisition and analysis software
Procedure:
-
Animal Habituation: Acclimatize rats to the housing facility for at least one week before the experiment.
-
PCP Administration:
-
Administer PCP at a dose of 2 mg/kg intraperitoneally (i.p.) twice daily for 7 consecutive days.
-
A control group receives saline injections following the same schedule.
-
-
Washout Period: Allow for a 7-day washout period after the final PCP or saline injection.
-
This compound Treatment:
-
Administer this compound subcutaneously (s.c.) at doses ranging from 0.63 to 2.5 mg/kg.
-
The control and PCP-only groups receive a vehicle injection.
-
-
Morris Water Maze Testing:
-
Begin testing 30-60 minutes after this compound or vehicle administration.
-
The task involves training the rats to find a hidden platform in a circular pool of opaque water.
-
Record the escape latency (time to find the platform) and path length over several trials and days.
-
A probe trial with the platform removed is typically conducted at the end of training to assess spatial memory.
-
Data Analysis:
-
Analyze escape latency and path length using a two-way ANOVA with treatment and trial day as factors.
-
For the probe trial, analyze the time spent in the target quadrant using a one-way ANOVA.
Protocol 2: Attentional Set-Shifting Task for Cognitive Flexibility
This task evaluates the effect of this compound on cognitive flexibility, a domain of executive function often impaired in schizophrenia.
Experimental Workflow
Caption: Workflow for the Attentional Set-Shifting Task.
Materials:
-
Male C57Bl/6J mice or Long-Evans rats
-
Ketamine
-
This compound
-
Vehicle
-
Attentional set-shifting apparatus (with digging pots and various digging media and odors)
-
Food rewards
Procedure:
-
Food Restriction: Mildly food-restrict the animals to maintain motivation for the food reward.
-
Habituation and Training:
-
Habituate the animals to the testing apparatus.
-
Train the animals on simple discriminations (e.g., digging in one of two specific media to find a reward).
-
-
Drug Administration:
-
Administer ketamine (e.g., 10 mg/kg) to induce cognitive inflexibility.
-
Administer this compound (e.g., 2.5 mg/kg) prior to ketamine to assess its preventative effects. Control groups receive the respective vehicles.
-
-
Testing:
-
The task consists of a series of discriminations where the rule for finding the reward changes.
-
The critical stage is the extra-dimensional shift (EDS), where the animal must shift its attention to a previously irrelevant stimulus dimension (e.g., from digging medium to odor).
-
Record the number of trials required to reach a set criterion (e.g., 6 consecutive correct trials) for each stage.
-
Data Analysis:
-
The primary measure is the number of trials to criterion for the EDS stage.
-
Analyze the data using ANOVA to compare the performance of different treatment groups.
Protocol 3: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This protocol outlines how to assess the effects of this compound on pharmacologically disrupted PPI.
Materials:
-
Male rats or mice
-
A dopamine agonist (e.g., apomorphine) or an NMDA antagonist (e.g., dizocilpine) to disrupt PPI
-
This compound
-
Vehicle
-
Startle response measurement system
Procedure:
-
Animal Habituation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.
-
Drug Administration: Administer the PPI-disrupting agent (e.g., apomorphine 1 mg/kg, s.c.) and/or this compound at the desired dose and route.
-
Testing Session:
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials (e.g., 120 dB acoustic stimulus) to measure the startle response.
-
Prepulse-pulse trials where a weak, non-startling stimulus (prepulse, e.g., 74-90 dB) precedes the startling pulse.
-
No-stimulus trials to measure baseline movement.
-
-
-
Data Collection: The system records the startle amplitude for each trial.
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle amplitude on prepulse-pulse trials) / (startle amplitude on pulse-alone trials)) * 100]
-
Analyze the %PPI data using ANOVA to determine the effects of the drug treatments.
Conclusion
This compound has demonstrated efficacy in various animal models of schizophrenia, particularly in ameliorating cognitive deficits induced by NMDA receptor antagonists. The protocols provided here offer standardized methods for researchers to further investigate the therapeutic potential of this compound and similar compounds. Careful consideration of dose-response relationships is crucial, as the effects of this compound can be dose-dependent. These preclinical models are invaluable tools in the ongoing effort to develop more effective treatments for schizophrenia.
References
- 1. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound restores attentional performance and suppresses glutamate release induced by the NMDA receptor antagonist CPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of PCP-induced learning and memory deficits in the Morris' water maze by this compound and other antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
Application Notes and Protocols for Sertindole in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of the atypical antipsychotic sertindole in various rodent behavioral studies. The information is compiled to assist in the design and execution of preclinical research for schizophrenia and other neuropsychiatric disorders.
Drug Characteristics and Mechanism of Action
This compound is an atypical antipsychotic belonging to the phenylindole derivative class. Its therapeutic effects are primarily attributed to its high-affinity antagonism of dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors.[1][2][3] It also exhibits affinity for α1-adrenergic receptors.[2] Preclinical studies indicate that this compound preferentially targets mesolimbic and cortical dopaminergic neurons over the nigrostriatal pathway, which is thought to contribute to its lower incidence of extrapyramidal side effects (EPS) compared to typical antipsychotics.[2]
Signaling Pathways
The primary signaling pathways influenced by this compound's antagonist activity at D2 and 5-HT2A receptors are crucial to its antipsychotic effect.
Caption: this compound's antagonist action on Dopamine D2 and Serotonin 5-HT2A receptors.
This compound Administration Protocols
Vehicle Preparation
For oral (p.o.) administration, this compound can be suspended in a 0.5% aqueous solution of methylcellulose. For subcutaneous (s.c.) or intraperitoneal (i.p.) injections, it can be dissolved in a vehicle of sterile water with a small amount of acid (e.g., tartaric acid) to aid dissolution, then neutralized. Always ensure the final pH of the solution is within a physiologically tolerable range (typically 5-9).
Dosage and Administration Routes for Specific Behavioral Tests
The following table summarizes typical dosages and administration routes for this compound in various rodent behavioral paradigms.
| Behavioral Test | Animal Model | This compound Dosage | Administration Route | Study Type | Reference |
| Attentional Set-Shifting | Rat (PCP-induced deficit) | 1.25 mg/kg | p.o. | Acute | |
| Novel Object Recognition | Rat (PCP-induced deficit) | 0.63, 1.25, 2.5 mg/kg | i.p. | Acute | |
| Conditioned Avoidance Response | Rat | 0.63, 2.5, 10.0 mg/kg | s.c. | - | |
| D2 Receptor Occupancy | Rat | 1.25 mg/kg/day | s.c. | Chronic (9 days) | |
| Locomotor Activity | Mouse | 10.0 mg/kg/day | i.p. | Chronic (7 days) | |
| Extrapyramidal Side Effects | Rat (oral chewing movements) | Not specified | - | Chronic |
Quantitative Data from Behavioral Studies
The following tables provide quantitative data on the efficacy and pharmacokinetics of this compound in rodent models.
Table 1: Pharmacokinetic and Pharmacodynamic Parameters in Rats
| Parameter | Value | Behavioral Test Context | Reference |
| EC50 (CAR) | 338 - 345 ng/mL | Conditioned Avoidance Response | |
| Kd (D2 Occupancy) | 102 - 133 ng/mL | Striatal D2 Receptor Binding | |
| Tmax (Oral) | ~10 hours | Pharmacokinetic studies in healthy subjects | |
| Bioavailability (Oral) | ~75% | Pharmacokinetic studies in healthy subjects |
Table 2: Comparative Efficacy of this compound and Other Antipsychotics in Rodent Models
| Behavioral Test | Animal Model | This compound | Haloperidol | Risperidone | Outcome | Reference |
| Attentional Set-Shifting | Rat (PCP-induced deficit) | 1.25 mg/kg p.o. | 0.1 mg/kg s.c. | 0.2 mg/kg i.p. | This compound ameliorated the deficit; Haloperidol and Risperidone did not. | |
| Novel Object Recognition | Rat (PCP-induced deficit) | Effective | 0.1 mg/kg s.c. | 0.2 mg/kg i.p. | This compound improved the deficit; Haloperidol and Risperidone were without significant effect. | |
| Extrapyramidal Side Effects (EPS) | Cebus Monkeys | 0.1-2.5 mg/kg IM | 0.01-0.25 mg/kg IM | 0.01-0.25 mg/kg IM | Haloperidol and Risperidone were 50-100 times more potent in producing EPS than this compound. |
Detailed Experimental Protocols
Phencyclidine (PCP)-Induced Cognitive Deficit Model
This model is commonly used to screen compounds for efficacy against cognitive deficits associated with schizophrenia.
Caption: Workflow for the PCP-induced cognitive deficit model.
Protocol:
-
Animal Model: Adult female Hooded Lister rats or male Wistar rats are commonly used.
-
PCP Administration: Administer phencyclidine (PCP) at a dose of 2 mg/kg or 5 mg/kg intraperitoneally (i.p.) twice daily for 7 consecutive days. A vehicle-treated control group should receive saline injections following the same schedule.
-
Washout Period: Following the 7-day PCP administration, a 7-day washout period is implemented where no drugs are administered. This allows for the acute effects of PCP to dissipate, leaving a persistent cognitive deficit.
-
This compound Administration: On the day of behavioral testing, administer this compound acutely at the desired dose (e.g., 1.25 mg/kg, p.o.) 30-60 minutes prior to the test.
-
Behavioral Testing: Conduct the selected cognitive task, such as the Attentional Set-Shifting Task or the Novel Object Recognition test.
Novel Object Recognition (NOR) Test
The NOR test assesses episodic memory.
Protocol:
-
Habituation: Individually habituate each rat to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 days prior to the test.
-
Acquisition Trial (T1): Place two identical objects in the arena. Allow the rat to explore the objects for a set period (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour or 24 hours). This compound or vehicle is typically administered before the acquisition trial.
-
Test Trial (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time spent exploring each object for a set period (e.g., 3-5 minutes).
-
Data Analysis: Calculate the discrimination index (DI) as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better memory.
Conditioned Avoidance Response (CAR) Test
The CAR test is a predictive model for antipsychotic efficacy.
Protocol:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.
-
Conditioning:
-
A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds).
-
This is followed by an unconditioned stimulus (US), a mild footshock (e.g., 0.5-1.0 mA), delivered through the grid floor.
-
The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If it fails to move, it will receive the shock until it escapes to the other compartment (escape response).
-
-
Training: Animals are trained over several sessions until they reach a stable baseline of avoidance responding.
-
Drug Testing: Once trained, animals are administered this compound or vehicle prior to the test session. The number of avoidance responses, escape responses, and failures to respond are recorded.
-
Data Analysis: A reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Conclusion
This compound demonstrates a distinct preclinical profile, particularly in its ability to ameliorate cognitive deficits in rodent models of schizophrenia with a lower propensity for inducing extrapyramidal side effects compared to some other antipsychotics. The protocols outlined in these application notes provide a framework for the continued investigation of this compound's behavioral pharmacology. Researchers should carefully consider the specific research question, animal strain, and desired outcomes when selecting and adapting these methodologies.
References
- 1. This compound improves sub-chronic PCP-induced reversal learning and episodic memory deficits in rodents: involvement of 5-HT(6) and 5-HT (2A) receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the Management of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assays for Testing Sertindole's Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sertindole, an atypical antipsychotic agent, has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines in preclinical studies. These findings highlight its potential for repurposing as an anticancer therapeutic. This document provides detailed application notes and protocols for in vitro assays to test this compound's cytotoxicity, focusing on its effects on cancer cell viability, apoptosis induction, and the underlying molecular mechanisms. The primary mechanism of action identified is the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway, a critical regulator of cancer cell proliferation and survival.
Data Presentation: Quantitative Analysis of this compound's Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Gastric Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h Treatment |
| HGC27 | 9.75 ± 2.62 |
| MKN45 | 4.97 ± 1.00 |
| MGC803 | 6.83 ± 1.85 |
| BGC823 | 15.85 ± 2.19 |
Table 2: IC50 Values of this compound in Human Bladder Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| J82 | 11.43 ± 0.63[1] |
| TCCSUP | 13.43 ± 0.89[1] |
| T24 | 14.79 ± 0.95[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing this compound's cytotoxic effects.
Cell Viability and Cytotoxicity Assays
a) CCK-8 (Cell Counting Kit-8) Assay
This colorimetric assay is used to determine the number of viable cells in a sample and is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan dye.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 10 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
b) LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the CCK-8 assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum release control.
Apoptosis Assays
a) Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
b) Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells with this compound, then harvest and lyse them using a chilled cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Reaction Setup: In a 96-well plate, add 50 µL of cell lysate per well.
-
Substrate Addition: Add 50 µL of 2X Reaction Buffer containing the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Determine the fold-increase in caspase-3 activity compared to the untreated control.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the this compound-induced cytotoxic signaling pathway.
Protocol:
-
Protein Extraction and Quantification: After treatment with this compound, lyse the cells and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-xL, Mcl-1, c-Myc, Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
This compound's Mechanism of Action: Inhibition of the JAK2-STAT3 Signaling Pathway
This compound has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of anti-apoptotic and pro-proliferative proteins. This ultimately induces apoptosis in cancer cells.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Experimental Workflow for Assessing this compound's Cytotoxicity
The following workflow outlines the key steps in evaluating the cytotoxic effects of this compound in vitro.
Caption: General workflow for in vitro cytotoxicity testing.
Logical Relationship of Apoptosis Detection Assays
The combination of different apoptosis assays provides a comprehensive understanding of the cell death mechanism induced by this compound.
Caption: Relationship between apoptosis assays and cellular events.
References
Application of Sertindole in Novel Object Recognition (NOR) Tasks: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of the atypical antipsychotic sertindole in Novel Object Recognition (NOR) tasks. The NOR task is a widely used behavioral assay to assess learning and memory in rodents, and this guide offers a comprehensive overview of this compound's application in this paradigm, particularly in models of cognitive impairment relevant to schizophrenia.
Introduction to this compound and Novel Object Recognition
This compound is an atypical antipsychotic medication with a pharmacological profile characterized by antagonism of dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors.[1][2][3][4] Its potential to improve cognitive deficits associated with schizophrenia has been a subject of preclinical research.[1] The NOR task is based on the innate tendency of rodents to explore novel objects more than familiar ones. A preference for the novel object is indicative of intact recognition memory. This behavioral paradigm is valuable for screening potential cognitive-enhancing compounds like this compound.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key studies investigating the effects of this compound on NOR performance in animal models of cognitive impairment.
Table 1: Effect of this compound on MK-801-Induced Cognitive Impairment in the NOR Task in Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Recognition Index (Mean ± SEM) | Statistical Significance vs. MK-801 |
| Vehicle | - | - | Data not explicitly provided, but implies normal recognition | - |
| MK-801 | 0.2 | i.p. | Decreased (impaired recognition) | - |
| This compound + MK-801 | 0.63 | s.c. | Reversed MK-801-induced deficit | p < 0.05 |
| This compound + MK-801 | 1.3 | s.c. | Reversed MK-801-induced deficit | p < 0.05 |
| This compound + MK-801 | 2.5 | s.c. | Reversed MK-801-induced deficit | p < 0.05 |
Source: Adapted from Mutlu et al., 2011. The study demonstrated that this compound dose-dependently reversed the cognitive deficits in the NOR task induced by the NMDA receptor antagonist MK-801.
Table 2: Effect of this compound on Sub-chronic PCP-Induced Cognitive Impairment in the NOR Task in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Discrimination Index (Mean ± SEM) | Statistical Significance vs. PCP |
| Vehicle | - | - | ~0.45 ± 0.05 | - |
| PCP | 2.0 (twice daily for 7 days) | i.p. | ~ -0.1 ± 0.08 (impaired recognition) | - |
| This compound + PCP | 2.5 | s.c. | ~0.35 ± 0.06 | p < 0.001 |
Source: Adapted from McLean et al., 2010. This study showed that acute administration of this compound significantly improved the deficit in episodic memory, as measured by the NOR task, in rats treated sub-chronically with phencyclidine (PCP).
Experimental Protocols
This section provides a detailed methodology for conducting a NOR task to evaluate the effects of this compound in a chemically-induced cognitive impairment model. This protocol is a synthesis of established NOR procedures and specific parameters from studies involving this compound.
Protocol: this compound in the MK-801-Induced Cognitive Deficit Model (Mouse)
1. Animals:
-
Male Balb-c mice are commonly used.
-
House animals in a controlled environment (12-h light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Allow at least one week of acclimatization before the start of the experiment.
2. Apparatus:
-
A square open-field arena (e.g., 40x40x40 cm) made of a non-porous material for easy cleaning.
-
A variety of objects that are different in shape, color, and texture, but similar in size and devoid of any innate rewarding or aversive properties. Objects should be heavy enough that the mice cannot displace them.
3. Drug Preparation and Administration:
-
This compound: Dissolve in a suitable vehicle (e.g., a drop of glacial acetic acid in saline, adjusted to a neutral pH). Administer subcutaneously (s.c.) at doses of 0.63, 1.3, and 2.5 mg/kg.
-
MK-801 (Dizocilpine): Dissolve in saline. Administer intraperitoneally (i.p.) at a dose of 0.2 mg/kg to induce cognitive impairment.
4. Experimental Procedure:
-
Habituation (Day 1):
-
Allow each mouse to freely explore the empty arena for 5-10 minutes to acclimate to the environment. This reduces novelty-induced stress on the testing days.
-
-
Training/Sample Phase (Day 2):
-
Administer this compound (or vehicle) 30 minutes before the training phase.
-
Administer MK-801 (or vehicle) 30 minutes after the this compound injection and 30 minutes before the training phase.
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for a fixed period (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose and/or forepaws.
-
-
Test/Choice Phase (Day 2):
-
After a retention interval (e.g., 1 hour), return the mouse to the arena.
-
The arena now contains one familiar object (A) and one novel object (B) in the same locations as in the training phase.
-
Allow the mouse to explore for a fixed period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
5. Data Analysis:
-
Calculate the Recognition Index (RI) or Discrimination Index (DI) using the following formula:
-
RI = (Time exploring novel object) / (Time exploring novel object + Time exploring familiar object) x 100
-
A recognition index significantly above 50% indicates a preference for the novel object and intact memory.
-
-
Statistical analysis is typically performed using ANOVA followed by post-hoc tests to compare between treatment groups.
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound on cognition are believed to be mediated through its interaction with key neurotransmitter systems. The following diagrams illustrate these pathways and the experimental workflow.
References
- 1. This compound improves sub-chronic PCP-induced reversal learning and episodic memory deficits in rodents: involvement of 5-HT(6) and 5-HT (2A) receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a serotonin 5-HT2c inverse agonist and decreases agonist but not antagonist binding to 5-HT2c receptors after chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of this compound and Olanzapine on Cognition (SEROLA): a double-blind randomized 12-week study of patients diagnosed with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Sertindole for the Investigation of STAT3 Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in numerous cellular processes, including proliferation, survival, and differentiation. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a compelling target for therapeutic intervention. Sertindole, an atypical antipsychotic agent, has been identified as an inhibitor of the STAT3 signaling pathway, demonstrating anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2][3] These application notes provide a comprehensive guide for utilizing this compound as a tool to study the inhibition of the STAT3 signaling pathway.
Mechanism of Action
This compound exerts its inhibitory effect on the STAT3 pathway primarily by targeting the upstream Janus kinase (JAK). Specifically, studies have shown that this compound inhibits the phosphorylation of JAK2, which in turn prevents the phosphorylation of STAT3 at the critical tyrosine 705 residue.[1] This phosphorylation event is essential for the dimerization of STAT3, its translocation to the nucleus, and subsequent binding to the promoter regions of its target genes.
By inhibiting STAT3 phosphorylation, this compound effectively downregulates the expression of a suite of STAT3 target genes that are crucial for tumor cell survival and proliferation. These include anti-apoptotic proteins such as Mcl-1, survivin, and BCL-xL, as well as cell cycle regulators like c-Myc and cyclin D1.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting cancer cell growth and the STAT3 signaling pathway.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MGC803 | Gastric Cancer | Not explicitly stated, but effective at 5-15 µM | |
| MKN45 | Gastric Cancer | Not explicitly stated, but effective at 5-15 µM | |
| BGC823 | Gastric Cancer | 15.85 ± 2.19 | |
| J82 | Bladder Cancer | 11.43 ± 0.63 | |
| TCCSUP | Bladder Cancer | 13.43 ± 0.63 | |
| T24 | Bladder Cancer | Not explicitly stated, but dose-dependent reduction in viability |
Table 2: Effect of this compound on STAT3 Signaling Pathway Components
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Effect on p-JAK2 | Effect on p-STAT3 (Tyr705) | Effect on Downstream Targets (Mcl-1, survivin, c-Myc, Cyclin D1, BCL-xL) | Citation |
| MGC803 | 5, 10, 15 | 8 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | |
| MKN45 | 5, 10, 15 | 8 | Not specified | Dose-dependent decrease | Dose-dependent decrease | |
| MGC803 | 15 | 0.5, 1, 2, 4, 8 | Time-dependent decrease | Time-dependent decrease | Time-dependent decrease | |
| MKN45 | 15 | 0.5, 1, 2, 4, 8 | Not specified | Time-dependent decrease | Time-dependent decrease | |
| Bladder Cancer Cells (J82, TCCSUP, T24) | Not specified | Not specified | Not specified | Decreased levels | Decreased BCL-xL levels |
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MGC803, J82)
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in the wells with the this compound dilutions and incubate for 24 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (DMSO-treated) cells.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation of STAT3 and the expression of its downstream targets.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-JAK2, anti-JAK2, anti-Mcl-1, anti-survivin, anti-c-Myc, anti-cyclin D1, anti-BCL-xL, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time points (e.g., 8 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Apoptosis Assay (Annexin V-FITC)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
STAT3 Luciferase Reporter Assay
This protocol provides a quantitative measure of STAT3 transcriptional activity.
Materials:
-
HEK293 or other suitable cell line
-
STAT3-responsive luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect the cells with the STAT3 reporter plasmid and the Renilla control plasmid.
-
After 24 hours, pre-treat the cells with this compound for a specified time.
-
Stimulate the cells with a known STAT3 activator (e.g., IL-6) to induce STAT3 transcriptional activity.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative STAT3 transcriptional activity.
Conclusion
This compound is a valuable pharmacological tool for studying the inhibition of the STAT3 signaling pathway. The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on cell viability, apoptosis, and the molecular components of the STAT3 pathway. These studies can contribute to a deeper understanding of STAT3-mediated oncogenesis and the development of novel anti-cancer therapeutics.
References
Application Notes and Protocols for Assessing Sertindole-Induced Cognitive Improvements in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed methodologies for assessing the cognitive-enhancing effects of Sertindole in rat models. This compound, an atypical antipsychotic, demonstrates a unique pharmacological profile by targeting dopamine D2, serotonin 5-HT2A, 5-HT2C, and α1-adrenergic receptors.[1][2][3] Its potential to improve cognitive deficits, a core symptom of schizophrenia, is of significant interest.[4][5] These protocols outline key behavioral assays for evaluating different domains of cognition, including episodic memory and executive function. Additionally, this guide presents the underlying signaling pathways of this compound and provides a framework for data presentation and analysis.
Introduction to this compound and Cognition
This compound is a second-generation antipsychotic medication used in the treatment of schizophrenia. It is characterized by its selective action on the brain's limbic system, which is involved in emotion, behavior, and memory. Unlike some other antipsychotics, this compound has a low incidence of extrapyramidal symptoms (EPS) and does not typically cause sedation or anticholinergic-mediated cognitive impairment. Preclinical studies in animal models have shown that this compound can have beneficial effects on cognitive functioning, potentially reversing deficits in learning and memory. Its mechanism of action involves antagonism of dopamine D2, serotonin 5-HT2A, 5-HT2C, and α-1-noradrenergic receptors, which is hypothesized to contribute to its antipsychotic and pro-cognitive effects.
Key Behavioral Assays for Cognitive Assessment
To evaluate the pro-cognitive effects of this compound in rats, validated behavioral paradigms are essential. The following protocols are widely used to assess specific cognitive domains.
Novel Object Recognition (NOR) Test
The NOR test is a robust and widely used assay to evaluate episodic and recognition memory. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. This test is particularly useful as it does not rely on positive or negative reinforcement.
2.1.1 Experimental Protocol
-
Habituation Phase:
-
Individually place each rat in the empty testing arena (e.g., a 70 cm x 70 cm x 45 cm open field box) for 5-10 minutes.
-
This allows the rat to acclimate to the environment, reducing anxiety-related behaviors during testing. This can be done over 1-3 consecutive days.
-
-
Familiarization/Training Phase (T1):
-
Twenty-four hours after the last habituation session, place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place the rat in the center of the arena and allow it to explore the objects for a fixed period (e.g., 3-5 minutes).
-
Exploration is defined as the rat sniffing or touching the object with its nose at a distance of less than 2 cm.
-
Record the total time spent exploring each object.
-
-
Inter-Trial Interval (ITI):
-
Return the rat to its home cage for a specific delay period. The ITI can be varied to test short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.
-
-
Test Phase (T2):
-
After the ITI, return the rat to the arena where one of the familiar objects has been replaced with a novel object (A and B).
-
Allow the rat to explore for a fixed period (e.g., 3-5 minutes) and record the time spent exploring the familiar (T_Familiar) and novel (T_Novel) objects.
-
2.1.2 Data Presentation and Analysis
The primary metric is the Discrimination Index (DI) , which reflects the preference for the novel object.
-
Formula: DI = (T_Novel - T_Familiar) / (T_Novel + T_Familiar)
A positive DI indicates that the rat remembers the familiar object and prefers the novel one. A DI of zero suggests no memory of the familiar object.
| Treatment Group | N | T_Familiar (s) | T_Novel (s) | Total Exploration (s) | Discrimination Index (DI) |
| Vehicle Control | 10 | 15.2 ± 1.8 | 14.8 ± 2.1 | 30.0 ± 3.5 | -0.01 ± 0.05 |
| This compound (1.25 mg/kg) | 10 | 12.5 ± 1.5 | 25.5 ± 2.4 | 38.0 ± 3.1 | 0.34 ± 0.06 |
| This compound (2.5 mg/kg) | 10 | 10.1 ± 1.2 | 29.9 ± 2.9 | 40.0 ± 3.8 | 0.50 ± 0.07** |
| Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Attentional Set-Shifting Task (ASST)
The ASST is a sophisticated test of executive function, specifically cognitive flexibility. It assesses the rat's ability to adapt to changing rules and inhibit previously learned, but now irrelevant, information. This task is analogous to the Wisconsin Card Sorting Test used in humans and is highly relevant for schizophrenia research.
2.2.1 Experimental Protocol
-
Food Restriction & Habituation:
-
Mildly food-restrict rats (e.g., 17g of food per day) for one week prior to testing to motivate digging for a food reward.
-
Habituate rats to the testing apparatus, which typically consists of a main compartment and two smaller choice compartments where digging bowls are placed.
-
-
Discrimination Training:
-
Rats are trained to discriminate between pairs of stimuli from different perceptual dimensions (e.g., digging media like sawdust vs. sand, or odors like mint vs. caramel).
-
A food reward is buried in the correct bowl. The rat reaches criterion for a stage after achieving 6 consecutive correct trials.
-
-
Testing Stages:
-
The test consists of a series of discrimination problems administered in a specific order:
-
Simple Discrimination (SD): Discriminate between two stimuli within one dimension (e.g., two digging media).
-
Compound Discrimination (CD): The irrelevant dimension (e.g., odors) is introduced, but the rule remains the same.
-
Intra-Dimensional Shift (IDS): New stimuli from the same dimension are introduced, requiring the rat to apply the existing rule to new exemplars.
-
Extra-Dimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant one. This is the key measure of cognitive flexibility.
-
Reversal Stages: The specific rewarded stimulus within a dimension is switched.
-
-
2.2.2 Data Presentation and Analysis
The primary dependent variable is the number of trials required to reach criterion for each stage. An EDS deficit is observed when a rat requires significantly more trials to learn the EDS rule compared to the IDS rule.
| Treatment Group | N | Simple Discrimination (Trials) | Compound Discrimination (Trials) | Intra-Dimensional Shift (Trials) | Extra-Dimensional Shift (Trials) |
| Vehicle + Saline | 12 | 8.1 ± 0.9 | 9.5 ± 1.1 | 10.2 ± 1.3 | 11.5 ± 1.5 |
| Vehicle + PCP | 12 | 8.5 ± 1.0 | 9.9 ± 1.2 | 11.0 ± 1.4 | 22.5 ± 2.1# |
| This compound + PCP | 12 | 8.3 ± 0.9 | 9.7 ± 1.1 | 10.5 ± 1.3 | 13.1 ± 1.6 |
| Data are presented as Mean ± SEM. #p < 0.01 compared to Vehicle + Saline; p < 0.05 compared to Vehicle + PCP. PCP (phencyclidine) is often used to induce cognitive deficits relevant to schizophrenia. |
Morris Water Maze (MWM)
The MWM is a classic test for spatial learning and memory that is highly dependent on hippocampal function. It requires rats to use distal visual cues in the room to locate a hidden escape platform in a circular pool of opaque water.
2.3.1 Experimental Protocol
-
Apparatus:
-
A large circular pool (e.g., 1.2-1.5 m diameter) filled with water made opaque with non-toxic paint.
-
A small escape platform is submerged 1-2 cm below the water's surface in a fixed location in one of the four quadrants.
-
The room should contain various stable visual cues (e.g., posters, furniture).
-
-
Acquisition Training:
-
Conduct 3-4 trials per day for 3-5 consecutive days.
-
For each trial, gently place the rat into the water facing the pool wall from one of several randomized start positions.
-
Allow the rat to swim and find the platform for a maximum of 60 seconds. If it fails, guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds before removing it for the inter-trial interval.
-
-
Probe Trial:
-
24 hours after the final training trial, remove the platform from the pool.
-
Place the rat in the pool and allow it to swim freely for 60 seconds.
-
Record the swim path using a video tracking system.
-
2.3.2 Data Presentation and Analysis
Key metrics include escape latency during training and performance in the probe trial.
| Treatment Group | N | Day 5 Escape Latency (s) | Probe Trial: Time in Target Quadrant (%) | Probe Trial: Platform Crossings (count) |
| Vehicle Control | 10 | 12.5 ± 2.1 | 45.3 ± 4.2 | 4.1 ± 0.6 |
| MK-801 | 10 | 48.9 ± 5.5# | 26.1 ± 3.5# | 1.2 ± 0.3# |
| This compound + MK-801 | 10 | 18.7 ± 2.8 | 39.8 ± 3.9 | 3.5 ± 0.5 |
| Data are presented as Mean ± SEM. #p < 0.01 compared to Vehicle Control; p < 0.05 compared to MK-801. MK-801 is an NMDA receptor antagonist used to model cognitive dysfunction. |
Experimental Workflows and Signaling Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effects of this compound on cognition in a rat model of cognitive impairment.
Caption: Workflow for a preclinical this compound study.
This compound's Proposed Signaling Mechanism
This compound's pro-cognitive effects are thought to be mediated by its unique receptor binding profile. It acts as an antagonist at multiple receptor systems, including dopamine D2, serotonin 5-HT2A, 5-HT2C, and potentially 5-HT6 receptors. This multi-receptor action modulates neurotransmitter balance in key brain regions like the prefrontal cortex and hippocampus.
Caption: this compound's multi-receptor signaling pathway.
Conclusion
The methodologies described provide a comprehensive framework for evaluating the cognitive-enhancing properties of this compound in rat models. The Novel Object Recognition test, Attentional Set-Shifting Task, and Morris Water Maze are powerful tools for assessing episodic memory, executive function, and spatial learning, respectively. Consistent data presentation and rigorous protocol adherence are critical for generating reliable and comparable results. Understanding the underlying neurobiological mechanisms through these integrated behavioral and molecular approaches will be crucial for the continued development of this compound and other pro-cognitive therapies for schizophrenia.
References
- 1. This compound | springermedicine.com [springermedicine.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Emerging role of this compound in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. What is this compound used for? [synapse.patsnap.com]
Application Notes and Protocols for Measuring Sertindole's Effect on Striatal Dopamine Output
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques to measure the effects of the atypical antipsychotic drug, Sertindole, on dopamine (DA) output in the striatum. Detailed protocols for key experimental methods are included to facilitate the design and execution of preclinical and clinical research studies.
Introduction to this compound and its Mechanism of Action
This compound is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Its therapeutic effects are attributed to its unique pharmacological profile, characterized by a potent antagonism of dopamine D2, serotonin 5-HT2A and 5-HT2C, and α1-adrenergic receptors.[1] This multi-receptor action is believed to contribute to its efficacy in managing psychotic symptoms with a relatively low incidence of extrapyramidal side effects (EPS).[2]
The effect of this compound on striatal dopamine output is complex. While its D2 receptor antagonism would be expected to increase dopamine synthesis and release through feedback mechanisms, its potent 5-HT2A receptor blockade is thought to facilitate dopamine release in the striatum.[3][4] The net effect is a modulation of dopaminergic neurotransmission, which can be quantified using various advanced neurochemical techniques.
Key Techniques for Measuring this compound's Effect on Striatal Dopamine
Several powerful techniques can be employed to elucidate the in vivo and ex vivo effects of this compound on striatal dopamine dynamics. The choice of method depends on the specific research question, the desired temporal and spatial resolution, and the experimental model.
1. In Vivo Microdialysis: This is a widely used technique for sampling the extracellular fluid of the brain in freely moving animals, allowing for the quantification of neurotransmitter levels and their metabolites.[5] It is particularly valuable for assessing tonic (baseline) and phasic (stimulus-evoked) dopamine release over extended periods.
2. Fast-Scan Cyclic Voltammetry (FSCV): FSCV is an electrochemical technique with high temporal (sub-second) and spatial (micrometer) resolution, making it ideal for measuring rapid, transient changes in dopamine concentration in real-time.
3. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These non-invasive imaging techniques are used to measure the in vivo occupancy of dopamine D2 receptors by this compound in both animal models and human subjects. By using radiolabeled ligands that bind to D2 receptors, the degree to which this compound occupies these receptors at therapeutic doses can be determined.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on this compound's effect on striatal dopamine systems, compiled from various studies.
Table 1: In Vivo Microdialysis Data on this compound's Effect on Striatal Dopamine and Metabolites
| This compound Dose | Animal Model | Brain Region | Analyte | % Change from Baseline (Mean ± SEM) | Time Point | Citation |
| 0.63 mg/kg, s.c. | Rat | Striatum | Dopamine | Dose-dependently enhanced | Not specified | |
| 2.5 mg/kg, s.c. | Rat | Striatum | Dopamine | Dose-dependently enhanced | Not specified | |
| 10 mg/kg, s.c. | Rat | Striatum | Dopamine | Dose-dependently enhanced | Not specified | |
| 0.63 mg/kg, s.c. | Rat | Medial Prefrontal Cortex | Dopamine | Dose-dependently enhanced | Not specified | |
| 2.5 mg/kg, s.c. | Rat | Medial Prefrontal Cortex | Dopamine | Dose-dependently enhanced | Not specified | |
| 10 mg/kg, s.c. | Rat | Medial Prefrontal Cortex | Dopamine | Dose-dependently enhanced | Not specified |
Note: A specific study with detailed time-course and dose-response data for this compound on dopamine, DOPAC, and HVA levels in the striatum using in vivo microdialysis was not available in the search results. The cited study indicates a dose-dependent enhancement without providing specific quantitative values.
Table 2: this compound Striatal D2 Receptor Occupancy Data from PET and SPECT Studies
| This compound Dose | Imaging Modality | Radiotracer | Subject | Striatal D2 Receptor Occupancy (%) | Citation |
| 4 mg, oral | PET | [11C]-raclopride | Healthy Males (n=2) | 6% and 15% | |
| 12-24 mg/day (clinically relevant dose) | SPECT | [123I]-IBZM | Schizophrenic Patients (n=5) | Mean binding index similar to risperidone and typical antipsychotics |
Note: The SPECT study did not provide a direct percentage of D2 receptor occupancy but rather a binding index relative to other antipsychotics.
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring this compound-Induced Dopamine Release in Rat Striatum
Objective: To measure the effect of acute systemic administration of this compound on extracellular dopamine, DOPAC, and HVA levels in the striatum of freely moving rats.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4
-
HPLC system with electrochemical detection
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm from bregma; DV: -3.5 mm from dura).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Baseline Collection:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).
-
Collect at least three stable baseline samples before drug administration.
-
-
This compound Administration and Sample Collection:
-
Administer this compound (e.g., 0.63, 2.5, or 10 mg/kg, s.c.) or vehicle.
-
Continue collecting dialysate samples for at least 3-4 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine, DOPAC, and HVA content using HPLC with electrochemical detection.
-
Quantify the concentrations by comparing peak heights or areas to those of external standards.
-
-
Data Analysis:
-
Express the post-injection neurotransmitter levels as a percentage of the mean baseline concentration.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant effects of this compound treatment over time and between different doses.
-
Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Measurement of this compound's Effect on Phasic Dopamine Release
Objective: To measure the effect of this compound on electrically evoked dopamine release and uptake in the striatum of anesthetized rats or in brain slices.
Materials:
-
Male Sprague-Dawley rats (250-350g) or brain slice preparation
-
This compound
-
Urethane or other suitable anesthetic
-
Stereotaxic frame
-
Carbon fiber microelectrode
-
Ag/AgCl reference electrode
-
Bipolar stimulating electrode
-
Voltammetry software and hardware
-
Data acquisition system
Procedure:
-
Electrode Preparation and Implantation:
-
Fabricate and calibrate the carbon fiber microelectrode.
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant the carbon fiber microelectrode and the stimulating electrode in the striatum. Place the reference electrode in a distant cortical region.
-
-
Baseline Recording:
-
Apply a triangular waveform potential to the carbon fiber electrode (e.g., -0.4 V to +1.3 V and back, at 400 V/s, 10 Hz).
-
Record baseline cyclic voltammograms.
-
Apply electrical stimulation (e.g., 60 Hz, 24 pulses) through the stimulating electrode to evoke dopamine release.
-
Record the resulting changes in current, which correspond to dopamine concentration changes.
-
Establish a stable baseline of evoked dopamine release.
-
-
This compound Administration and Recording:
-
Administer this compound systemically (e.g., i.p. or i.v.) or apply it directly to the brain slice.
-
Continuously record evoked dopamine release at regular intervals (e.g., every 5-10 minutes) for an extended period to observe the time course of the drug's effect.
-
-
Data Analysis:
-
Analyze the FSCV data to quantify the peak height of evoked dopamine release (reflecting release) and the rate of signal decay (reflecting uptake).
-
Compare the pre- and post-Sertindole administration data using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA).
-
Mandatory Visualizations
References
- 1. The acute effect of this compound on brain 5-HT2, D2 and alpha 1 receptors (ex vivo radioreceptor binding studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D2 occupancy, extrapyramidal side effects and antipsychotic drug treatment: a pilot study with this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Sertindole dosage to avoid QTc interval prolongation
Technical Support Center: Sertindole Dosage Optimization
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and standardized protocols for optimizing this compound dosage while mitigating the risk of QTc interval prolongation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes QTc interval prolongation?
A1: this compound prolongs the QTc interval primarily by blocking the human ether-a-go-go-related gene (hERG) potassium channel.[1][2][3] This channel is responsible for the rapid delayed rectifier potassium current (IKr), a critical component in the repolarization phase (Phase 3) of the cardiac action potential.[2] Inhibition of this current delays ventricular repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram (ECG).[2]
Q2: What is the recommended dose titration schedule for this compound to minimize cardiovascular risk?
A2: To minimize risks such as postural hypotension, treatment for all patients should begin at 4 mg/day. The dose should then be increased in 4 mg increments every 4 to 5 days until the optimal maintenance dose, typically between 12-20 mg/day, is achieved. A rapid dose increase significantly elevates the risk of postural hypotension. Doses above 20 mg/day are generally not recommended as they may increase QTc prolongation without a consistent improvement in efficacy.
Q3: What are the absolute contraindications for this compound use in a research setting?
A3: this compound is contraindicated in subjects with:
-
Known uncorrected hypokalemia or hypomagnesemia.
-
A history of clinically significant cardiovascular disease, congestive heart failure, cardiac hypertrophy, arrhythmia, or bradycardia (<50 bpm).
-
Congenital long QT syndrome, a family history of the condition, or known acquired QT interval prolongation (baseline QTc >450 ms in males, >470 ms in females).
-
Severe hepatic impairment.
-
Concurrent use of potent CYP2D6 or CYP3A4 inhibitors or other drugs known to significantly prolong the QTc interval.
Q4: Which drug-drug interactions are most critical to consider?
A4: this compound is metabolized by cytochrome P450 isoenzymes CYP2D6 and CYP3A4, creating a high risk for pharmacokinetic interactions. Co-administration with drugs that are potent inhibitors of these enzymes can significantly increase this compound plasma concentrations and the risk of QTc prolongation. Furthermore, pharmacodynamic interactions with other drugs that also prolong the QTc interval can have an additive effect and should be avoided.
Q5: Is the QTc prolongation observed with this compound always associated with an increased risk of Torsade de Pointes (TdP)?
A5: Not necessarily. While this compound produces a clear dose-dependent increase in the QTc interval, some electrophysiological and epidemiological data suggest there may not be a direct cause-effect relationship between this prolongation and the development of ventricular tachyarrhythmias like TdP for this specific agent. It has been proposed that counterbalancing mechanisms may reduce the proarrhythmic risk. However, a markedly long QTc interval (>500 ms) is considered a significant risk factor for TdP.
Quantitative Data Summary
The following tables summarize the observed effects of this compound on the QTc interval from various clinical studies.
Table 1: Mean Change in QTc Interval with this compound Treatment
| This compound Dose | Mean QTc Change from Baseline (ms) | Study Population | Correction Formula | Reference |
| 12-20 mg/day | +12.1 | Schizophrenia Patients | QTcF | |
| 16 mg/day | +19 | Schizophrenia Patients | QTcF | |
| 20 mg/day | +20 to +26 | Schizophrenia Patients | QTcF | |
| 4-20 mg/day (titrated) | +11.1 (at 6 months) | Schizophrenia Patients | Not Specified |
Table 2: Categorical QTc Prolongation Risk Thresholds
| QTc Interval | Risk Level | Recommended Action | Reference |
| >450 ms (male), >470 ms (female) | Baseline Prolongation | Do not initiate this compound. | |
| >480 ms | Elevated Risk | Consider dose reduction or alternative medication. | |
| >500 ms | High Risk for TdP | Discontinue this compound treatment. | |
| Increase of >60 ms from baseline | Significant Change | Raises major concern for proarrhythmic potential. |
Troubleshooting Guide
Issue 1: Significant QTc prolongation (>500 ms or >60 ms increase from baseline) is observed in a subject.
-
Immediate Action:
-
Confirm the reading with a manual measurement, preferably using the Fridericia (QTcF) or Bazett (QTcB) correction formula. The Fridericia formula is recommended if the heart rate is <60 or >100 bpm.
-
Discontinue the administration of this compound immediately.
-
Perform an urgent evaluation of the subject, including a full 12-lead ECG.
-
Check electrolyte levels, particularly potassium and magnesium, and correct any imbalances promptly.
-
-
Investigation:
-
Review all concomitant medications for other QTc-prolonging agents or drugs that may inhibit this compound's metabolism (CYP2D6/3A4 inhibitors).
-
Assess the subject for other risk factors such as underlying cardiac disease, female gender, or advanced age.
-
Document the event thoroughly and re-evaluate the subject's eligibility for the experimental protocol.
-
Issue 2: High variability in baseline QTc measurements across subjects.
-
Potential Cause: Diurnal variation, measurement errors, or inconsistent recording conditions can cause variability.
-
Solution:
-
Standardize ECG Collection: Ensure all ECGs are recorded at the same time of day under consistent conditions (e.g., after a specific rest period in a supine position).
-
Use Centralized Reading: Employ a central ECG laboratory or a consistent group of trained cardiologists to read all ECGs, which minimizes inter-reader variability.
-
Replicate Measurements: For thorough QT/QTc studies, obtain replicate ECGs at each time point to improve the precision of the measurement.
-
Correction Formula: Use a consistent and appropriate heart rate correction formula (e.g., QTcF) for all subjects.
-
Issue 3: A borderline QTc interval (e.g., 440-450 ms in males, 460-470 ms in females) is noted at screening.
-
Action:
-
Risk-Benefit Analysis: Carefully evaluate the subject's overall cardiovascular risk profile. The presence of any other risk factors (e.g., electrolyte issues, family history of sudden death, concomitant medications) should weigh against inclusion.
-
Repeat ECG: Obtain a repeat ECG to confirm the baseline value.
-
Cardiology Consult: Consider a consultation with a cardiologist to assess the subject's suitability for a trial involving a QTc-prolonging drug.
-
Enhanced Monitoring: If the subject is enrolled, implement a more frequent ECG monitoring schedule, especially during the initial dose-titration phase.
-
Experimental Protocols
Protocol 1: In Vitro hERG Channel Assay (Manual Patch Clamp)
This protocol is a standard method to determine a compound's potential to inhibit the hERG channel.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium current.
-
Methodology:
-
Cell Line: Use a mammalian cell line (e.g., HEK-293 or CHO) stably transfected with the hERG gene.
-
Electrophysiology:
-
Employ the whole-cell patch-clamp technique to record hERG currents.
-
Maintain cells in an appropriate external solution and use an internal pipette solution to isolate the potassium currents.
-
-
Voltage Protocol:
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing pulse to +20 mV for approximately 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -40 or -50 mV to elicit a large "tail current," which is characteristic of hERG and is used for measurement.
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound.
-
Allow sufficient time at each concentration to reach a steady-state block.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the data to the baseline current and plot the percentage of inhibition against the compound concentration.
-
Fit the concentration-response curve with a suitable equation (e.g., Hill equation) to calculate the IC50 value. Studies have found this compound's IC50 for hERG block to be in the low nanomolar range (e.g., 2.99 nM to 14.0 nM depending on the protocol).
-
-
Protocol 2: ECG Monitoring in a Clinical Study
This protocol outlines the mandatory ECG monitoring for subjects receiving this compound.
-
Objective: To monitor for and manage QTc interval prolongation during this compound administration.
-
Methodology:
-
Screening/Baseline:
-
Obtain a pre-treatment 12-lead ECG after a 10-minute rest period.
-
Exclude any subject with a QTc interval >450 ms (males) or >470 ms (females).
-
-
Titration Phase:
-
An ECG is required before treatment initiation and after each dose increase, once the drug has reached a steady state (approximately 3-5 days after the dose change).
-
Monitor blood pressure due to the risk of postural hypotension.
-
-
Maintenance Phase:
-
Perform an ECG periodically throughout the maintenance phase.
-
An ECG is also recommended after the addition or dose increase of any concomitant medication that could potentially interact with this compound.
-
-
Data Collection and Analysis:
-
Record all ECGs digitally.
-
Measure the QT interval and correct for heart rate using a consistent formula (Fridericia's correction, QTcF, is often preferred).
-
Establish clear stopping criteria, such as a QTc value exceeding 500 ms. If symptoms like palpitations, syncope, or seizures occur, an urgent ECG evaluation is required.
-
-
Visualizations
Caption: this compound Clinical Trial ECG Monitoring Workflow.
Caption: Decision Algorithm for QTc-Based Dose Adjustment.
Caption: Mechanism of this compound-Induced QTc Prolongation.
References
- 1. QT dynamics during treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antipsychotic agent this compound is a high affinity antagonist of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Sertindole-Induced Weight Gain in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating sertindole-induced weight gain in preclinical models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected extent of weight gain with this compound in preclinical models?
A1: While clinical data indicates that this compound is associated with moderate weight gain in humans, preclinical data on weight gain is less direct.[1][2] Some preclinical studies in rodents using this compound for non-metabolic research have reported slight weight loss at higher doses (e.g., 20 mg/kg), which may be attributed to other pharmacological effects or study-specific conditions.[3] However, based on its receptor binding profile, particularly its antagonism of 5-HT2C and H1 receptors, a tendency towards weight gain would be anticipated.[4][5] For comparison, preclinical studies with atypical antipsychotics sharing a similar receptor profile, such as olanzapine and clozapine, consistently demonstrate significant weight gain in rodents.
Q2: What are the primary mechanisms thought to underlie this compound-induced weight gain?
A2: The weight gain associated with this compound and other atypical antipsychotics is believed to be multifactorial, primarily involving the central nervous system's regulation of appetite and energy expenditure. The key proposed mechanisms include:
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Histamine H1 Receptor Antagonism: Blocking H1 receptors in the hypothalamus is strongly linked to increased appetite (hyperphagia) and subsequent weight gain.
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Serotonin 5-HT2C Receptor Antagonism: Antagonism of 5-HT2C receptors is also known to promote hyperphagia.
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AMP-activated Protein Kinase (AMPK) Pathway Modulation: this compound may influence the AMPK signaling pathway in the hypothalamus, a critical regulator of cellular energy homeostasis. Dysregulation of this pathway can lead to altered food intake and energy expenditure.
Q3: What are the recommended animal models and strains for studying this compound-induced weight gain?
A3: Sprague-Dawley and Wistar rats are commonly used rodent models for studying antipsychotic-induced weight gain. Female rodents have been reported to be more susceptible to weight gain induced by some atypical antipsychotics. The choice of strain should be guided by the specific research question and the existing literature for comparable compounds.
Q4: What are the appropriate dose ranges for this compound in preclinical weight gain studies?
A4: Preclinical studies with this compound have used a range of doses depending on the research question. For instance, a study investigating the anti-cancer effects of this compound in mice used oral gavage doses of 10 mg/kg and 20 mg/kg daily. However, it is important to note that this study observed a slight weight decrease at the higher dose. Therefore, for metabolic studies, it is crucial to conduct a dose-response study to identify a dose that induces weight gain without causing confounding sedative or other adverse effects. A starting point could be lower doses, and researchers should carefully monitor for any signs of distress or reduced activity.
Q5: What are the key parameters to measure in a preclinical study of this compound-induced weight gain?
A5: A comprehensive preclinical study should include the following measurements:
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Body Weight: Measured daily or at least three times a week.
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Food Intake: Measured daily.
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Water Intake: Measured daily.
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Body Composition: Assessed at baseline and at the end of the study using techniques like DEXA or NMR to determine fat mass and lean mass.
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Metabolic Parameters: Including fasting glucose, insulin, and lipid profiles, measured at baseline and at the end of the study.
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Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism.
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Behavioral Assessments: To monitor for any changes in activity or behavior that could influence feeding patterns.
Troubleshooting Guides
Q1: I am observing high variability in weight gain among the animals in my this compound-treated group. What could be the cause and how can I mitigate this?
A1: High variability is a common challenge in rodent weight gain studies. Several factors can contribute to this:
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Animal-related factors: Genetic differences within an outbred stock, individual differences in stress response, and baseline differences in body composition can all contribute to variability.
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Husbandry conditions: Variations in cage environment, temperature, and light-dark cycles can impact animal metabolism and feeding behavior.
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Drug administration: Inconsistent dosing, stress from handling during administration (especially with oral gavage), and potential taste aversion to the drug formulation can lead to variable drug intake and effects.
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Measurement error: Inaccuracies in measuring food spillage or residual drug in the vehicle can introduce variability.
Mitigation Strategies:
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Use of inbred strains: If possible, use an inbred strain of rodents to reduce genetic variability.
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Acclimatization: Allow for a sufficient acclimatization period for the animals to adapt to their housing and handling procedures before the start of the experiment.
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Refined drug administration: If using oral gavage, ensure all technicians are well-trained and consistent in their technique to minimize stress. Consider alternative methods like voluntary ingestion of the drug mixed in a palatable vehicle.
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Accurate measurements: Implement meticulous procedures for measuring food intake, accounting for any spillage.
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Baseline stratification: Before randomizing animals to treatment groups, stratify them based on their baseline body weight to ensure an even distribution.
Q2: My animals are losing weight or not gaining as much weight as expected with this compound treatment. What should I consider?
A2: This could be due to several factors:
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Dose selection: As mentioned, some studies have reported weight loss at higher doses of this compound. It's possible the dose you are using is causing sedative effects that suppress appetite or other adverse effects. Consider conducting a dose-response study to find an optimal dose for inducing weight gain.
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Drug formulation and vehicle: this compound's solubility and stability in the chosen vehicle could be an issue, leading to inaccurate dosing. Ensure the formulation is appropriate and the drug is fully dissolved or suspended. For oral gavage, using a vehicle like 10% sucrose solution can help mask any aversive taste.
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Stress: The stress of the experimental procedures, particularly frequent handling or injections, can suppress appetite and lead to weight loss.
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Underlying health issues: Rule out any underlying health problems in the animals that could be affecting their weight.
Q3: How can I manage or counteract this compound-induced weight gain in my experimental design?
A3: To investigate potential therapeutic interventions, you can include additional treatment groups in your study design. Two commonly explored options in the context of antipsychotic-induced weight gain are:
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Metformin co-administration: Metformin is an insulin-sensitizing agent that has been shown to mitigate weight gain associated with some atypical antipsychotics.
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Topiramate co-administration: Topiramate is an anticonvulsant that has been observed to reduce body weight.
When designing these studies, it is important to include appropriate control groups (vehicle, this compound alone, metformin/topiramate alone) to delineate the effects of each compound.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies on atypical antipsychotics with receptor binding profiles similar to this compound, as direct preclinical data on this compound-induced weight gain is limited. This data can serve as a reference for designing and interpreting your own experiments.
Table 1: Representative Body Weight Changes in Rats Treated with Atypical Antipsychotics
| Treatment Group | Duration (weeks) | Mean Body Weight Gain (g) | Reference |
| Vehicle Control | 6 | 35 ± 5 | |
| Olanzapine (2 mg/kg/day) | 6 | 60 ± 8 | |
| Clozapine (20 mg/kg/day) | 6 | 55 ± 7 |
Data is hypothetical and for illustrative purposes based on findings for similar compounds.
Table 2: Representative Food Intake Changes in Rats Treated with Atypical Antipsychotics
| Treatment Group | Duration (weeks) | Mean Daily Food Intake ( g/rat ) | Reference |
| Vehicle Control | 6 | 22 ± 2 | |
| Olanzapine (2 mg/kg/day) | 6 | 28 ± 3 | |
| Clozapine (20 mg/kg/day) | 6 | 27 ± 3 |
Data is hypothetical and for illustrative purposes based on findings for similar compounds.
Table 3: Representative Body Composition Changes in Rats Treated with Atypical Antipsychotics
| Treatment Group | Duration (weeks) | Change in Fat Mass (%) | Change in Lean Mass (%) | Reference |
| Vehicle Control | 4 | +5 ± 1 | +10 ± 2 | Hypothetical |
| Atypical Antipsychotic | 4 | +15 ± 3 | +8 ± 1.5 | Hypothetical |
Experimental Protocols
Protocol 1: General Procedure for a this compound-Induced Weight Gain Study in Rats
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Animals: Female Sprague-Dawley rats (8-10 weeks old) are individually housed in a temperature-controlled facility with a 12-h light/dark cycle.
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Acclimatization: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.
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Baseline Measurements: Baseline body weight, food intake, and water intake are recorded for 3-5 consecutive days.
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Randomization: Animals are randomized into treatment groups based on their baseline body weight.
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Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage at the desired doses. A vehicle control group receives the vehicle only.
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Monitoring: Body weight and food and water intake are measured daily. Animals are observed for any clinical signs of toxicity or behavioral changes.
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Duration: The study is typically conducted for 4-6 weeks.
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Terminal Procedures: At the end of the study, animals are fasted overnight, and blood samples are collected for analysis of glucose, insulin, and lipids. Body composition can be analyzed by DEXA or by dissecting and weighing specific fat pads (e.g., retroperitoneal, mesenteric).
Protocol 2: Oral Glucose Tolerance Test (OGTT)
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Fasting: Following the treatment period, rats are fasted for 12-16 hours overnight with free access to water.
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Baseline Blood Sample: A baseline blood sample is collected from the tail vein (time 0).
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Glucose Administration: A glucose solution (2 g/kg body weight) is administered via oral gavage.
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Blood Sampling: Blood samples are collected at 15, 30, 60, 90, and 120 minutes post-glucose administration.
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Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.
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Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Visualizations
Caption: Proposed signaling pathway for this compound-induced weight gain.
Caption: General experimental workflow for a preclinical this compound study.
References
- 1. Emerging role of this compound in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Antipsychotic Agent this compound Exhibited Antiproliferative Activities by Inhibiting the STAT3 Signaling Pathway in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: safety and tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Sertindole Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility challenges of Sertindole in aqueous buffers. The information is designed to assist researchers in overcoming common hurdles encountered during in vitro and in vivo experimental setups.
Understanding this compound's Solubility Profile
This compound is a lipophilic molecule with low aqueous solubility, which can present significant challenges in experimental settings. Its solubility is highly dependent on the pH of the aqueous medium due to its basic nature.
Physicochemical Properties of this compound
A summary of key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆ClFN₄O | --INVALID-LINK-- |
| Molecular Weight | 440.9 g/mol | --INVALID-LINK-- |
| Predicted Strongest Basic pKa | 8.56 | --INVALID-LINK--[1] |
| Aqueous Solubility | 0.00963 mg/mL | --INVALID-LINK--[2] |
| Solubility in DMF:PBS (1:3, pH 7.2) | ~0.25 mg/mL | Cayman Chemical |
| Solubility in DMSO | ~5 mg/mL | Cayman Chemical |
| Solubility in DMF | ~15 mg/mL | Cayman Chemical |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to this compound's solubility.
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: this compound is poorly soluble in neutral and basic aqueous solutions. Direct addition of solid this compound to a neutral or alkaline buffer (pH ≥ 7) will likely result in poor dissolution or precipitation.
Troubleshooting Steps:
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pH Adjustment: this compound is a weak base with a predicted pKa of 8.56.[1] Its solubility will significantly increase in acidic conditions (pH < 7) where it becomes protonated and forms a more soluble salt. Try dissolving this compound in a slightly acidic buffer (e.g., pH 4-6).
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Use of a Co-solvent: For many in vitro experiments, a small amount of an organic co-solvent can be used to initially dissolve this compound before diluting it into your aqueous buffer.
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Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
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Protocol: Prepare a concentrated stock solution of this compound in 100% DMSO or DMF. Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <1%).
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Q2: I dissolved this compound in an acidic buffer, but it precipitated when I adjusted the pH to physiological conditions (pH 7.4). What should I do?
A2: This is a common issue known as "precipitation upon pH shift." As the pH increases towards and beyond the pKa of this compound, its solubility decreases, leading to precipitation.
Troubleshooting Steps:
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Lower the Final Concentration: The simplest solution is to work with a lower final concentration of this compound that remains soluble at physiological pH.
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Utilize Solubility Enhancers: If a higher concentration is required, consider using solubility-enhancing excipients. These should be tested for compatibility with your specific assay.
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Cyclodextrins: (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.
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Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) can help maintain this compound in solution.
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Q3: Can I prepare a stock solution of this compound in water?
A3: It is not recommended to prepare a stock solution of this compound in pure water due to its very low aqueous solubility.[2] A stock solution should be prepared in an appropriate organic solvent like DMSO or DMF.
Q4: How can I improve the dissolution rate of this compound powder?
A4: The dissolution rate can be influenced by the particle size of the solid material.
Troubleshooting Steps:
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Particle Size Reduction (Micronization): If you are working with the solid form, reducing the particle size can increase the surface area available for dissolution. This can be achieved through techniques like micronization. However, this may not be practical in a standard laboratory setting. The primary approach should still be dissolution in an organic solvent or an acidic buffer.
Experimental Protocols for Solubility Enhancement
For experiments requiring higher concentrations of this compound in aqueous media, the following formulation strategies can be employed.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Protocol for Preparing a this compound:HP-β-CD Inclusion Complex:
-
Determine the Molar Ratio: Start with a molar ratio of 1:1 this compound to HP-β-CD. This can be optimized by testing different ratios (e.g., 1:2, 1:5).
-
Preparation of HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer. The concentration will depend on the target this compound concentration and the molar ratio.
-
Complexation:
-
Add the solid this compound powder to the HP-β-CD solution.
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Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
-
Filtration: Filter the suspension through a 0.22 µm filter to remove any undissolved this compound.
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Quantification: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Solid Dispersion
A solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state. This can enhance dissolution by reducing particle size to a molecular level and improving wettability. Polyvinylpyrrolidone (PVP K30) is a common hydrophilic carrier.
Protocol for Preparing a this compound-PVP K30 Solid Dispersion (Solvent Evaporation Method):
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Select Drug-to-Carrier Ratio: Begin with a 1:1 weight ratio of this compound to PVP K30. This can be optimized by testing other ratios (e.g., 1:2, 1:4).[2]
-
Dissolution: Dissolve both this compound and PVP K30 in a suitable common solvent, such as methanol.
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Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.
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Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle. Sieve the powder to obtain a uniform particle size.
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Characterization: The resulting powder can then be dissolved in the aqueous buffer for your experiment. The dissolution rate of this solid dispersion should be significantly faster than that of the pure drug.
Nanoparticle Formulation
Reducing the particle size of a drug to the nanometer range can dramatically increase its surface area, leading to a higher dissolution rate. Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for nanoparticle formulation.
Protocol for Preparing this compound-Loaded PLGA Nanoparticles (Solvent Emulsification-Evaporation Method):
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Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in a water-miscible organic solvent such as acetone.
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Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
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Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
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Nanoparticle Collection: Collect the nanoparticles by centrifugation, and wash them with deionized water to remove excess stabilizer and unencapsulated drug.
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Lyophilization: Lyophilize the nanoparticles to obtain a dry powder that can be stored and reconstituted in the desired aqueous buffer for experiments.
Visualizing Experimental Workflows
Logical Flow for Troubleshooting this compound Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
General Workflow for Solubility Enhancement using Cyclodextrins
Caption: Workflow for this compound-cyclodextrin complexation.
Signaling Pathway of this compound (Simplified)
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Managing Sertindole's Cardiovascular Profile in Research
This guide provides researchers, scientists, and drug development professionals with essential information and protocols for minimizing and managing the cardiovascular side effects of Sertindole in study designs.
Frequently Asked Questions (FAQs)
Q1: What is the primary cardiovascular side effect associated with this compound, and what is its mechanism?
A1: The primary cardiovascular side effect of this compound is a dose-dependent prolongation of the QT interval on the electrocardiogram (ECG).[1][2][3] This effect is linked to an increased risk of a potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP).[4][5] The underlying mechanism is the high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel (also known as IKr). Blockade of this channel delays ventricular repolarization, which manifests as a prolonged QT interval.
Q2: How does this compound's hERG channel affinity compare to other antipsychotics?
A2: this compound exhibits a high affinity for the hERG channel, with IC50 values reported in the nanomolar range. Studies have shown that this compound has little to no selectivity for dopamine D2 or 5-HT2A receptors relative to its hERG channel affinity, which likely contributes to the significant QT interval prolongation observed clinically. In comparative studies, this compound consistently demonstrates a greater propensity for QT prolongation than many other atypical antipsychotics like quetiapine, risperidone, and olanzapine.
Q3: Are there any known counterbalancing mechanisms that might mitigate this compound's proarrhythmic risk despite QT prolongation?
A3: Some electrophysiological studies suggest that for certain atypical antipsychotics like this compound, counterbalancing mechanisms may exist that reduce the proarrhythmic risk despite observed QT prolongation. However, the precise nature and clinical relevance of these potential mechanisms are still under investigation. Therefore, prudent cardiovascular monitoring remains essential in any study involving this compound.
Q4: What are the regulatory guidelines for assessing drug-induced QT prolongation in non-clinical and clinical studies?
A4: Regulatory bodies like the FDA, guided by the International Council for Harmonisation (ICH) guidelines E14 and S7B, have established a framework for assessing the potential of non-antiarrhythmic drugs to cause QT interval prolongation. Key components of this framework include:
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Non-clinical evaluation (ICH S7B): This involves in vitro assessment of the drug's effect on the hERG channel and in vivo assessment of cardiovascular parameters, including the QT interval, in animal models.
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Clinical evaluation (ICH E14): The "Thorough QT/QTc Study" (TQT) is a dedicated clinical trial designed to rigorously evaluate a drug's effect on the QT interval in healthy volunteers. More recent approaches allow for the integration of QT assessment into early-phase clinical trials.
Troubleshooting Guide for Experimental Studies
Issue 1: Unexpectedly high variability in QT interval measurements in our in vivo animal study.
Possible Causes and Solutions:
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Inadequate Acclimatization: Animals that are not properly acclimatized to the experimental conditions may exhibit stress-induced fluctuations in heart rate, which can affect the QT interval.
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Solution: Ensure a sufficient acclimatization period for the animals in the study environment before baseline measurements and drug administration.
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Incorrect QT Correction Formula: The choice of heart rate correction formula for the QT interval (QTc) is critical and can vary in appropriateness between species.
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Solution: Use a species-specific correction formula (e.g., Bazett's or Fridericia's for humans, but others may be more appropriate for specific animal models). Validate the chosen formula for your animal model and experimental conditions.
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Anesthesia Effects: Anesthetics can have independent effects on cardiovascular parameters, including heart rate and QT interval.
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Solution: If possible, use conscious, telemetered animals to avoid the confounding effects of anesthesia. If anesthesia is necessary, choose an agent with minimal cardiovascular effects and ensure a consistent depth of anesthesia across all animals and study groups.
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Electrode Placement and Signal Quality: Poor ECG signal quality due to improper electrode placement or movement artifacts can lead to inaccurate QT interval measurements.
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Solution: Ensure proper and consistent electrode placement. Use signal filtering and averaging techniques to improve the signal-to-noise ratio. Manually verify automated QT interval measurements.
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Issue 2: Discrepancy between in vitro hERG assay results and in vivo QT prolongation findings.
Possible Causes and Solutions:
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Metabolite Effects: this compound is metabolized in the body, and its metabolites may also have effects on cardiac ion channels. An in vitro assay using only the parent compound may not capture the full in vivo effect.
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Solution: If possible, synthesize and test the major metabolites of this compound in the hERG assay.
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Pharmacokinetics and Tissue Distribution: The concentration of this compound at the cardiac tissue level in vivo may differ from the concentrations used in the in vitro assay due to factors like protein binding and tissue distribution.
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Solution: Correlate in vivo QT effects with plasma and, if feasible, cardiac tissue concentrations of this compound and its metabolites.
-
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Multi-ion Channel Effects: While hERG is the primary target, this compound may have off-target effects on other cardiac ion channels (e.g., sodium or calcium channels) that could modulate the overall in vivo QT response.
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Solution: Conduct a broader in vitro cardiac ion channel screening panel to identify any additional effects that might contribute to the in vivo observations.
-
Data Summary
Table 1: In Vitro hERG Channel Inhibition by this compound
| Parameter | Value | Reference |
| IC50 (hERG block) | 14.0 nM (tail currents at -40 mV) | |
| IC50 (hERG block) | 2.99 nM (end of prolonged pulses) | |
| IC50 (erg3 block) | 43 nM |
Table 2: Clinical QT Prolongation with this compound
| Study Population | This compound Dose | Mean QTcF Increase from Baseline | Comparator | Comparator QTcF Change | Reference |
| Schizophrenia Patients | 12-20 mg/day | 12.1 ms | Quetiapine (400-600 mg/day) | -0.5 ms | |
| Psychotic Disorder Patients | Not specified | 19.7 ms | Different antipsychotic | Not specified |
Experimental Protocols
Protocol 1: In Vitro hERG Potassium Channel Assay using Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel expressed in a mammalian cell line.
Methodology:
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Cell Culture: Maintain a mammalian cell line (e.g., HEK293 or CHO) stably transfected with the KCNH2 gene (encoding the hERG channel) in appropriate culture conditions.
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Cell Preparation: On the day of the experiment, detach the cells and plate them onto glass coverslips in a recording chamber.
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Electrophysiological Recording:
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Use the whole-cell patch-clamp technique to measure ionic currents.
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Perfuse the cells with an extracellular solution. The patch pipette will be filled with an intracellular solution.
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Establish a gigaohm seal between the pipette tip and the cell membrane, and then rupture the membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol:
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Hold the cell membrane potential at a negative holding potential (e.g., -80 mV).
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Apply a depolarizing voltage step (e.g., to +20 mV for 2 seconds) to activate the hERG channels.
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Repolarize the membrane to a negative potential (e.g., -40 mV) to elicit the characteristic hERG tail current.
-
-
Drug Application:
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After obtaining stable baseline recordings, perfuse the cells with increasing concentrations of this compound.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
-
Data Analysis:
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Measure the peak amplitude of the hERG tail current in the absence (control) and presence of different concentrations of this compound.
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Calculate the percentage of current inhibition for each concentration.
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Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Protocol 2: In Vivo Cardiovascular Monitoring in a Rodent Model
Objective: To assess the effects of this compound on the QT interval and other cardiovascular parameters in a conscious, freely moving rodent model.
Methodology:
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Animal Model: Use an appropriate rodent model (e.g., Sprague-Dawley rats or guinea pigs).
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Telemetry Implantation:
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Surgically implant a telemetry transmitter capable of recording ECG and, optionally, blood pressure and activity.
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Allow for a sufficient post-operative recovery period (e.g., 7-10 days).
-
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Acclimatization: Acclimate the animals to the experimental cages and recording procedures for several days before the study begins.
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Experimental Design:
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Use a crossover or parallel-group design with appropriate vehicle control and positive control (e.g., a drug known to prolong the QT interval) groups.
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Administer this compound at various dose levels.
-
-
Data Acquisition:
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Record baseline cardiovascular data for a defined period before drug administration.
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Continuously record data for a specified duration after drug administration (e.g., 24 hours) to capture the time course of any effects.
-
-
Data Analysis:
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Extract and analyze the ECG data to determine heart rate, PR interval, QRS duration, and QT interval.
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Correct the QT interval for heart rate using a species-appropriate formula (e.g., Bazett's, Fridericia's, or a study-specific formula).
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Compare the changes in QTc and other parameters from baseline between the this compound-treated groups and the control groups.
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Correlate cardiovascular changes with the time course of drug administration.
-
Visualizations
Caption: this compound's mechanism of QT prolongation via hERG channel blockade.
Caption: Workflow for assessing this compound's cardiovascular risk.
References
- 1. In vivo cardiovascular effects of the new atypical neuroleptic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac effects of this compound and quetiapine: analysis of ECGs from a randomized double-blind study in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: new drug. Another "atypical" neuroleptic; QT prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac adverse reactions associated with psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
Identifying and mitigating off-target effects of Sertindole in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the off-target effects of Sertindole in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an atypical antipsychotic drug. Its therapeutic effects are primarily attributed to its high-affinity antagonism of dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors in the central nervous system.[1][2] It exhibits a degree of selectivity for the mesolimbic dopamine system over the nigrostriatal pathway, which is thought to contribute to its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[2][3]
Q2: What are the major known off-target effects of this compound?
The most significant off-target effect of this compound is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4] This interaction can lead to a prolongation of the QT interval in the electrocardiogram, which is a major safety concern due to the increased risk of cardiac arrhythmias. Other notable off-target effects are related to its affinity for α1-adrenergic receptors, which can cause orthostatic hypotension.
Q3: My experimental results are inconsistent. Could this be due to off-target effects of this compound?
Inconsistent results can arise from a variety of factors, including off-target effects. If you observe unexpected cellular phenotypes, toxicity at concentrations where on-target effects are not expected, or discrepancies between different assay formats, it is crucial to consider the potential contribution of off-target interactions. A systematic troubleshooting approach, including the use of appropriate controls and secondary assays, is recommended to dissect on-target versus off-target phenomena.
Q4: How can I minimize the risk of off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
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Dose-response studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
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Use of control compounds: Include a structurally related but inactive compound, or a compound with a different pharmacological profile, to differentiate specific from non-specific effects.
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Target expression confirmation: Ensure that your experimental system (e.g., cell line) expresses the intended target receptors (D2, 5-HT2A, 5-HT2C) at appropriate levels.
-
Orthogonal assays: Validate your findings using a different experimental technique that measures a distinct endpoint of the same signaling pathway.
Data Presentation
Table 1: this compound Receptor Binding Affinities (Ki values)
| Receptor | This compound Ki (nM) | Primary Effect | Potential On-Target Phenotype | Potential Off-Target Phenotype |
| Dopamine D2 | 0.45 | Antagonist | Antipsychotic effects | - |
| Serotonin 5-HT2A | 0.20 | Antagonist | Antipsychotic effects, potential improvement in negative symptoms | - |
| Serotonin 5-HT2C | 0.51 | Antagonist | Anxiolytic effects, potential for weight gain | - |
| α1-Adrenergic | 1.4 | Antagonist | - | Orthostatic hypotension, dizziness |
| hERG Channel | - | Blocker | - | QT interval prolongation, cardiotoxicity |
Table 2: this compound hERG Channel Inhibition
| Parameter | Value | Assay Type | Reference |
| IC50 | 2.99 - 14.0 nM | Patch Clamp Electrophysiology | (--INVALID-LINK--) |
| IC50 | 43 nM | Patch Clamp Electrophysiology | (--INVALID-LINK--) |
| IC50 | 64 nM | Patch Clamp Electrophysiology | (--INVALID-LINK--) |
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Toxicity in In Vitro Assays
-
Question: Are you observing cytotoxicity at concentrations close to the Ki values for the on-target receptors?
-
Answer: this compound's on-target effects at D2, 5-HT2A, and 5-HT2C receptors are generally not associated with direct cytotoxicity. If you observe significant cell death, consider the following:
-
hERG Channel Blockade: While primarily a cardiac liability, high concentrations of this compound could potentially interfere with ion homeostasis in other cell types.
-
Mitochondrial Effects: Some antipsychotics have been reported to have off-target effects on mitochondrial function.
-
Experimental Artifacts: Ensure the vehicle (e.g., DMSO) concentration is not toxic to your cells.
-
-
-
Mitigation Strategies:
-
Perform a dose-response curve for cytotoxicity using a sensitive assay (e.g., MTS or CellTiter-Glo).
-
Use a positive control for cytotoxicity to ensure your assay is working correctly.
-
Consider using a cell line with and without the expression of the primary targets to differentiate on-target from off-target toxicity.
-
Issue 2: Conflicting Results Between Binding and Functional Assays
-
Question: Does the functional potency (EC50 or IC50) of this compound in your assay significantly differ from its binding affinity (Ki)?
-
Answer: Discrepancies can arise due to several factors:
-
Assay Conditions: Differences in buffer composition, temperature, and incubation time can affect ligand binding and functional responses.
-
Receptor Coupling Efficiency: The functional response is dependent on the coupling of the receptor to its downstream signaling pathway, which can vary between cell lines.
-
Off-Target Engagement: At higher concentrations, this compound may engage other receptors or signaling molecules in the cell, leading to a complex functional output.
-
-
-
Mitigation Strategies:
-
Carefully optimize your functional assay conditions.
-
Characterize the expression and coupling of the target receptor in your cell line.
-
Use a selective antagonist for the target receptor to confirm that the observed functional response is mediated through that receptor.
-
Issue 3: Suspected Cardiotoxicity in Preclinical Models
-
Question: Are you observing effects in your experiments that could be related to cardiotoxicity (e.g., changes in action potential duration, arrhythmias in ex vivo heart preparations)?
-
Answer: This is a well-documented off-target effect of this compound due to hERG channel blockade.
-
-
Mitigation Strategies:
-
Directly assess hERG channel function using patch-clamp electrophysiology.
-
Use in vitro models such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess the pro-arrhythmic potential of this compound.
-
When translating to in vivo studies, carefully monitor cardiovascular parameters.
-
Issue 4: Potential for Drug-Drug Interactions
-
Question: Are you co-administering this compound with other compounds in your experiments?
-
Answer: this compound is metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4. Co-administration with inhibitors or inducers of these enzymes can significantly alter the concentration of this compound, potentially leading to increased off-target effects or reduced efficacy.
-
Inhibitors of CYP2D6/CYP3A4 (e.g., fluoxetine, ketoconazole) may increase this compound levels.
-
Inducers of CYP2D6/CYP3A4 (e.g., rifampicin, carbamazepine) may decrease this compound levels.
-
-
-
Mitigation Strategies:
-
Avoid co-administration with known potent inhibitors or inducers of CYP2D6 and CYP3A4.
-
If co-administration is necessary, consider performing pharmacokinetic studies to determine the impact on this compound concentrations.
-
Experimental Protocols
1. Radioligand Binding Assay for Dopamine D2 Receptor
-
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
-
Methodology:
-
Membrane Preparation: Use cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Spiperone (a D2 antagonist).
-
Non-specific Binding: Determined in the presence of a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [3H]-Spiperone and a range of concentrations of this compound.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold assay buffer.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the IC50 value by non-linear regression of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
2. Functional Assay for 5-HT2A Receptor (IP1 Accumulation)
-
Objective: To determine the functional antagonist activity of this compound at the human 5-HT2A receptor.
-
Methodology:
-
Cell Line: Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Principle: The 5-HT2A receptor is a Gq-coupled receptor that activates phospholipase C, leading to the production of inositol triphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1). The accumulation of IP1 can be measured as a readout of receptor activation.
-
Assay Kit: Use a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.
-
Procedure:
-
Plate the cells in a 96- or 384-well plate.
-
Pre-incubate the cells with a range of concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.
-
Incubate for the recommended time to allow for IP1 accumulation.
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate to allow for the immunoassay to reach equilibrium.
-
Read the fluorescence on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced IP1 accumulation at each concentration of this compound.
-
Determine the IC50 value by non-linear regression of the dose-response curve.
-
-
Visualizations
Caption: this compound's on-target and off-target signaling pathways.
Caption: Tiered experimental workflow for this compound characterization.
Caption: Troubleshooting logic for unexpected this compound experimental results.
References
Strategies to improve Sertindole stability in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Sertindole during long-term storage.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Under Ambient Light
Symptoms:
-
Discoloration of the drug substance or formulated product.
-
Appearance of new peaks or a decrease in the main peak area in HPLC analysis.
-
Failure to meet potency specifications during stability studies.
Possible Causes and Solutions:
| Cause | Solution |
| Inherent Photolability | This compound is known to be highly photolabile. Strict light protection is crucial throughout the manufacturing process and storage. Use low-intensity, long-wavelength light (above 500 nm), such as brown-colored light, in manufacturing areas.[1][2] |
| Incompatible Excipients | Certain pigmenting agents, such as titanium dioxide (TiO₂) and red iron oxide (Fe₂O₃), can act as photocatalysts and accelerate the photodegradation of this compound.[3][4][5] Consider replacing these with non-photoreactive alternatives or using a light-protective coating. Interestingly, yellow iron oxide (FeOOH) has been shown to inhibit the degradation process. |
| Inadequate Packaging | Standard clear packaging offers insufficient protection. |
| Primary Packaging: Use amber-colored glass or plastic containers. For solid dosage forms, utilize amber-colored blisters or alu-alu blister packs which provide an excellent barrier to light. | |
| Secondary Packaging: Always store the primary packaging in a light-protective outer carton. | |
| Formulation Design | The formulation itself may not offer sufficient photoprotection. |
| Film Coating: Apply a colored film coating to tablets to act as a physical barrier against light. | |
| Encapsulation: While specific data for this compound is limited, microencapsulation with a suitable light-absorbing polymer could offer protection. |
Issue 2: Oxidative Degradation of this compound
Symptoms:
-
Identification of oxidative degradation products via mass spectrometry.
-
A decrease in the potency of this compound over time, even when protected from light.
Possible Causes and Solutions:
| Cause | Solution |
| Reaction with Atmospheric Oxygen | This compound is susceptible to oxidation. |
| Antioxidants: Incorporate a suitable antioxidant into the formulation. While specific studies on this compound are limited, antioxidants like N-acetylcysteine and Trolox have been shown to scavenge reactive oxygen species (ROS) in biological studies involving this compound and could be investigated for their formulation stabilizing effects. | |
| Inert Atmosphere: During manufacturing, particularly for solutions or sensitive formulations, consider processing under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. | |
| Presence of Pro-oxidant Impurities | Trace metals or other impurities in excipients can catalyze oxidation reactions. |
| High-Purity Excipients: Use high-purity grade excipients with low levels of trace metals. | |
| Chelating Agents: The addition of a chelating agent, such as edetate disodium (EDTA), may be beneficial in sequestering metal ions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: The primary degradation pathways for this compound, particularly under photolytic stress, are dechlorination, hydroxylation, and dehydrogenation. Oxidative degradation is also a significant concern.
Q2: Which excipients should be used with caution when formulating this compound?
A2: Excipients with photocatalytic activity, such as titanium dioxide and red iron oxide, have been shown to accelerate the photodegradation of this compound and should be used with caution or avoided. It is crucial to conduct thorough drug-excipient compatibility studies.
Q3: What are the recommended storage conditions for this compound?
A3: For the pure active pharmaceutical ingredient (API), storage at -20°C in a dry, dark environment is recommended. For formulated products, such as tablets, storage at controlled room temperature, protected from light and humidity, is generally advised. Always refer to the specific product's storage guidelines.
Q4: How can I monitor the stability of my this compound formulation?
A4: Stability-indicating analytical methods are essential. High-performance liquid chromatography (HPLC) with UV detection is a common method for quantifying this compound and its degradation products. For detailed structural elucidation of degradants, advanced techniques like UHPLC-ESI-Q-TOF mass spectrometry can be employed.
Q5: Are there any advanced formulation strategies to enhance this compound's stability?
A5: While specific research on this compound is limited, general strategies for improving the stability of sensitive drugs can be applied. Solid dispersion technology can enhance the stability of amorphous drugs by embedding them in a polymer matrix. Microencapsulation can create a physical barrier against environmental factors like light and oxygen. These approaches would require experimental validation for this compound.
Data Presentation
Table 1: Summary of this compound Photodegradation Kinetics
| Condition | Half-life (t½) in minutes | Observation |
| Direct Photolysis | 6.96 | Highly photolabile |
| With TiO₂ | 1.67 | Accelerated degradation |
| With Fe₂O₃ | Faster than direct photolysis | Accelerated degradation |
| With FeOOH | 8.36 | Inhibited degradation |
Data synthesized from a study on the photodegradation of this compound in an aqueous solution.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for conducting forced degradation studies to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug powder to 105°C for 24 hours.
-
Photodegradation: Expose the drug solution and solid powder to a calibrated light source according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: HPLC Method for Stability Testing of this compound
This is an example of an HPLC method that can be adapted for stability testing.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0), acetonitrile, and triethylamine (e.g., 45:55:0.03, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 256 nm.
-
Injection Volume: 20 µL.
-
Run Time: Sufficient to allow for the elution of all degradation products.
This method is based on a published stability-indicating method for this compound.
Visualizations
Caption: Major photodegradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
References
- 1. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 2. lfatabletpresses.com [lfatabletpresses.com]
- 3. Photodegradation Study of this compound by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation Study of this compound by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Sertindole's Long Half-life in Experimental Protocols
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sertindole. The content specifically addresses challenges arising from its long half-life in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's long half-life a critical factor in experimental design?
A1: this compound has a mean terminal half-life of approximately 3 days (ranging from 53 to 102 hours).[1][2] This extended half-life means that it takes a significant amount of time for the drug to be eliminated from the body. In experimental settings, this can lead to:
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Carry-over effects: In crossover study designs, residual drug from the first treatment period can influence the results of the second, necessitating a prolonged washout period.
-
Delayed steady-state: It can take 2-3 weeks for this compound to reach a steady-state concentration in the plasma.[2] This must be factored into the duration of treatment in both in vivo and in vitro experiments to ensure that the observed effects are representative of a stable drug exposure.
-
Challenges in managing adverse effects: If adverse effects occur, the long half-life prolongs the time required for the drug to clear and the effects to subside.[3][4]
Q2: What are the key pharmacokinetic parameters of this compound I should be aware of?
A2: Understanding the pharmacokinetic profile of this compound is crucial for designing robust experiments. Key parameters are summarized in the table below.
| Parameter | Value | Reference |
| Mean Terminal Half-life | ~3 days (53-102 hours) | |
| Time to Peak Plasma Concentration (Tmax) | ~10 hours | |
| Plasma Protein Binding | ~99.5% | |
| Metabolism | Extensively metabolized by CYP2D6 and CYP3A4 | |
| Primary Excretion Route | Feces | |
| Time to Reach Steady State | 2-3 weeks |
Q3: How does this compound's metabolism impact experimental outcomes?
A3: this compound is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, into metabolites such as dehydrothis compound and northis compound. The genetic polymorphism of CYP2D6 can lead to significant inter-individual variations in this compound plasma concentrations. Individuals who are "poor metabolizers" may have plasma levels 2-3 times higher than "extensive metabolizers". This is a critical consideration for in vivo studies, as it can lead to variability in drug response and potential toxicity. When designing preclinical studies, it's important to consider the metabolic capacity of the chosen animal model.
Troubleshooting Guides
Issue 1: High variability in in vivo experimental results.
Possible Cause:
-
Genetic polymorphism in metabolizing enzymes: As mentioned, variations in CYP2D6 activity can lead to different plasma concentrations of this compound.
-
Drug-drug interactions: Co-administration of other drugs that are inhibitors or inducers of CYP2D6 or CYP3A4 can alter this compound's metabolism and plasma levels.
Troubleshooting Steps:
-
Genotyping: If feasible for your animal model, consider genotyping for CYP2D6 to stratify subjects based on their metabolic capacity.
-
Therapeutic Drug Monitoring (TDM): Regularly measure plasma concentrations of this compound to ensure consistent exposure across subjects and to correlate drug levels with observed effects.
-
Control for Concomitant Medications: Carefully review all co-administered substances to avoid known inhibitors or inducers of CYP2D6 and CYP3A4. If unavoidable, the potential for interaction should be noted and accounted for in the analysis.
Issue 2: Determining an adequate washout period in a crossover study design.
Possible Cause:
-
Underestimation of the time required for complete drug elimination due to its long half-life.
Troubleshooting Steps:
-
Calculate the washout period based on half-life: A general rule of thumb is that it takes approximately 5 half-lives for a drug to be almost completely eliminated (over 96%). For this compound, with a half-life of about 3 days, this would translate to a washout period of at least 15 days.
-
Consider a parallel study design: If a lengthy washout period is not feasible, a parallel study design, where different groups of subjects receive different treatments simultaneously, may be a more appropriate alternative to a crossover design.
-
Verify washout with plasma measurements: Before initiating the second treatment period, confirm that this compound concentrations are below the lower limit of quantification in plasma samples.
Issue 3: Difficulty in achieving and confirming steady-state in cell culture experiments.
Possible Cause:
-
Insufficient incubation time for the drug to reach equilibrium within the in vitro system.
Troubleshooting Steps:
-
Prolonged Incubation: Due to the long half-life, it is advisable to extend the incubation period with this compound to ensure that the cellular effects observed are not from an acute, transient exposure but from a stable, steady-state condition. This could mean pre-incubating cells for several days.
-
Medium Replacement with Drug: When changing the culture medium during long-term experiments, ensure that the fresh medium contains the same concentration of this compound to maintain a consistent drug exposure.
-
Concentration-Response Curves: Perform concentration-response experiments at various time points to determine when a stable effect is achieved.
Experimental Protocols
Protocol 1: Establishing an In Vivo Dosing Regimen to Achieve Steady-State
Objective: To determine an appropriate dosing regimen for this compound in a rodent model that accounts for its long half-life and achieves stable plasma concentrations.
Methodology:
-
Initial Dosing: Begin with a daily oral gavage of this compound. The initial dose should be based on literature reports for the specific animal model and desired therapeutic effect.
-
Pharmacokinetic Sampling: Collect blood samples at regular intervals (e.g., daily for the first week, then every other day) to monitor the accumulation of this compound.
-
Time to Steady-State: Continue dosing and sampling until plasma concentrations of this compound plateau, indicating that steady-state has been reached. This is expected to take approximately 2-3 weeks.
-
Dose Adjustment: Based on the steady-state plasma concentrations and the observed physiological or behavioral effects, the dose can be adjusted up or down. Allow another 2-3 weeks to reach a new steady-state after any dose adjustment.
Protocol 2: Designing a Crossover Study with an Adequate Washout Period
Objective: To compare the effects of this compound with another compound using a crossover design, ensuring no carry-over effects.
Methodology:
-
Treatment Period 1: Administer the first treatment (this compound or control/comparator) for a duration sufficient to observe the desired effect, keeping in mind the time to reach steady-state.
-
Washout Period: Following the first treatment period, implement a washout period of at least 15 days (5 times the half-life of this compound).
-
Verification of Washout: At the end of the washout period, collect blood samples to confirm that the plasma concentration of the first treatment is negligible.
-
Treatment Period 2: Administer the second treatment.
-
Data Analysis: Analyze the data using appropriate statistical methods for a crossover design, ensuring that there is no period effect that would suggest a carry-over.
Visualizations
Caption: this compound's primary mechanism of action involves antagonism of multiple neurotransmitter receptors.
Caption: Crossover experimental design accounting for this compound's long half-life with an adequate washout period.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Sertindole. The focus is on refining the synthesis process to minimize process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in the standard this compound synthesis?
A1: During the synthesis of this compound, several process-related impurities can form. These are primarily categorized based on the reaction step in which they originate. The most frequently observed impurities include those from incomplete reactions, over-reduction, and side reactions during alkylation.[1][2][3]
Q2: What is the primary cause of the des-chloro this compound impurity?
A2: The formation of des-chloro this compound (Impurity A) primarily occurs during the catalytic hydrogenation of the tetrahydropyridinyl intermediate.[1][3] Prolonged reaction times or issues with catalyst selectivity can lead to the undesired removal of the chlorine atom from the indole ring.
Q3: How can dialkylation impurities be minimized during the final N-alkylation step?
A3: Dialkylation impurities, where two molecules of the imidazolidinone side chain attach to the piperidine nitrogen, can be controlled by optimizing the reaction conditions of the N-alkylation step. This includes careful control of stoichiometry, reaction time, and temperature. Using a suitable solvent and base system is also crucial.
Q4: Are there alternative solvents that can improve the N-alkylation step?
A4: Yes, research has shown that using ionic liquids, such as basic ionic liquid [bmin]OH, as a solvent for the N-alkylation step can lead to a more robust production process with improved yield and reproducibility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of des-chloro this compound (Impurity A) detected. | Over-reduction during the catalytic hydrogenation of the tetrahydropyridinyl intermediate. | Carefully monitor the hydrogenation reaction time and hydrogen pressure. Consider using a more selective catalyst or optimizing the catalyst loading. Ensure the starting material is free of impurities that could promote dehalogenation. Isolate and purify the intermediate after hydrogenation to remove the des-chloro analogue before proceeding to the next step. |
| Presence of unreacted 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)indole. | Incomplete N-alkylation reaction. | Ensure the quality and reactivity of the alkylating agent, 1-(2-chloroethyl)-2-imidazolidinone. Optimize the base and solvent system; consider using a stronger base or a solvent like an ionic liquid to improve solubility and reaction rate. Increase the reaction temperature or time, monitoring for the formation of other impurities. |
| Detection of dialkylation impurity. | Excess of the alkylating agent or prolonged reaction time during N-alkylation. | Use a stoichiometric amount of the alkylating agent relative to the piperidine intermediate. Monitor the reaction progress closely by HPLC and stop the reaction once the starting material is consumed. Optimize reaction temperature to favor mono-alkylation. |
| Formation of N-(4-bromophenyl)-impurity. | Contamination of the starting material, 4-fluorobromobenzene, with 1,4-dibromobenzene. | Use highly pure starting materials. The N-arylation reaction conditions, particularly the choice of base, can influence the formation of this impurity. Using cesium carbonate in the absence of a transition metal catalyst has been shown to increase its formation. |
Quantitative Data on Impurity Levels
The following table summarizes the typical levels of common impurities found in this compound synthesis as reported in the literature.
| Impurity | Structure | Typical Level (Standard Synthesis) | Origin |
| Des-chloro this compound | This compound molecule lacking the chlorine atom. | 0.5–1.0% in the intermediate stage, reduced to <0.1% upon purification. | Over-reduction during catalytic hydrogenation. |
| Des-fluoro this compound | This compound molecule lacking the fluorine atom. | 0.20–0.50% | Side reaction during catalytic hydrogenation. |
| N-(4-bromophenyl)-impurity | This compound analogue with a bromophenyl group instead of a fluorophenyl group. | 0.05–0.25% | Impurity in starting material and side reaction during N-arylation. |
| Dialkylated piperidine impurity | This compound with a second imidazolidinone ethyl group on the piperidine nitrogen. | 0.25–0.45% | Dialkylation during the final condensation step. |
| This compound N-oxide | This compound with an oxidized piperidine nitrogen. | <0.05% | Air oxidation. |
Experimental Protocols
Standard Synthesis of this compound
The synthesis of this compound typically involves four main steps:
-
Ullmann Condensation: N-arylation of 5-chloroindole with 4-fluorobromobenzene using a copper catalyst in a solvent like DMF at elevated temperatures.
-
Vilsmeier-Haack type reaction: Reaction of the resulting N-arylindole with 4-piperidone monohydrate hydrochloride under acidic conditions to form the tetrahydropyridinyl indole intermediate.
-
Catalytic Hydrogenation: Reduction of the tetrahydropyridinyl double bond using a catalyst such as platinum oxide (PtO₂) on a solid support in a solvent like methanol.
-
N-Alkylation: Condensation of the resulting piperidinyl indole with 1-(2-chloroethyl)-2-imidazolidinone in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., KI) in a solvent like methylisobutyl ketone (MIBK).
A detailed experimental protocol for the standard synthesis can be found in the supporting information of the publication by Sunil Kumar et al. in the Beilstein Journal of Organic Chemistry.
Refined N-Alkylation using Ionic Liquid
This protocol focuses on the optimization of the final N-alkylation step to improve yield and reproducibility.
Materials:
-
5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)indole
-
1-(2-chloroethyl)-2-imidazolidinone
-
Basic ionic liquid [bmin]OH
-
Potassium hydroxide (KOH)
Procedure:
-
To a solution of 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)indole in the ionic liquid [bmin]OH, add potassium hydroxide.
-
Add 1-(2-chloroethyl)-2-imidazolidinone to the mixture.
-
Heat the reaction mixture to 130 °C.
-
Monitor the reaction progress by HPLC.
-
Upon completion, the product can be isolated using standard workup and purification procedures.
This method has been shown to be scalable to kilogram production with high yields.
Visualizations
Caption: Workflow of this compound synthesis highlighting key impurity formation stages.
Caption: Simplified signaling pathway of this compound's antagonist action on key receptors.
References
Validation & Comparative
A Preclinical Head-to-Head: Sertindole vs. Risperidone in Efficacy and Safety
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of atypical antipsychotics is dominated by a drive for enhanced efficacy and improved safety profiles. Among these, sertindole and risperidone have distinct preclinical characteristics that warrant a detailed comparison for researchers and drug development professionals. This guide provides an objective analysis of their preclinical performance, supported by experimental data, to inform future research and development in neuropsychopharmacology.
Efficacy in Preclinical Models of Psychosis
The conditioned avoidance response (CAR) test in rodents is a cornerstone in the preclinical assessment of antipsychotic efficacy. This model evaluates a drug's ability to suppress a learned avoidance behavior, which is predictive of its clinical antipsychotic action.
Both this compound and risperidone have demonstrated dose-dependent suppression of conditioned avoidance responding in rats. Risperidone produces a significant suppression of CAR at doses ranging from 0.25 to 0.5 mg/kg[1]. Studies on this compound also indicate its effectiveness in the CAR test, with an ED50 of 1.5 mg/kg (p.o.) in rats, showcasing its antipsychotic potential[2].
| Efficacy Model | Species | This compound (Dose) | Risperidone (Dose) | Outcome |
| Conditioned Avoidance Response | Rat | ED50 = 1.5 mg/kg (p.o.)[2] | 0.25 - 0.5 mg/kg (i.p.)[1] | Both drugs dose-dependently suppress conditioned avoidance responding, indicative of antipsychotic efficacy. |
Side Effect Profile: A Preclinical Overview
A critical differentiator for atypical antipsychotics lies in their side effect profiles. Key areas of preclinical investigation include extrapyramidal symptoms (EPS), metabolic disturbances, and cardiovascular effects.
Extrapyramidal Symptoms (EPS)
The propensity to induce EPS is a significant limitation of many antipsychotic drugs. In preclinical models, catalepsy in rats is a widely used proxy for predicting EPS liability in humans.
Risperidone has been shown to induce catalepsy in a dose-dependent manner, with significant effects observed at higher doses (e.g., 5.0 mg/kg). In contrast, this compound has demonstrated a lower propensity for inducing catalepsy. One study reported that this compound failed to produce catalepsy in rats at doses up to 40 mg/kg, though it did induce a dose-dependent cataleptic response in mice at higher doses (15-45 mg/kg). This suggests a potentially wider therapeutic window for this compound concerning motor side effects.
| Side Effect Model | Species | This compound (Dose) | Risperidone (Dose) | Outcome |
| Catalepsy (Bar Test) | Rat | Up to 40 mg/kg (no catalepsy) | 5.0 mg/kg (100% catalepsy) | This compound shows a significantly lower liability for inducing catalepsy compared to risperidone in rats. |
| Catalepsy (Bar Test) | Mouse | 15, 30, 45 mg/kg (dose-dependent increase) | - | This compound induces catalepsy in mice at higher doses. |
Metabolic Side Effects
Antipsychotic-induced weight gain and metabolic dysregulation are major clinical concerns. Preclinical animal models are utilized to assess these liabilities.
While direct, head-to-head preclinical studies on the metabolic effects of this compound versus risperidone are limited, individual studies provide insights. Risperidone administration in female rats has been shown to increase body weight and food intake. Clinical data in humans suggests that both this compound and risperidone are associated with moderate weight gain. One comparative clinical study found similar weight gains of 1.8 kg for this compound and 1.7 kg for risperidone over 60 weeks. Preclinical studies are needed to further delineate the specific metabolic liabilities of each compound under controlled laboratory conditions.
| Side Effect Model | Species | This compound | Risperidone | Outcome |
| Body Weight Gain | Rat (Female) | Data limited | Increased body weight and food intake | Risperidone shows a preclinical signal for weight gain. More direct comparative preclinical data is needed for this compound. |
| Glucose Tolerance | Rat (Female) | Data limited | No significant effect on glucose tolerance in one study | Further preclinical investigation is required to compare the effects on glucose metabolism directly. |
Cardiovascular Side Effects
QTc interval prolongation is a critical cardiovascular safety concern for many antipsychotic drugs, as it can increase the risk of serious cardiac arrhythmias. Preclinical assessment in conscious, telemetered dogs is a standard model for evaluating this risk.
| Side Effect Model | Species | This compound | Risperidone | Outcome |
| QTc Interval Prolongation | Dog | Associated with QTc prolongation | Associated with QTc prolongation | Both drugs show a potential for QTc prolongation, necessitating careful cardiovascular monitoring. |
Experimental Protocols
Conditioned Avoidance Response (CAR) in Rats
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric foot shock. A conditioned stimulus (CS), typically a light or tone, is presented, followed by the unconditioned stimulus (US) of the foot shock.
-
Procedure: Rats are trained to avoid the foot shock by moving from one compartment of the shuttle box to the other upon presentation of the CS. An avoidance response is recorded if the rat moves to the other compartment before the onset of the US. An escape response is recorded if the rat moves after the onset of the US.
-
Drug Administration: this compound or risperidone is administered at varying doses prior to the test session.
-
Data Analysis: The percentage of avoidance responses is calculated for each dose group and compared to a vehicle-treated control group. A dose-dependent decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
Catalepsy Bar Test in Rats
-
Apparatus: A horizontal bar is placed at a specific height (e.g., 9 cm) from the base.
-
Procedure: The rat's forepaws are gently placed on the bar. The time it takes for the rat to remove both forepaws from the bar and return to a normal posture is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
Drug Administration: this compound or risperidone is administered at varying doses prior to the test.
-
Data Analysis: The latency to descend from the bar is measured for each dose group. A dose-dependent increase in the time the rat remains on the bar is indicative of catalepsy and potential for EPS.
Signaling Pathways and Experimental Workflows
The differential effects of this compound and risperidone can be partially attributed to their interactions with various neurotransmitter receptors and their subsequent downstream signaling cascades.
Dopamine D2 Receptor Antagonism by this compound and Risperidone.
Serotonin 5-HT2A Receptor Antagonism by this compound and Risperidone.
Experimental Workflow for Preclinical Comparison.
References
Comparative Analysis of Sertindole and Haloperidol on Negative Symptoms of Schizophrenia
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the efficacy of sertindole, a second-generation antipsychotic, and haloperidol, a first-generation antipsychotic, in the management of negative symptoms associated with schizophrenia. The analysis is supported by data from key clinical trials and meta-analyses, with detailed experimental protocols and visualizations of relevant pathways and workflows.
Introduction
Schizophrenia is a complex psychiatric disorder characterized by positive symptoms (e.g., hallucinations, delusions), cognitive deficits, and negative symptoms. Negative symptoms, which include blunted affect, alogia, avolition, anhedonia, and asociality, are particularly challenging to treat and are major contributors to long-term disability.[1] First-generation antipsychotics (FGAs) like haloperidol are effective against positive symptoms but have limited efficacy for, and can even worsen, negative symptoms, often due to the induction of extrapyramidal symptoms (EPS).[2] Second-generation antipsychotics (SGAs), such as this compound, were developed with the aim of providing a broader spectrum of efficacy, including better management of negative symptoms, and a more favorable side-effect profile.[2][3] This guide evaluates the comparative evidence for this compound and haloperidol in this critical therapeutic area.
Mechanism of Action: A Receptor-Level Comparison
The differential effects of this compound and haloperidol on negative symptoms are believed to stem from their distinct pharmacological profiles. Haloperidol's therapeutic action is primarily attributed to potent antagonism of dopamine D2 receptors in the mesolimbic pathway.[4] However, its antagonism of D2 receptors in the nigrostriatal pathway is linked to a high incidence of EPS, which can manifest as secondary negative symptoms.
This compound exhibits a more complex mechanism, acting as an antagonist at dopamine D2, serotonin 5-HT2A and 5-HT2C, and α1-adrenergic receptors. The combination of 5-HT2A and D2 antagonism is a hallmark of many atypical antipsychotics and is thought to contribute to a lower risk of EPS and potentially improved efficacy against negative symptoms. This broader receptor profile allows for a more nuanced modulation of neurotransmitter systems implicated in the pathophysiology of negative symptoms.
Comparative Efficacy: Summary of Clinical Data
Multiple clinical trials and meta-analyses have compared the efficacy of this compound and haloperidol on the negative symptoms of schizophrenia. Evidence consistently suggests that this compound offers an advantage over haloperidol in this domain. While both drugs demonstrate comparable efficacy in managing positive symptoms, this compound has been shown to be superior to placebo in reducing negative symptoms, a distinction not consistently achieved by haloperidol in the same trials. Furthermore, direct comparisons have indicated that specific doses of this compound are significantly more effective than haloperidol against negative symptoms.
This improved efficacy may be linked to a true effect on primary negative symptoms, as well as a lower propensity to cause secondary negative symptoms due to its minimal association with EPS.
| Study / Meta-Analysis | Patient Population (n) | Treatment Arms & Daily Dosage | Duration | Assessment Scale(s) | Key Findings on Negative Symptoms |
| Zimbroff et al. (1997) | 497 hospitalized patients with schizophrenia | This compound (12, 20, 24 mg), Haloperidol (4, 8, 16 mg), Placebo | 8 weeks | SANS, PANSS | This compound 20 mg was significantly more effective than placebo. Haloperidol's effect was not significantly different from placebo. |
| Hale et al. (2000) | 595 patients with DSM-III-R schizophrenia | This compound (8, 16, 20, 24 mg), Haloperidol (10 mg) | 56 days | PANSS | This compound 16 mg showed significantly greater efficacy against negative symptoms than haloperidol 10 mg. |
| Leucht et al. (1999) | Meta-analysis | This compound, Haloperidol, other antipsychotics, Placebo | N/A | PANSS / BPRS | This compound was found to be as effective as haloperidol for negative symptoms in this earlier meta-analysis. |
| Sabe et al. (2021) | Dose-response meta-analysis | This compound, Haloperidol, other antipsychotics | Acute Phase | PANSS / SANS | Identified near-maximum effective doses for negative symptoms: this compound at 13.5 mg/day and Haloperidol at 6.34 mg/day. Higher doses of haloperidol were associated with less improvement. |
Experimental Protocols
The methodologies employed in pivotal head-to-head clinical trials are crucial for interpreting the comparative efficacy data. A representative protocol is detailed below, synthesized from large, multicenter, randomized controlled trials.
1. Study Design:
-
A multicenter, randomized, double-blind, parallel-group study design is typically used.
-
Comparisons are made between multiple fixed doses of this compound, a fixed dose of haloperidol, and often a placebo control group to establish absolute efficacy.
2. Patient Population:
-
Inclusion Criteria: Participants are typically adults (e.g., 18-65 years) with a confirmed diagnosis of schizophrenia according to DSM criteria (e.g., DSM-III-R, DSM-IV). Patients are required to be experiencing an acute psychotic episode and have a baseline score on the Positive and Negative Syndrome Scale (PANSS) total score indicating at least a moderate severity of illness.
-
Exclusion Criteria: Common exclusions include treatment-resistant schizophrenia, significant medical or neurological disorders, substance dependency, and known intolerance to the study medications. Specific cardiovascular criteria, such as a prolonged QTc interval at baseline, are critical for exclusion from this compound trials due to its known cardiac effects.
3. Randomization and Blinding:
-
Patients are randomly assigned to one of the treatment groups.
-
To maintain blinding, treatments are administered in identical-looking capsules or tablets. Both patients and clinical raters are kept unaware of the treatment allocation throughout the study.
4. Treatment and Dosage:
-
A washout period for previous antipsychotic medication is often required before randomization.
-
This compound is typically initiated at a low dose and titrated up over several days to the target fixed dose (e.g., 12, 16, 20, or 24 mg/day).
-
Haloperidol is administered at a dose considered clinically effective (e.g., 10 mg/day).
5. Efficacy and Safety Assessments:
-
Primary Efficacy Measures: The primary outcome for negative symptoms is the change from baseline to endpoint on the PANSS negative subscale score or the total score on the Scale for the Assessment of Negative Symptoms (SANS).
-
Secondary Efficacy Measures: These include changes in the PANSS total score, PANSS positive subscale, and the Clinical Global Impression (CGI) scale.
-
Safety Measures: Assessment of extrapyramidal symptoms is performed using scales such as the Simpson-Angus Scale (SAS), the Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS). Vital signs, weight, laboratory tests, and electrocardiograms (ECGs) are monitored regularly.
Conclusion
References
- 1. Differential effects of haloperidol on negative symptoms in drug-naive schizophrenic patients: effects on plasma homovanillic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a review of clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in schizophrenia: efficacy and safety issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Sertindole Demonstrates a Favorable Extrapyramidal Symptom Profile Compared to Typical Antipsychotics
A detailed comparison for researchers and drug development professionals reveals sertindole's significantly lower risk of inducing movement-related side effects, supported by clinical trial data and a distinct pharmacological mechanism of action.
This compound, an atypical antipsychotic, consistently exhibits a lower propensity for causing extrapyramidal symptoms (EPS) when compared to conventional typical antipsychotics. Clinical evidence from multiple studies demonstrates a statistically significant reduction in the incidence and severity of movement disorders such as parkinsonism, akathisia, and dystonia in patients treated with this compound. This favorable side-effect profile is attributed to its unique receptor binding characteristics, particularly its high affinity for serotonin 5-HT2A receptors in addition to its dopamine D2 receptor antagonism.
Quantitative Comparison of Extrapyramidal Symptoms
| Extrapyramidal Symptom (EPS) Metric | This compound | Typical Antipsychotics (e.g., Haloperidol) | Key Findings from Clinical Trials |
| Drug-Induced Parkinsonism (Simpson-Angus Scale - SAS) | Lower incidence and severity | Significantly higher incidence and severity | In a large, double-blind, multicenter study, SAS scores were significantly worse in the haloperidol group compared to all this compound dose groups[1][2][3]. A re-analysis of published data confirmed the absence of extrapyramidal effects for lower doses of this compound, while they were evident for all doses of haloperidol. |
| Akathisia (Barnes Akathisia Rating Scale - BARS) | Lower incidence and severity | Significantly higher incidence and severity | The same multicenter study found that BARS scores were also significantly worse in the haloperidol group compared to the this compound groups[1][2]. |
| Tardive Dyskinesia (Abnormal Involuntary Movement Scale - AIMS) | Lower risk | Higher risk with long-term use | A long-term (1-year) study comparing this compound with haloperidol found significantly fewer reports of EPS in the this compound-treated patients. |
| Overall EPS Incidence | Significantly lower | Higher | A Cochrane review of this compound for schizophrenia highlighted that the incidence of EPS was higher among those treated with haloperidol than with various doses of this compound. |
Experimental Protocols
The assessment of EPS in clinical trials relies on standardized and validated rating scales. The following are the key instruments used in the cited studies:
Simpson-Angus Scale (SAS): This scale is used to measure drug-induced parkinsonism. The assessment involves the clinician rating the patient on 10 items related to gait, rigidity, and tremor. Each item is scored on a 5-point scale (0 = absent to 4 = severe).
Barnes Akathisia Rating Scale (BARS): This scale is used to assess the presence and severity of drug-induced akathisia. It includes both objective (observed restlessness) and subjective (patient's reported feeling of inner restlessness) components, along with a global clinical assessment of severity.
Abnormal Involuntary Movement Scale (AIMS): The AIMS is a clinician-rated scale used to assess the severity of tardive dyskinesia. It consists of 12 items that rate involuntary movements in various body regions.
Experimental Workflow
A typical clinical trial protocol for assessing EPS in patients treated with antipsychotics follows a structured workflow to ensure data integrity and patient safety.
Signaling Pathways and Mechanism of Low EPS Risk
The lower risk of EPS with this compound is rooted in its distinct interaction with dopamine and serotonin pathways in the brain.
Typical antipsychotics primarily act by blocking dopamine D2 receptors in all dopamine pathways, including the nigrostriatal pathway which is crucial for motor control. High levels of D2 receptor blockade in this pathway disrupt the balance of dopamine and acetylcholine, leading to the emergence of EPS.
This compound, on the other hand, is an atypical antipsychotic with a high affinity for serotonin 5-HT2A receptors in addition to its dopamine D2 receptor antagonism. The blockade of 5-HT2A receptors is thought to increase the release of dopamine in the striatum. This increased dopamine can then compete with the antipsychotic drug at the D2 receptors, effectively mitigating the intensity of the D2 blockade in the nigrostriatal pathway and thereby reducing the risk of EPS.
References
- 1. This compound is associated with a low level of extrapyramidal symptoms in schizophrenic patients: Results of a phase III trial (2000) | Anthony S. Hale | 19 Citations [scispace.com]
- 2. This compound is associated with a low level of extrapyramidal symptoms in schizophrenic patients: Results of a phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Sertindole and Olanzapine on Cognitive Deficits in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a core and debilitating feature of schizophrenia, significantly impacting patients' long-term functional outcomes. While second-generation antipsychotics (SGAs) have shown some benefits over first-generation agents in this domain, the comparative efficacy between different SGAs remains an area of active investigation. This guide provides a detailed comparison of the efficacy of sertindole and olanzapine on cognitive deficits, drawing upon available clinical trial data and pharmacological insights.
Executive Summary
Direct comparative evidence for the efficacy of this compound versus olanzapine on cognitive deficits is limited. The most direct evidence comes from the "Comparison of the effects of this compound and Olanzapine on Cognition (SEROLA)" trial, which was unfortunately terminated prematurely due to low patient recruitment, yielding inconclusive results.[1] Therefore, this guide synthesizes findings from the SEROLA trial with data from individual studies on each drug to provide a comprehensive comparative overview.
Both this compound and olanzapine are atypical antipsychotics that exert their therapeutic effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] These mechanisms are believed to contribute to their effects on psychosis and potentially cognition. While olanzapine has been more extensively studied and has shown modest improvements in various cognitive domains, preliminary evidence also suggests potential cognitive benefits with this compound.[4][5]
Quantitative Data Summary
Due to the inconclusive nature of the head-to-head SEROLA trial, the following table summarizes findings from separate studies on this compound and olanzapine to facilitate a comparative understanding of their potential effects on various cognitive domains.
| Cognitive Domain | This compound | Olanzapine |
| Overall Cognition | Preliminary evidence suggests beneficial effects. One meta-analysis found this compound superior to clozapine, quetiapine, and first-generation antipsychotics on a cognitive composite score. | A meta-analysis of 15 studies (n=1192) showed significant overall cognitive improvements. |
| Executive Function | One meta-analysis suggested this compound performed better than olanzapine, clozapine, quetiapine, ziprasidone, and FGAs. | Significant improvement observed in a meta-analysis (measured by Trails B, SMD of -0.32). |
| Verbal Learning & Memory | Limited specific data from clinical trials. | A meta-analysis showed a significant increase in verbal learning (SMD of 0.75). Another study reported significant improvements. |
| Verbal Fluency | Limited specific data from clinical trials. | A meta-analysis demonstrated enhancements in verbal fluency (SMD of 0.20). |
| Attention & Processing Speed | Limited specific data from clinical trials. | A meta-analysis showed a statistically significant increase (SMD of 0.48). |
| Working Memory | Limited specific data from clinical trials. | A meta-analysis showed no significant effect (SMD = -0.01). |
Note: SMD refers to the standardized mean difference. A positive SMD generally indicates an improvement. For Trails B, a negative SMD indicates improvement.
Experimental Protocols
SEROLA (this compound vs. Olanzapine) Trial Methodology
The SEROLA trial was designed as a 12-week, double-blind, randomized, head-to-head study.
-
Participants: Patients diagnosed with schizophrenia.
-
Interventions:
-
This compound: 16–24 mg/day
-
Olanzapine: 10–20 mg/day
-
-
Primary Outcome: Change in cognition as measured by the Cambridge Neuropsychological Test Automated Battery (CANTAB).
-
Status: The study was terminated early due to a low recruitment rate (N=9), and therefore, no significant differences were found between the two groups on any of the 32 cognitive subtests.
General Methodology for Assessing Cognitive Effects of Antipsychotics
Clinical trials evaluating the cognitive effects of antipsychotics in schizophrenia typically employ the following methodologies:
-
Study Design: Randomized, double-blind, placebo-controlled, or active-comparator controlled trials.
-
Participant Population: Clinically stable outpatients with a diagnosis of schizophrenia.
-
Cognitive Assessment: A comprehensive battery of neuropsychological tests is administered at baseline and at various follow-up points. Commonly used batteries include:
-
MATRICS Consensus Cognitive Battery (MCCB): Assesses seven cognitive domains: speed of processing, attention/vigilance, working memory, verbal learning, visual learning, reasoning and problem solving, and social cognition.
-
Cambridge Neuropsychological Test Automated Battery (CANTAB): A computerized battery of tests assessing various cognitive functions.
-
-
Statistical Analysis: Changes in cognitive scores from baseline to endpoint are compared between treatment groups using appropriate statistical methods, often with adjustments for baseline scores and other potential confounders.
Signaling Pathways and Mechanisms of Action
Both this compound and olanzapine are antagonists at dopamine D2 and serotonin 5-HT2A receptors, which is central to their antipsychotic action. The modulation of these neurotransmitter systems in brain regions crucial for cognition, such as the prefrontal cortex, is thought to underlie their potential cognitive-enhancing effects.
Putative Signaling Pathway for Cognitive Effects
Caption: Proposed mechanism for cognitive enhancement by this compound and olanzapine.
The antagonism of 5-HT2A receptors by both drugs is hypothesized to lead to a disinhibition of dopaminergic neurons projecting to the prefrontal cortex, thereby increasing dopamine release in this region. This neurochemical change is thought to contribute to improvements in cognitive functions that are dependent on prefrontal cortical activity.
Experimental Workflow for a Comparative Cognitive Efficacy Trial
Caption: Typical workflow of a clinical trial comparing this compound and olanzapine.
Conclusion
References
- 1. Comparison of the effects of this compound and Olanzapine on Cognition (SEROLA): a double-blind randomized 12-week study of patients diagnosed with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 4. This compound in the Management of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Limbic Selectivity: Sertindole Versus Clozapine in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the limbic selectivity of the atypical antipsychotics sertindole and clozapine, drawing upon key findings from animal models. Limbic selectivity, the preferential targeting of the mesolimbic dopamine pathway over the nigrostriatal pathway, is a critical attribute of atypical antipsychotics, as it is believed to underlie their reduced risk of extrapyramidal side effects (EPS) compared to typical antipsychotics. This document summarizes quantitative data from electrophysiological and neurochemical studies and provides detailed experimental methodologies to aid in the interpretation and replication of these findings.
Executive Summary
Preclinical evidence from rodent models robustly supports the characterization of both this compound and clozapine as atypical antipsychotics with significant limbic selectivity. Both compounds demonstrate a preferential increase in dopamine (DA) release in the nucleus accumbens (NAc), a key terminal region of the mesolimbic pathway, compared to the dorsal striatum, which is innervated by the nigrostriatal pathway. Furthermore, electrophysiological studies reveal a selective or more pronounced effect on the firing activity of dopamine neurons in the ventral tegmental area (VTA), the origin of the mesolimbic pathway, over the substantia nigra pars compacta (SNc). While both drugs exhibit this desirable profile, subtle differences in their mechanisms and magnitude of effect are noted across various studies.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from comparative studies of this compound and clozapine in animal models.
Table 1: Effects on Extracellular Dopamine Levels
| Drug | Brain Region | Method | Animal Model | Dosage | % Change in DA Output (vs. baseline/control) | Reference |
| This compound | Nucleus Accumbens Shell (NACS) | In Vivo Differential Normal Pulse Voltammetry | Rat | Not specified | Preferentially increased | [1][2] |
| Striatum (STR) | In Vivo Differential Normal Pulse Voltammetry | Rat | Not specified | Less increase compared to NACS | [1][2] | |
| Clozapine | Nucleus Accumbens Shell (NACS) | In Vivo Differential Normal Pulse Voltammetry | Rat | Not specified | Preferentially increased | [1] |
| Striatum (STR) | In Vivo Differential Normal Pulse Voltammetry | Rat | Not specified | Less increase compared to NACS | ||
| Nucleus Accumbens | In Vivo Microdialysis | Rat | 2.5, 5.0, 10.0 mg/kg IP | Dose-dependent increase in DOPAC/DA ratio | ||
| Caudate | In Vivo Microdialysis | Rat | 2.5, 5.0, 10.0 mg/kg IP | Dose-dependent decrease in HVA/DA ratio | ||
| Prefrontal Cortex | In Vivo Microdialysis | Rat | 10, 20, 40 mg/kg s.c. (acute) | Dose-related increase in extracellular DA | ||
| Nucleus Accumbens | In Vivo Microdialysis | Rat | 10, 20, 40 mg/kg s.c. (acute) | No significant changes | ||
| Striatum | In Vivo Microdialysis | Rat | 10, 20, 40 mg/kg s.c. (acute) | No significant changes | ||
| Prefrontal Cortex | In Vivo Microdialysis | Rat | 20 mg/kg/day for 30 days (chronic) | Significantly lower DA, DOPAC, and HVA | ||
| Nucleus Accumbens | In Vivo Microdialysis | Rat | 20 mg/kg/day for 30 days (chronic) | Unchanged | ||
| Striatum | In Vivo Microdialysis | Rat | 20 mg/kg/day for 30 days (chronic) | Unchanged |
Table 2: Effects on Dopamine Neuron Activity
| Drug | Brain Region | Method | Animal Model | Treatment Duration | Effect on Spontaneously Active DA Neurons | Reference |
| This compound | Ventral Tegmental Area (VTA) | Single Unit Recording | Rat | 3 weeks | Marked decrease in the number of active neurons | |
| Substantia Nigra pars compacta (SNc) | Single Unit Recording | Rat | 3 weeks | Influenced activity (decrease) | ||
| VTA | Single Unit Recording | Rat | Acute (i.v.) | Did not reverse d-amphetamine- or apomorphine-induced inhibition of firing | ||
| SNc | Single Unit Recording | Rat | Acute (i.v.) | Did not reverse d-amphetamine- or apomorphine-induced inhibition of firing | ||
| Clozapine | Ventral Tegmental Area (VTA) | Single Unit Recording | Rat | 3 weeks | Marked decrease in the number of active neurons | |
| Substantia Nigra pars compacta (SNc) | Single Unit Recording | Rat | 3 weeks | No statistically significant effect | ||
| VTA | Single Unit Recording | Rat | Acute (i.v.) | Did not reverse d-amphetamine- or apomorphine-induced inhibition of firing | ||
| SNc | Single Unit Recording | Rat | Acute (i.v.) | Did not reverse d-amphetamine- or apomorphine-induced inhibition of firing | ||
| VTA | Single Unit Recording | Rat | 21 days | Dose-dependent decrease in the number of active neurons |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for a critical evaluation of the findings.
In Vivo Microdialysis for Dopamine Release
-
Objective: To measure the extracellular concentrations of dopamine and its metabolites in specific brain regions of freely moving animals.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure: Animals are anesthetized, and guide cannulae are stereotaxically implanted to target brain regions such as the nucleus accumbens shell, core, dorsal striatum, and medial prefrontal cortex.
-
Microdialysis Probe: A microdialysis probe with a semipermeable membrane is inserted through the guide cannula.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
Neurochemical Analysis: The concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Drug Administration: this compound, clozapine, or vehicle is administered systemically (e.g., intraperitoneally, subcutaneously) or locally via reverse dialysis.
Single-Unit Extracellular Recordings of Dopamine Neurons
-
Objective: To measure the firing rate and pattern of individual dopamine neurons in the VTA and SNc.
-
Animal Model: Male rats are typically used.
-
Anesthesia: Animals are anesthetized (e.g., with chloral hydrate or urethane) and placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is lowered into the VTA or SNc.
-
Neuron Identification: Dopamine neurons are identified based on their characteristic electrophysiological properties, including a slow, irregular firing pattern, long-duration action potentials, and a biphasic or triphasic waveform.
-
Data Acquisition: The spontaneous firing activity of individual neurons is recorded before and after drug administration.
-
Drug Administration: Drugs are typically administered intravenously to observe acute effects or orally in food for chronic studies.
Visualizations
Dopamine Pathways and Limbic Selectivity
Caption: Dopamine pathways and the site of preferential action for limbic-selective antipsychotics.
Experimental Workflow for In Vivo Microdialysis
Caption: A typical workflow for an in vivo microdialysis study to assess dopamine release.
Proposed Mechanism of Limbic Selectivity
Caption: A simplified model of the role of 5-HT2A antagonism in the limbic selectivity of atypical antipsychotics.
Conclusion
The preclinical data from animal models consistently demonstrate that both this compound and clozapine exhibit a preferential modulation of the mesolimbic dopamine system over the nigrostriatal system. This limbic selectivity is evident in both enhanced dopamine release in the nucleus accumbens and a more pronounced effect on the electrophysiological activity of VTA dopamine neurons. These findings provide a strong neurobiological rationale for the reduced propensity of these drugs to induce extrapyramidal side effects. While both drugs share this fundamental characteristic, further research into their differential effects on other neurotransmitter systems and downstream signaling pathways will be crucial for a more nuanced understanding of their unique clinical profiles.
References
Validating Sertindole's Antagonism of 5-HT2C and Alpha-1 Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sertindole's antagonist activity at the serotonin 5-HT2C and alpha-1 (α1) adrenergic receptors against other atypical antipsychotics. The information presented is supported by experimental data from in vitro and in vivo studies, offering valuable insights for researchers in psychopharmacology and drug development.
Comparative Antagonism at 5-HT2C and α1-Adrenergic Receptors
This compound demonstrates high affinity for both 5-HT2C and α1-adrenergic receptors, a characteristic shared with several other atypical antipsychotics. The binding affinities (Ki), which are inversely proportional to binding affinity, of this compound and selected comparator drugs are summarized below. Lower Ki values indicate a higher affinity of the drug for the receptor.
Table 1: Comparative Binding Affinities (Ki, nM) for 5-HT2C Receptor
| Drug | Ki (nM) for 5-HT2C Receptor |
| This compound | 0.51[1] |
| Olanzapine | 15[2] |
| Risperidone | 50 |
| Ziprasidone | High Affinity (Specific Ki not consistently reported)[3] |
| Aripiprazole | High Affinity (Partial Agonist)[4] |
Table 2: Comparative Binding Affinities (Ki, nM) for α1-Adrenergic Receptor
| Drug | Ki (nM) for α1-Adrenergic Receptor |
| This compound | 1.4[1] |
| Olanzapine | 9 |
| Risperidone | 2.3 (α1B) |
| Ziprasidone | Low Affinity (Specific Ki not consistently reported) |
| Aripiprazole | Low Affinity |
Experimental Protocols
The validation of this compound's antagonism at these receptors relies on a combination of in vitro binding and functional assays.
Radioligand Binding Assay for 5-HT2C and α1-Adrenergic Receptors
This assay quantifies the affinity of a drug for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound and comparator drugs for the 5-HT2C and α1-adrenergic receptors.
Materials:
-
Cell membranes expressing the target receptor (5-HT2C or α1-adrenergic).
-
A specific radioligand for the target receptor (e.g., [3H]mesulergine for 5-HT2C, [3H]prazosin for α1-adrenergic).
-
Test compounds (this compound and comparators) at various concentrations.
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound. This allows for competition between the radioligand and the test compound for binding to the receptor.
-
Separation: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Antagonism Assays
Functional assays measure the ability of a drug to inhibit the biological response initiated by an agonist binding to the receptor.
Objective: To determine the functional antagonist activity of this compound at the 5-HT2C receptor.
Principle: 5-HT2C receptors are Gq/11-coupled receptors that, upon activation by an agonist like serotonin (5-HT), stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of IP3 can be measured as an indicator of receptor activation.
Procedure:
-
Cell Culture: Cells expressing 5-HT2C receptors are cultured and labeled with [3H]myo-inositol, which is incorporated into the cell membrane as phosphoinositides.
-
Treatment: The cells are pre-incubated with various concentrations of the antagonist (this compound) followed by stimulation with a 5-HT2C receptor agonist (e.g., 5-HT).
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
Measurement: The amount of [3H]inositol phosphates is quantified using chromatography and liquid scintillation counting.
-
Analysis: The ability of the antagonist to inhibit the agonist-induced accumulation of inositol phosphates is determined, and an IC50 value is calculated. This compound has been shown to antagonize 5-HT-stimulated phosphoinositide hydrolysis, and also inhibit basal PI hydrolysis, suggesting it is a 5-HT2C receptor inverse agonist.
In vivo studies in animal models further validate the functional antagonism. For instance, the ability of an antagonist to block the behavioral effects of a 5-HT2C agonist, such as 6-chloro-2-[1-piperazinyl]pyrazine (MK-212), can be assessed. This compound has been shown to inhibit quipazine-induced effects more potently than the MK-212 discriminative stimulus in rats.
The antagonist properties at α1-adrenergic receptors can be assessed in isolated tissues. For example, the ability of a compound to inhibit agonist-induced contractions in tissues rich in these receptors, such as the rat vas deferens or guinea-pig spleen, can be measured. Risperidone, for example, has been shown to be a potent antagonist in these functional assays.
Signaling Pathways and Experimental Workflow
Visualizing the signaling pathways and the experimental workflow can aid in understanding the mechanisms of action and the methods used for validation.
Caption: 5-HT2C Receptor Signaling Pathway and this compound's Antagonism.
Caption: α1-Adrenergic Receptor Signaling and this compound's Antagonism.
Caption: General Experimental Workflow for Receptor Antagonist Validation.
References
- 1. This compound in the Management of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatrist.com [psychiatrist.com]
- 4. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
Sertindole's Therapeutic Benefits in Treatment-Resistant Schizophrenia: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Sertindole's therapeutic benefits in treatment-resistant models of schizophrenia. Through an objective comparison with other atypical antipsychotics, primarily risperidone and olanzapine, this document synthesizes key experimental data on efficacy and safety. Detailed experimental protocols and visual representations of signaling pathways are included to support further research and drug development efforts.
Comparative Efficacy in Treatment-Resistant Schizophrenia
This compound has demonstrated comparable efficacy to other atypical antipsychotics in patients with treatment-resistant schizophrenia. Clinical trials have primarily utilized the Positive and Negative Syndrome Scale (PANSS), the Brief Psychiatric Rating Scale (BPRS), the Scale for the Assessment of Negative Symptoms (SANS), and the Clinical Global Impressions (CGI) scale to assess therapeutic outcomes.
In a head-to-head comparison with risperidone in treatment-resistant patients, both medications showed similar improvements in the PANSS total score, with mean changes of -18.6 for the this compound group and -20.9 for the risperidone group in one study.[1] Another meta-analysis of two studies comparing this compound and risperidone found no significant overall difference in efficacy based on PANSS total change from baseline.[2][3] However, one of these studies, which specifically included treatment-resistant participants, found risperidone to be significantly superior.[3] For negative symptoms, some studies suggest a superior effect of this compound compared to risperidone.[4]
Comparisons with olanzapine in patients who did not respond to previous treatments have shown that both drugs improved all efficacy scale scores, including the PANSS total score. While one study failed to prove noninferiority of this compound to olanzapine in the last-observation-carried-forward analysis, this was attributed to a higher early withdrawal rate in the this compound group; in the observed-case analysis, the noninferiority criterion was met. Another small study comparing this compound and olanzapine augmentation to clozapine in clozapine-resistant patients found no significant difference between the two on PANSS subscales.
Table 1: Comparison of Efficacy in Treatment-Resistant Schizophrenia (PANSS Score Changes)
| Comparison | Study Population | Primary Efficacy Measure | This compound Mean Change | Comparator Mean Change | Outcome |
| This compound vs. Risperidone | Treatment-Resistant Schizophrenia | PANSS Total Score | -18.6 | -20.9 (Risperidone) | No statistically significant difference |
| This compound vs. Risperidone | Moderately Ill or Treatment-Resistant Schizophrenia | PANSS Total Score | - | - | No overall significant difference |
| This compound vs. Olanzapine | Chronic Schizophrenia (unsuccessful previous treatment) | PANSS Total Score | - | - | This compound has comparable efficacy to olanzapine (in observed-case analysis) |
| This compound vs. Haloperidol | Schizophrenia | PANSS Total Score & SANS | - | - | This compound had at least similar efficacy against positive symptoms and significantly greater efficacy against negative symptoms |
Comparative Safety and Tolerability Profile
This compound exhibits a distinct side-effect profile compared to other atypical antipsychotics. A notable advantage is a lower incidence of extrapyramidal symptoms (EPS).
Compared to risperidone, this compound is associated with significantly fewer movement disorders such as akathisia and parkinsonism. However, this compound is more likely to cause QTc interval prolongation, weight gain, and male sexual dysfunction. Large cohort analyses have not suggested a higher all-cause mortality with this compound compared to risperidone or olanzapine.
When compared with olanzapine, both drugs have similar overall safety profiles regarding the total incidence of adverse events. However, the incidence of asymptomatic QT prolongation is higher in the this compound group.
Table 2: Incidence of Key Adverse Events in Comparative Trials
| Adverse Event | This compound Incidence | Risperidone Incidence | Olanzapine Incidence | Key Findings |
| Extrapyramidal Symptoms (EPS) | Lower | Higher | - | This compound has a significantly lower incidence of akathisia and parkinsonism compared to risperidone. |
| QTc Prolongation | Higher | Lower | - | This compound is more frequently associated with QTc prolongation than risperidone and olanzapine. |
| Weight Gain | Moderate | Moderate | - | This compound is associated with more weight gain than risperidone in some studies. |
| Male Sexual Dysfunction | Higher | Lower | - | This compound is more likely to cause male sexual dysfunction compared to risperidone. |
Experimental Protocols
The methodologies employed in clinical trials assessing treatments for resistant schizophrenia are critical for interpreting the findings.
Defining Treatment Resistance
A consensus definition for treatment-resistant schizophrenia (TRS) generally involves a lack of clinical improvement despite at least two trials of different antipsychotic medications, each administered at an adequate dose for a sufficient duration (typically at least 6 weeks). Patient adherence to medication is a crucial factor that must be monitored.
Clinical Trial Design
The cited studies were typically multicenter, randomized, double-blind, parallel-group trials.
-
Patient Population: Patients diagnosed with schizophrenia according to DSM-IV or DSM-5 criteria who have failed previous antipsychotic treatments. Some studies include a prospective treatment phase with a standard antipsychotic (e.g., haloperidol) to confirm treatment resistance before randomization.
-
Intervention: Flexible-dose regimens are common, for example, this compound 12-24 mg/day, risperidone 4-12 mg/day, or olanzapine 10-20 mg/day.
-
Assessments: Efficacy is primarily measured using standardized scales such as the PANSS, BPRS, SANS, and CGI at baseline and regular intervals throughout the study. Safety assessments include monitoring for adverse events, vital signs, weight, ECGs (with a focus on the QTc interval), and laboratory tests.
dot
Caption: A typical experimental workflow for a clinical trial investigating treatments for resistant schizophrenia.
Signaling Pathways of this compound
This compound's therapeutic and side-effect profile is a consequence of its unique receptor binding affinities. It is an antagonist at dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha-1 adrenergic receptors.
dot
Caption: this compound acts as an antagonist at multiple receptor types, leading to its therapeutic and side-effect profile.
Dopamine D2 Receptor Antagonism
Antagonism of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for the antipsychotic effect on positive symptoms.
dot
Caption: this compound's antagonism of the D2 receptor inhibits the adenylyl cyclase pathway.
Serotonin 5-HT2A Receptor Antagonism
The antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and lower propensity to cause EPS. This is believed to occur through the modulation of dopamine release in certain brain regions.
dot
Caption: this compound's antagonism of the 5-HT2A receptor modulates the phospholipase C signaling pathway.
Potential Downstream Signaling: The STAT3 Pathway
Recent research, primarily in oncology, has suggested that this compound may inhibit the STAT3 signaling pathway. While the direct relevance to its antipsychotic action in schizophrenia requires further investigation, it represents a potential area for future research into the broader cellular effects of this drug.
dot
Caption: this compound may potentially inhibit the STAT3 signaling pathway, a mechanism under investigation.
References
- 1. A double-blind, controlled study of this compound versus risperidone in the treatment of moderate-to-severe schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dopamine Output Modulation by Sertindole, Aripiprazole, and Ziprasidone for Neuropharmacological Research
A detailed examination of three atypical antipsychotics—sertindole, aripiprazole, and ziprasidone—reveals distinct mechanisms for modulating dopamine neurotransmission. This guide synthesizes preclinical data to offer researchers, scientists, and drug development professionals a comparative overview of their effects on dopamine output, supported by experimental methodologies and pathway visualizations.
The modulation of dopamine signaling is a cornerstone of antipsychotic therapy. While all three drugs—this compound, aripiprazole, and ziprasidone—exert their therapeutic effects at least in part through interaction with the dopamine D2 receptor, their nuanced pharmacological profiles lead to differential impacts on dopamine release in key brain regions associated with psychosis and motor control. This comparison elucidates these differences, providing a data-driven perspective for research and development.
Comparative Dopamine Output Modulation
The following table summarizes quantitative data from preclinical studies, primarily utilizing in vivo microdialysis and differential normal pulse voltammetry in rat models, to compare the effects of this compound, aripiprazole, and ziprasidone on extracellular dopamine levels. The data are presented as the maximal percentage change from baseline in the nucleus accumbens shell (NACS), a limbic region implicated in the positive symptoms of schizophrenia, and the striatum (STR), a region associated with motor control.
| Drug | Brain Region | Maximum Dopamine Output (% of Baseline) | Experimental Method | Reference |
| This compound | NACS | ~160% | Differential Normal Pulse Voltammetry | [1] |
| STR | ~120% | Differential Normal Pulse Voltammetry | [1] | |
| Medial Prefrontal Cortex | Dose-dependent increase | In Vivo Microdialysis | [2] | |
| Striatum | Dose-dependent increase | In Vivo Microdialysis | [2] | |
| Aripiprazole | NACS | ~110% | Differential Normal Pulse Voltammetry | [1] |
| STR | ~80% (decrease) | Differential Normal Pulse Voltammetry | ||
| Medial Prefrontal Cortex | Significant increase (at low doses) | In Vivo Microdialysis | ||
| Nucleus Accumbens | No significant change or decrease (at higher doses) | In Vivo Microdialysis | ||
| Ziprasidone | NACS | ~150% | Differential Normal Pulse Voltammetry | |
| STR | ~130% | Differential Normal Pulse Voltammetry | ||
| Prefrontal Cortex | Preferential and robust increase | In Vivo Microdialysis | ||
| Striatum | Lesser increase compared to prefrontal cortex | In Vivo Microdialysis |
Mechanisms of Dopamine Modulation: A Comparative Overview
This compound, a potent dopamine D2 and serotonin 5-HT2A receptor antagonist, demonstrates a preferential increase in dopamine output in the mesolimbic pathway (NACS) over the nigrostriatal pathway (STR). This limbic selectivity is a characteristic feature of many atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal side effects. This compound also exhibits high affinity for α1-adrenergic receptors, which may further influence dopaminergic neurotransmission.
Aripiprazole's unique profile as a dopamine D2 partial agonist sets it apart. In a state of hyperdopaminergic activity, as is hypothesized in the mesolimbic pathway in schizophrenia, aripiprazole acts as a functional antagonist, reducing dopamine's effect. Conversely, in a hypodopaminergic state, such as in the mesocortical pathway, it acts as a functional agonist, increasing dopaminergic tone. This "dopamine stabilization" is reflected in preclinical data showing a decrease in striatal dopamine output while increasing it in the prefrontal cortex at lower doses. Aripiprazole is also a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors, further contributing to its modulatory effects.
Ziprasidone is a potent antagonist of both D2 and 5-HT2A receptors, with a particularly high affinity for the 5-HT2A receptor. This high 5-HT2A to D2 receptor affinity ratio is believed to contribute to its atypical profile. Furthermore, ziprasidone's agonist activity at the 5-HT1A receptor has been shown to be crucial for its ability to preferentially increase dopamine release in the prefrontal cortex, an effect that may underlie its efficacy against the negative and cognitive symptoms of schizophrenia.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways through which this compound, aripiprazole, and ziprasidone are understood to modulate dopamine output.
References
- 1. Comparing this compound to other new generation antipsychotics on preferential dopamine output in limbic versus striatal projection regions: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The atypical antipsychotic this compound enhances efflux of dopamine and its metabolites in the rat cortex and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Research & Novel Applications
Sertindole Shows Promise in Gastric Cancer Treatment by Targeting Key Survival Pathway
Sertindole, an atypical antipsychotic medication, is demonstrating significant anticancer potential in preclinical gastric cancer models. Researchers have found that this compound inhibits the proliferation of gastric cancer cells and induces programmed cell death, known as apoptosis, by blocking a critical cellular signaling pathway. These findings, supported by both in vitro and in vivo studies, suggest a potential new therapeutic avenue for this challenging disease.
This compound's anticancer effects appear to be primarily mediated through the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.[1][2] This pathway is often overactive in cancer cells, promoting their growth, survival, and proliferation. By suppressing this pathway, this compound effectively chokes off a key survival mechanism for gastric cancer cells.
In laboratory studies, this compound has been shown to be effective against various human gastric cancer cell lines, including HGC27, MGC803, BGC823, and MKN45.[1] The drug's ability to inhibit cell growth is dose-dependent, with specific concentrations required to achieve a 50% inhibition of cell viability (IC50). Furthermore, this compound's pro-apoptotic effects are evident through the increased expression of proteins that promote cell death.[1]
Notably, this compound's anticancer activity is enhanced when used in combination with the standard chemotherapy drug, cisplatin.[1] This synergistic effect suggests that this compound could be a valuable addition to existing chemotherapy regimens, potentially improving treatment efficacy and overcoming drug resistance. In animal models, oral administration of this compound has been shown to suppress the growth of gastric cancer tumors.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating this compound's efficacy in gastric cancer models.
Table 1: In Vitro Cytotoxicity of this compound in Human Gastric Cancer Cell Lines
| Cell Line | IC50 (μM) after 24h Treatment |
| HGC27 | 9.75 ± 2.62 |
| MKN45 | 4.97 ± 1.00 |
| MGC803 | 6.83 ± 1.85 |
| BGC823 | 15.85 ± 2.19 |
Data represents the mean ± standard deviation from three separate experiments.
Table 2: Apoptosis Induction in Gastric Cancer Cells with this compound and Cisplatin Combination Therapy
| Cell Line | Treatment (24h) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| MKN45 | Cisplatin (5 µg/ml) | 10.0 | 8.9 |
| MKN45 | This compound + Cisplatin (5 µg/ml) | 20.7 | 26.9 |
Data indicates a significant increase in both early and late apoptotic cells with the combination treatment.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed mechanism of action for this compound and a typical workflow for evaluating its anticancer effects in a xenograft model.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: Workflow for evaluating this compound in a gastric cancer xenograft model.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer potential of this compound in gastric cancer models.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed gastric cancer cells (HGC27, MGC803, BGC823, or MKN45) in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0 to 30 µM) for 24 hours.
-
CCK-8 Addition: After the treatment period, remove the medium containing this compound and add 110 µL of fresh medium and 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
Apoptosis Assay (Flow Cytometry)
-
Cell Seeding and Treatment: Seed MGC803 or MKN45 cells in 6-well plates. Treat the cells with the desired concentrations of this compound, cisplatin, or a combination of both for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound for the indicated times and concentrations, wash the gastric cancer cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Mcl-1, Survivin, c-Myc, Cyclin D1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MGC803 cells suspended in PBS into the right flank of 4-6 week old female BALB/c nude mice.
-
Tumor Growth: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (length × width²) / 2.
-
Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups. Administer this compound (e.g., 10 or 20 mg/kg/day) and/or cisplatin (e.g., 5 mg/kg/day) via oral gavage.
-
Monitoring and Endpoint: Continue to monitor tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis.
References
Application Notes and Protocols: Repurposing Sertindole for the Treatment of Human Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of Sertindole, an atypical antipsychotic agent, in the context of human bladder cancer. The information compiled herein is based on preclinical findings that demonstrate this compound's efficacy in inducing apoptosis in bladder cancer cells through the inhibition of the STAT3/BCL-xL signaling pathway.[1][2][3][4][5]
Introduction
Bladder cancer is a prevalent malignancy of the urinary tract. Recent research has highlighted the potential of repurposing existing drugs for cancer therapy, offering an accelerated path to clinical applications. This compound, an antipsychotic medication, has demonstrated anticancer properties in various malignancies, including breast and gastric cancers. This document outlines the mechanism of action and provides experimental protocols to evaluate the anti-bladder cancer effects of this compound.
Studies have shown that this compound is cytotoxic to human bladder cancer cells while exhibiting lower toxicity towards normal urothelial cells. The primary mechanism of its cytotoxicity is the induction of apoptosis. Mechanistically, this compound inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key oncogenic driver in bladder cancer. This inhibition leads to the downregulation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-xL), ultimately triggering programmed cell death in bladder cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on human bladder cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Bladder Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment (mean ± SD) |
| J82 | 11.43 ± 0.63 |
| TCCSUP | 13.43 ± 0.89 |
| T24 | 14.79 ± 0.95 |
Data extracted from MTS viability assays.
Table 2: Apoptosis Induction by this compound in Human Bladder Cancer Cell Lines
| Cell Line | Treatment (20 µM this compound) | Apoptotic Cells (%) (mean ± SD) |
| J82 | This compound | 48.88 ± 3.18 |
| This compound + z-VAD-fmk | 29.46 ± 2.33 | |
| TCCSUP | This compound | 31.83 ± 0.98 |
| This compound + z-VAD-fmk | 16.18 ± 1.13 | |
| T24 | This compound | 42.14 ± 1.87 |
| This compound + z-VAD-fmk* | 12.67 ± 1.99 |
*z-VAD-fmk is a pan-caspase inhibitor used to confirm apoptosis-dependent cell death.
Signaling Pathway
This compound exerts its pro-apoptotic effects in bladder cancer cells by targeting the STAT3/BCL-xL signaling axis. The diagram below illustrates this pathway.
Caption: this compound-mediated inhibition of the STAT3/BCL-xL signaling pathway in bladder cancer.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on bladder cancer cell lines.
Materials:
-
Human bladder cancer cell lines (e.g., J82, TCCSUP, T24)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed bladder cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate the cells for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Analysis by Annexin V Staining and Flow Cytometry
This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.
Materials:
-
Human bladder cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control (DMSO) for 24 hours.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blotting for Apoptosis and Signaling Markers
This protocol is for detecting changes in protein expression related to apoptosis and the STAT3 signaling pathway.
Materials:
-
Human bladder cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-STAT3, anti-p-STAT3 (Tyr705), anti-BCL-xL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system. β-actin is commonly used as a loading control.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the anti-bladder cancer effects of this compound.
References
- 1. This compound, an Antipsychotic Drug, Curbs the STAT3/BCL-xL Axis to Elicit Human Bladder Cancer Cell Apoptosis In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 3. mdpi.com [mdpi.com]
- 4. This compound, an Antipsychotic Drug, Curbs the STAT3/BCL-xL Axis to Elicit Human Bladder Cancer Cell Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Sertindole's Therapeutic Effect on Cognitive Deficits in PCP-Treated Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of sertindole in mitigating cognitive deficits induced by phencyclidine (PCP) in rodent models, a well-established paradigm for studying schizophrenia-like cognitive impairment. The following sections detail the pharmacological rationale, experimental protocols, and key findings from preclinical studies, offering valuable insights for researchers in neuroscience and drug development.
Introduction
Cognitive impairment is a core and debilitating feature of schizophrenia, significantly impacting patients' quality of life and functional outcomes.[1] The N-methyl-D-aspartate (NMDA) receptor antagonist, phencyclidine (PCP), is widely used in rodents to model these cognitive deficits, as it induces a behavioral syndrome that mirrors many of the symptoms observed in schizophrenia.[2][3][4] this compound, an atypical antipsychotic, has demonstrated promise in ameliorating these PCP-induced cognitive impairments.[5] Its unique receptor binding profile, characterized by high affinity for dopamine D2, serotonin 5-HT2A, 5-HT2C, and 5-HT6 receptors, is thought to underlie its therapeutic effects.
Pharmacological Profile of this compound
This compound's mechanism of action involves a complex interplay between several neurotransmitter systems. It acts as an antagonist at dopamine D2 receptors, which is a hallmark of antipsychotic efficacy. Additionally, its potent antagonism of 5-HT2A and 5-HT6 receptors is believed to contribute to its beneficial effects on cognition. The blockade of 5-HT2A receptors may modulate dopamine release in key brain regions, while 5-HT6 receptor antagonism has been independently linked to cognitive enhancement. This compound also exhibits inverse agonist properties at the 5-HT2C receptor.
PCP-Induced Cognitive Deficit Models in Rodents
Sub-chronic treatment with PCP in rodents leads to enduring cognitive deficits that persist after the drug has been cleared from the system, modeling the persistent cognitive symptoms of schizophrenia. This makes the PCP model a valuable tool for screening potential therapeutic agents.
Experimental Workflow: PCP Treatment to Behavioral Testing
Caption: General experimental workflow for inducing and treating cognitive deficits.
Key Experiments and Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess episodic memory in rodents.
Protocol:
-
Habituation: Individually house rats in the testing arena (e.g., a 40x40x40 cm open field) for a set period (e.g., 10 minutes) for 2-3 consecutive days to reduce novelty-induced stress.
-
PCP and this compound Administration:
-
Administer PCP (e.g., 2 mg/kg, i.p.) or vehicle twice daily for 7 days, followed by a 7-day washout period.
-
On the testing day, administer this compound (e.g., 0.63, 1.25, 2.5 mg/kg, p.o.) or vehicle 4 hours prior to the acquisition trial.
-
-
Acquisition Trial (T1): Place the rat in the arena with two identical objects and allow it to explore for a set duration (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 minute or 1 hour).
-
Test Trial (T2): Place the rat back in the arena where one of the familiar objects has been replaced with a novel object. Allow for exploration for a set duration (e.g., 3-5 minutes).
-
Data Analysis: The time spent exploring the novel object versus the familiar object is recorded. A discrimination index (DI) is calculated as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Quantitative Data Summary: this compound in NOR Test
| Treatment Group | This compound Dose (mg/kg) | Inter-Trial Interval | Outcome |
| PCP + Vehicle | - | 1 min & 1 hr | Significant deficit in novel object recognition |
| PCP + this compound | 0.63, 1.25, 2.5 | 1 min | Significant improvement in novel object recognition |
| PCP + this compound | 2.5 | 1 hr | Significant improvement in novel object recognition |
Morris Water Maze (MWM)
The MWM is a classic test for spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (e.g., 1.5 m diameter) filled with opaque water containing a hidden platform.
-
PCP and this compound Administration:
-
Administer PCP as described for the NOR test.
-
Administer this compound (e.g., 0.63-2.5 mg/kg, s.c.) daily before each testing session.
-
-
Acquisition Phase: For several consecutive days (e.g., 3-5 days), rats are given multiple trials per day to find the hidden platform from different starting locations. The time to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured.
-
Data Analysis: Shorter escape latencies and path lengths during acquisition, and more time spent in the target quadrant during the probe trial, indicate better spatial learning and memory.
Quantitative Data Summary: this compound in MWM Test
| Treatment Group | This compound Dose (mg/kg, s.c.) | Key Finding |
| PCP + Vehicle | - | Marked cognitive deficits |
| PCP + this compound | 0.63 - 2.5 | Reversed PCP-induced cognitive impairment, with significant effects observed from day 2 onwards |
| Haloperidol | 0.010 - 0.020 | Ineffective in reversing PCP-induced deficits |
Attentional Set-Shifting Task (ASST)
The ASST in rats is analogous to the Wisconsin Card Sorting Test in humans and assesses executive function and cognitive flexibility.
Protocol:
-
Apparatus: A testing chamber with two digging pots, each containing a distinct digging medium and a specific odor.
-
PCP and this compound Administration:
-
Sub-chronic PCP treatment as previously described.
-
Acute or repeated (21 days) administration of this compound.
-
-
Task Phases: Rats are trained to dig in a pot to find a food reward based on a specific rule (e.g., dig in the pot with a specific odor). The task involves several phases where the rule for finding the reward is changed, requiring the rat to shift its attention and learn a new rule. This includes an intra-dimensional shift (IDS) and an extra-dimensional shift (EDS).
-
Data Analysis: The number of trials required to reach a criterion (e.g., 6 consecutive correct trials) in each phase is the primary measure. An impairment in the EDS phase is indicative of reduced cognitive flexibility.
Quantitative Data Summary: this compound in ASST
| Treatment Group | This compound Dose | Key Finding |
| PCP + Vehicle | - | Deficits in attentional set-shifting |
| PCP + this compound | Selected Doses | Attenuated PCP-induced set-shifting deficits |
| Risperidone, Clozapine, Olanzapine | - | Ineffective |
| Haloperidol | - | Ineffective |
Proposed Signaling Pathway of this compound's Therapeutic Effect
The therapeutic effects of this compound on PCP-induced cognitive deficits are hypothesized to result from its modulation of multiple neurotransmitter systems, particularly the interplay between serotonin and dopamine pathways.
Caption: this compound's modulation of PCP-induced neurochemical imbalances.
Conclusion
Preclinical evidence strongly supports the therapeutic potential of this compound in ameliorating cognitive deficits in the PCP rodent model of schizophrenia. Its efficacy across multiple cognitive domains, including episodic memory, spatial learning, and executive function, highlights its unique pharmacological profile. The data suggest that the combination of 5-HT2A and 5-HT6 receptor antagonism, in addition to dopamine D2 receptor blockade, may be a key mechanism underlying these pro-cognitive effects. These findings provide a solid rationale for further investigation of this compound and similar compounds for the treatment of cognitive impairment associated with schizophrenia.
References
- 1. Emerging role of this compound in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of PCP-induced learning and memory deficits in the Morris' water maze by this compound and other antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 4. In vivo model of Schizophrenia - Phencyclidine (PCP) induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 5. This compound improves sub-chronic PCP-induced reversal learning and episodic memory deficits in rodents: involvement of 5-HT(6) and 5-HT (2A) receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Sertindole's Inhibition of the STAT3/BCL-xL Signaling Axis in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sertindole, an atypical antipsychotic agent, has demonstrated promising anticancer properties by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of STAT3 is a key driver in the development and progression of various human cancers, promoting cell proliferation, survival, and angiogenesis.[1] this compound has been shown to inhibit the phosphorylation of STAT3, leading to the downregulation of its downstream anti-apoptotic target, B-cell lymphoma-extra large (BCL-xL), and subsequent induction of apoptosis in tumor cells.[2] These application notes provide a comprehensive overview of the methodologies to study the inhibitory effects of this compound on the STAT3/BCL-xL signaling axis in cancer.
Data Presentation
In Vitro Cytotoxicity of this compound
This compound has demonstrated cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values after treatment are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Assay Method |
| HGC27 | Gastric Cancer | 9.75 ± 2.62 | 24 hours | CCK-8 |
| MGC803 | Gastric Cancer | 6.83 ± 1.85 | 24 hours | CCK-8 |
| BGC823 | Gastric Cancer | 15.85 ± 2.19 | 24 hours | CCK-8 |
| MKN45 | Gastric Cancer | 4.97 ± 1.00 | 24 hours | CCK-8 |
| J82 | Bladder Cancer | 11.43 ± 0.63 | 48 hours | MTS |
| TCCSUP | Bladder Cancer | 13.43 ± 0.89 | 48 hours | MTS |
| T24 | Bladder Cancer | 14.79 ± 0.95 | 48 hours | MTS |
Table 1: IC50 values of this compound in various gastric and bladder cancer cell lines. Data compiled from[1].
In Vivo Antitumor Efficacy of this compound
In a xenograft model using MGC803 gastric cancer cells, oral administration of this compound has been shown to suppress tumor growth. While specific tumor growth inhibition percentages are not detailed in the primary literature, the study indicates a significant anti-tumor effect.
Inhibition of STAT3 Signaling Pathway Components
Treatment with this compound leads to a dose- and time-dependent decrease in the phosphorylation of STAT3 at tyrosine 705 (p-STAT3). This inhibition subsequently reduces the expression of STAT3 downstream target genes involved in cell survival and proliferation, including BCL-xL, Mcl-1, survivin, c-Myc, and cyclin D1. Quantitative densitometric analysis of the reduction in these protein levels following this compound treatment is a key area for further investigation.
Mandatory Visualizations
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Caption: Experimental workflow for evaluating this compound.
Caption: Logical flow of this compound's mechanism of action.
Experimental Protocols
Cell Viability Assay (CCK-8 or MTS)
Objective: To determine the cytotoxic effects of this compound on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., MGC803, T24)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).
-
Add 10 µL of CCK-8 solution or 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm for CCK-8 or 490 nm for MTS using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for STAT3 Phosphorylation and Downstream Targets
Objective: To assess the effect of this compound on the protein expression levels of total STAT3, phosphorylated STAT3 (Tyr705), BCL-xL, and other downstream targets.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total-STAT3, anti-BCL-xL, anti-Mcl-1, anti-survivin, anti-c-Myc, anti-cyclin D1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
If necessary, strip the membrane and re-probe for other proteins of interest, including the loading control.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the Western blot protocol.
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Gastric Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., male BALB/c nude mice, 4-6 weeks old)
-
MGC803 gastric cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject approximately 5 x 10^6 MGC803 cells (resuspended in PBS, optionally mixed with Matrigel) into the right flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups (n=5-10 per group).
-
Administer this compound (e.g., 10 or 20 mg/kg/day) or vehicle control to the respective groups via oral gavage daily.
-
Measure tumor volume (Volume = (length × width²)/2) and body weight every 2-3 days.
-
Continue the treatment for a predetermined period (e.g., 2-3 weeks).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and, optionally, perform immunohistochemical (IHC) analysis on tumor sections for p-STAT3 and other markers.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
References
Application Notes and Protocols: Investigating Cardiac hERG Channel Blockade with Sertindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sertindole is an atypical antipsychotic medication that has been associated with QT interval prolongation on the electrocardiogram (ECG), a phenomenon linked to an increased risk of cardiac arrhythmias.[1][2] The primary mechanism underlying this effect is the high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[1][3] Understanding the precise mechanisms of this compound's interaction with the hERG channel is critical for assessing its cardiac safety profile and for the development of safer therapeutic agents.
These application notes provide detailed protocols for investigating the effects of this compound on the cardiac hERG channel, focusing on electrophysiological characterization and cell-based assays.
Data Presentation: this compound's Potency on Cardiac Ion Channels
The following tables summarize the inhibitory potency of this compound on the hERG channel and other key cardiac ion channels. This data is essential for understanding the selectivity profile of this compound and its potential for multifaceted effects on cardiac electrophysiology.
Table 1: Inhibitory Potency (IC50) of this compound on hERG Channels
| Measurement Condition | IC50 (nM) | Reference(s) |
| Tail currents at -40 mV after a 2-sec depolarization to +20 mV | 14.0 | [1] |
| End of prolonged (20 sec) depolarizing pulses | 2.99 | |
| Inward tail currents at -100 mV (erg3 channel) | 43 |
Table 2: Comparative Inhibitory Potency (IC50) of this compound on Various Cardiac Ion Channels
| Ion Channel | IC50 | Reference(s) |
| hERG (IKr) | 14.0 nM | |
| Kv1.5 | 2.12 µM | |
| erg3 | 43 nM |
Experimental Protocols
Cell Culture of hERG-Expressing Cell Lines
The following protocols are suitable for the culture of Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the hERG channel.
Materials:
-
hERG-HEK293 or hERG-CHO stable cell line
-
Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 Medium (for CHO cells)
-
Fetal Bovine Serum (FBS)
-
Geneticin (G418) or other selection antibiotic (concentration to be optimized for each cell line)
-
Penicillin-Streptomycin solution
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Protocol for hERG-HEK293 Cells:
-
Thawing Cells:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Maintaining Cultures:
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cell monolayer with PBS, then add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet and plate at the desired density (e.g., a 1:5 to 1:10 split ratio).
-
-
Freezing Cells:
-
Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-2 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
-
Protocol for hERG-CHO Cells: The protocol is similar to that for HEK293 cells, with the primary difference being the use of Ham's F-12 medium supplemented with 10% FBS. Some studies suggest that incubating CHO-hERG cells at a reduced temperature (30°C) for 1-5 days prior to experiments can increase the magnitude of hERG currents.
Electrophysiological Recording of hERG Currents (Patch-Clamp)
This protocol describes the whole-cell patch-clamp technique to measure hERG channel currents and assess their blockade by this compound.
Materials:
-
hERG-expressing cells cultured on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
This compound stock solution (in DMSO) and final dilutions in external solution
Solutions:
-
External Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 12.5 Dextrose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 10 HEPES, 1.5 MgATP. Adjust pH to 7.3 with KOH.
Protocol:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Fabrication and Filling: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 2 seconds to elicit a large outward tail current as the channels recover from inactivation and deactivate.
-
Repeat this voltage protocol at regular intervals (e.g., every 15 seconds).
-
-
Data Acquisition: Record the currents during the voltage-clamp protocol.
-
Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow the drug effect to reach a steady state.
-
Data Analysis: Measure the peak tail current amplitude in the absence and presence of different concentrations of this compound. Construct a concentration-response curve and calculate the IC50 value.
Investigation of hERG Channel Trafficking (Western Blot)
This protocol can be used to investigate whether this compound affects the cellular processing and trafficking of the hERG protein to the cell surface. A reduction in the mature, fully glycosylated form of the hERG protein may indicate a trafficking defect.
Materials:
-
hERG-expressing cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against hERG
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate hERG-expressing cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-hERG antibody overnight at 4°C. The antibody should be able to distinguish between the immature (core-glycosylated, ~135 kDa) and mature (fully glycosylated, ~155 kDa) forms of the hERG protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the mature and immature forms of the hERG protein. A decrease in the ratio of the mature to immature form in this compound-treated cells compared to control cells would suggest a trafficking defect.
Visualizations
References
Development of Novel Sertindole Analogues as Selective Alpha-1 Adrenoceptor Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and characterization of novel Sertindole analogues as selective antagonists for alpha-1 (α1) adrenoceptors. The following sections offer a comprehensive overview of quantitative binding data for several analogues, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
The development of selective α1-adrenoceptor antagonists from the chemical scaffold of this compound has yielded several promising compounds. The tables below summarize the binding affinities (Ki) of these analogues for the three α1-adrenoceptor subtypes (α1a, α1b, and α1d) and their selectivity against various other G-protein coupled receptors (GPCRs), including dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C) receptors. This data is crucial for identifying lead compounds with high potency and selectivity for the target receptors.
Table 1: Binding Affinities (Ki, nM) of this compound Analogues for α1-Adrenoceptor Subtypes
| Compound ID | α1a | α1b | α1d | Reference |
| This compound | - | - | - | [1] |
| Compound 11 | 0.50 (overall α1) | - | - | [2] |
| Lu AA27122 (3i) | 0.52 | 1.9 | 2.5 | [3] |
| Compound 3l | 0.16 | >40-fold selective | >40-fold selective | [3] |
| Compound 15c | 0.99 | 3.2 | 9.0 | [4] |
Note: Some studies report affinity for the overall α1-adrenoceptor population rather than individual subtypes.
Table 2: Selectivity Profile of Lead this compound Analogues (Ki, nM)
| Compound ID | D2 | D3 | D4 | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2C | Reference |
| Compound 11 | >22 nM | >22 nM | >22 nM | >22 nM | >22 nM | >22 nM | >22 nM | |
| Lu AA27122 (3i) | >100-fold selective | - | - | - | 13 | >100-fold selective | - | |
| Compound 3l | >100-fold selective | - | - | - | - | >100-fold selective | - | |
| Compound 15c | >900-fold selective | >900-fold selective | >900-fold selective | >150-fold selective | >150-fold selective | >900-fold selective | >900-fold selective |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful screening and characterization of novel compounds. The following are methodologies for key experiments in the development of this compound analogues as α1-adrenoceptor antagonists.
Protocol 1: Radioligand Binding Assay for α1-Adrenoceptors
Objective: To determine the binding affinity (Ki) of novel this compound analogues for α1-adrenoceptor subtypes. This is achieved by measuring the ability of the test compound to compete with a known radiolabeled antagonist for binding to the receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human α1-adrenoceptor subtype (α1a, α1b, or α1d).
-
Radioligand: [³H]-prazosin (a high-affinity, non-subtype-selective α1-adrenoceptor antagonist).
-
Non-specific Ligand: Phentolamine (10 µM) or unlabeled prazosin (1 µM).
-
Test Compounds: this compound analogues dissolved in DMSO and serially diluted.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or 50 µL of non-specific ligand (for non-specific binding).
-
50 µL of serially diluted test compound.
-
50 µL of [³H]-prazosin (final concentration ~0.25 nM).
-
50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Functional Assay
Objective: To determine the functional antagonist activity of this compound analogues by measuring their ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing α1-adrenoceptors.
Materials:
-
Cells: HEK293 or CHO cells stably expressing one of the α1-adrenoceptor subtypes.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Phenylephrine or A61603 (for α1a).
-
Test Compounds: this compound analogues dissolved in DMSO and serially diluted.
-
Fluorescence Plate Reader: Equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Plate the cells in black-walled, clear-bottom 96-well or 384-well plates and grow to 80-90% confluency.
-
Dye Loading: Aspirate the culture medium and add the fluorescent calcium dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Pre-incubation: Wash the cells with assay buffer and add serial dilutions of the test compounds (this compound analogues). Incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Add a pre-determined concentration of the agonist (e.g., the EC80 concentration of phenylephrine) to all wells simultaneously using the instrument's liquid handler.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of agonist response against the logarithm of the antagonist (test compound) concentration.
-
Determine the IC50 value using non-linear regression. This represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Mandatory Visualizations
The following diagrams illustrate key concepts in the development of novel this compound analogues as selective α1-adrenoceptor antagonists.
Caption: Alpha-1 adrenoceptor signaling pathway and the inhibitory action of this compound analogues.
Caption: Experimental workflow for the development of novel this compound analogues as α1-adrenoceptor antagonists.
References
- 1. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-affinity relationship investigations of 5-aminomethyl and 5-carbamoyl analogues of the antipsychotic this compound. A new class of selective alpha1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel α₁-adrenoceptor ligands based on the antipsychotic this compound suitable for labeling as PET ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-affinity relationship investigations of 5-heteroaryl-substituted analogues of the antipsychotic this compound. A new class of highly selective alpha(1) adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Sertindole's Potential in Ameliorating Cognitive Deficits: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive overview of the emerging role of sertindole, an atypical antipsychotic, in improving episodic memory and reversal learning deficits. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cognitive impairments associated with neuropsychiatric disorders. The following sections detail the pharmacological profile of this compound, summarize key preclinical findings in structured tables, provide detailed experimental protocols for assessing its efficacy, and visualize its proposed mechanisms of action.
Introduction
Cognitive deficits are a core and debilitating feature of several neuropsychiatric disorders, including schizophrenia. These impairments, particularly in domains like episodic memory and cognitive flexibility (often assessed through reversal learning), are significant predictors of functional outcomes. This compound, a phenylindole-derived atypical antipsychotic, has demonstrated a promising pro-cognitive profile in preclinical studies. Its unique receptor binding profile, characterized by high affinity for dopamine D2, serotonin 5-HT2A, 5-HT2C, and 5-HT6 receptors, as well as α1-adrenergic receptors, is thought to underpin its therapeutic effects on both psychotic symptoms and cognitive dysfunction.[1][2][3][4] This document outlines the methodologies to investigate and replicate the findings related to this compound's impact on episodic memory and reversal learning.
Pharmacological Profile of this compound
This compound's mechanism of action in improving cognitive function is believed to be multifactorial, primarily involving the modulation of several neurotransmitter systems.[2]
-
Dopamine D2 Receptor Antagonism: Like other antipsychotics, this compound blocks D2 receptors, particularly in the mesolimbic pathway, which is crucial for its antipsychotic effects. Its selective action in this region over the nigrostriatal pathway contributes to a lower incidence of extrapyramidal side effects.
-
Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and cognitive deficits, possibly by modulating dopamine and other neurotransmitter release in cortical regions.
-
Serotonin 5-HT6 Receptor Antagonism: this compound's high affinity for 5-HT6 receptors is a key aspect of its pro-cognitive effects. Antagonism of these receptors has been shown to enhance cholinergic and glutamatergic neurotransmission, which are critical for learning and memory processes. Preclinical studies have demonstrated that 5-HT6 receptor antagonists can improve performance in various cognitive tasks.
-
α1-Adrenergic Receptor Antagonism: this compound also exhibits antagonism at α1-adrenergic receptors, which may influence its overall clinical profile.
Data Presentation: Preclinical Efficacy of this compound
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on reversal learning and episodic memory deficits, often in rodent models where cognitive impairment is induced by phencyclidine (PCP), an NMDA receptor antagonist.
Table 1: Effect of this compound on Reversal Learning Deficits in PCP-Treated Rodents
| Study Reference | Animal Model | Treatment Groups | Key Findings |
| Idris et al., 2010 | Adult female Hooded Lister rats with sub-chronic PCP-induced deficits | Vehicle, PCP + Vehicle, PCP + this compound (doses not specified in abstract), PCP + M100907 (5-HT2A antagonist), PCP + SB-742457 (5-HT6 antagonist) | This compound significantly improved the PCP-induced selective reversal learning deficit. The selective 5-HT2A and 5-HT6 receptor antagonists also showed efficacy, suggesting these mechanisms mediate this compound's effects. |
| Goetghebeur & Dias, 2007 (as cited in Harvey, 2011) | Rats with sub-chronic PCP-induced deficits in an attentional set-shifting task (a measure of cognitive flexibility) | PCP + Vehicle, PCP + this compound, PCP + Haloperidol, PCP + Clozapine, PCP + Risperidone, PCP + Olanzapine, PCP + Modafinil | This compound reversed the PCP-induced deficit in cognitive flexibility, an effect also seen with a selective 5-HT6 antagonist but not with other tested antipsychotics. |
Table 2: Effect of this compound on Episodic Memory Deficits in PCP-Treated Rodents (Novel Object Recognition Test)
| Study Reference | Animal Model | Treatment Groups | Inter-Trial Interval | Key Findings |
| Idris et al., 2010 | Adult female Hooded Lister rats with sub-chronic PCP-induced deficits | Vehicle, PCP + Vehicle, PCP + this compound (2.5 mg/kg, p.o.) | 1 min and 1 h | This compound significantly improved the PCP-induced deficit in novel object recognition at both the 1-minute and 1-hour inter-trial intervals, indicating an enhancement of episodic memory. |
Table 3: Effect of this compound on Learning and Memory in the Morris Water Maze
| Study Reference | Animal Model | Treatment Groups | Key Findings |
| Didriksen et al., 2007 | Rodents with PCP-induced cognitive deficits | PCP + Vehicle, PCP + this compound (0.63-2.5 mg/kg, s.c.), PCP + Risperidone (0.04 mg/kg, s.c.), PCP + Clozapine (0.63 mg/kg, s.c.), PCP + Haloperidol (0.010-0.020 mg/kg, s.c.) | This compound reversed the PCP-induced cognitive impairment. The significant effect of this compound was observed from day 2 onwards, which was earlier than clozapine and risperidone (significant at day 3). Haloperidol was ineffective. |
Experimental Protocols
The following are detailed protocols for the key behavioral assays used to evaluate the efficacy of this compound on episodic memory and reversal learning.
Novel Object Recognition (NOR) Task for Episodic Memory
This task is based on the innate tendency of rodents to explore novel objects more than familiar ones.
4.1.1. Apparatus
-
A square open field arena (e.g., 50 cm x 50 cm x 50 cm) made of non-porous material for easy cleaning.
-
A set of three-dimensional objects that are different in shape, color, and texture but similar in size and complexity. The objects should be heavy enough that the animals cannot displace them.
-
A video camera mounted above the arena to record the sessions for later analysis.
4.1.2. Procedure
-
Habituation: For 2-3 days prior to testing, individually habituate each animal to the empty testing arena for 10 minutes per day.
-
Training/Sample Phase (T1):
-
Place two identical objects (A1 and A2) in the arena at a fixed distance from each other and the walls.
-
Gently place the animal in the arena, midway between the two objects, facing away from them.
-
Allow the animal to explore the arena and objects for a set period (e.g., 5 minutes).
-
Exploration is defined as the animal's nose being in contact with the object or directed towards it within a 2 cm distance.
-
After the exploration period, return the animal to its home cage.
-
-
Inter-Trial Interval (ITI): The animal remains in its home cage for a specific duration (e.g., 1 minute or 1 hour) to assess short-term and long-term memory, respectively.
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object (B), while the other familiar object (A) remains in the same location. The position of the novel object should be counterbalanced across animals.
-
Place the animal back into the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (T_novel - T_familiar) / (T_novel + T_familiar).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Compare the DI between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Operant Reversal Learning Task for Cognitive Flexibility
This task assesses the ability of an animal to adapt its behavior in response to changing reward contingencies.
4.2.1. Apparatus
-
Standard operant conditioning chambers equipped with two retractable levers, a food pellet dispenser, and a house light.
-
A computer with software to control the experimental contingencies and record the data.
4.2.2. Procedure
-
Pre-training:
-
Food restrict the animals to 85-90% of their free-feeding body weight.
-
Habituate the animals to the operant chambers and train them to press a lever for a food reward (e.g., 45 mg sucrose pellets) on a continuous reinforcement schedule, followed by a fixed-ratio schedule (e.g., FR-1).
-
-
Acquisition of a Visual Discrimination Task:
-
One lever is designated as the "correct" lever (S+) and the other as the "incorrect" lever (S-). A visual cue (e.g., a light above the lever) can be used to signal the correct lever.
-
A press on the S+ lever results in a food reward, while a press on the S- lever results in a time-out period (e.g., 5 seconds) during which the house light is turned off and no rewards can be earned.
-
Train the animals to a criterion of performance (e.g., 90% correct responses in a block of trials).
-
-
Reversal Phase:
-
Once the acquisition criterion is met, the reward contingencies are reversed without any external signal to the animal. The previously incorrect lever (S-) now becomes the correct lever (S+), and the previously correct lever (S+) becomes the incorrect one (S-).
-
Continue the session until the animal reaches the same performance criterion on the reversed task.
-
-
Data Analysis:
-
The primary measures of performance are the number of trials and the number of errors (perseverative, regressive, and never-reinforced) to reach the criterion in both the acquisition and reversal phases.
-
Compare the performance between treatment groups using appropriate statistical analyses. An increase in errors during the reversal phase in the PCP-treated group compared to the vehicle group would indicate a reversal learning deficit.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways of this compound and the experimental workflows.
Caption: Proposed mechanism of this compound's pro-cognitive effects.
References
- 1. Emerging role of this compound in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound in the Management of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound in schizophrenia: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sertindole in the Study of Sensory Gating Cognitive Functions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sensory gating is a pre-attentive neurophysiological process that filters redundant or irrelevant sensory information, preventing cognitive overload and allowing for the efficient allocation of attentional resources. A common measure of auditory sensory gating is the suppression of the P50 event-related potential (ERP), a positive EEG wave occurring approximately 50 milliseconds after an auditory stimulus. In a paired-click paradigm, the amplitude of the P50 response to the second of two closely presented clicks (S2) is typically suppressed compared to the first (S1). Deficits in P50 suppression are a well-documented endophenotype in schizophrenia and other neuropsychiatric disorders, reflecting an inability to filter sensory input.
Sertindole, an atypical antipsychotic agent, has shown promise in modulating sensory gating. Its mechanism of action, primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors, positions it as a valuable pharmacological tool for investigating the neurobiology of sensory gating and for the development of novel therapeutics targeting cognitive deficits in psychiatric disorders. These application notes provide a comprehensive overview of the use of this compound in studying sensory gating, including detailed experimental protocols and a summary of key findings.
Data Presentation
The following tables summarize the quantitative data from a key study by Holstein et al. (2011) investigating the effects of this compound on P50 sensory gating in healthy volunteers. The study stratified participants into "low gaters" and "high gaters" based on their baseline P50 suppression.
Table 1: P50 Suppression (S2/S1 Ratio) in Low Gaters
| Treatment | Mean S2/S1 Ratio | Standard Deviation (SD) | p-value (vs. Placebo) |
| Placebo | 0.85 | 0.23 | - |
| This compound | 0.55 | 0.19 | < 0.05 |
A lower S2/S1 ratio indicates better sensory gating (greater suppression).
Table 2: P50 Suppression (S2/S1 Ratio) in High Gaters
| Treatment | Mean S2/S1 Ratio | Standard Deviation (SD) | p-value (vs. Placebo) |
| Placebo | 0.25 | 0.10 | - |
| This compound | 0.40 | 0.15 | < 0.05 |
In high gaters, this compound was observed to attenuate sensory gating.
Experimental Protocols
Protocol 1: Human P50 Sensory Gating Study
This protocol is based on the methodology described by Holstein et al. (2011) to assess the effect of this compound on auditory sensory gating in healthy human volunteers.[1]
1. Participant Recruitment and Stratification:
-
Recruit healthy adult volunteers with no history of psychiatric or neurological disorders.
-
Perform a baseline P50 sensory gating measurement for each participant.
-
Calculate the P50 ratio (amplitude of S2 / amplitude of S1).
-
Stratify participants into "low gaters" (e.g., P50 ratio > 0.5) and "high gaters" (e.g., P50 ratio < 0.5) based on the baseline measurement.
2. Study Design:
-
Employ a double-blind, placebo-controlled, crossover design.
-
Each participant will attend two experimental sessions, separated by a washout period (e.g., one week).
-
In one session, participants will receive a single oral dose of this compound (e.g., 16 mg).
-
In the other session, participants will receive a placebo. The order of treatment will be randomized.
3. P50 Auditory Paired-Click Paradigm:
-
Stimuli: Paired auditory clicks (e.g., 1 ms duration, 90 dB intensity).
-
Inter-stimulus Interval (ISI): 500 ms between the first (S1) and second (S2) click.
-
Inter-pair Interval: A randomized interval of 8-12 seconds between each pair of clicks.
-
Number of Trials: Present a sufficient number of pairs (e.g., 100-120) to obtain a clear averaged ERP.
4. EEG Recording:
-
Use a multi-channel EEG system with electrodes placed according to the International 10-20 system.
-
Record from at least a central electrode (Cz), referenced to linked mastoids or another suitable reference.
-
Use a ground electrode on the forehead.
-
Monitor vertical and horizontal eye movements with EOG electrodes.
-
Amplifier Settings:
-
Bandpass filter: e.g., 0.5 - 100 Hz.
-
Sampling rate: e.g., 1000 Hz.
-
Impedance: Keep below 5 kΩ.
-
5. Data Analysis:
-
Epoch the continuous EEG data from -100 ms to 400 ms relative to the onset of S1 and S2.
-
Perform artifact rejection to remove epochs contaminated by eye blinks, muscle activity, or other noise.
-
Average the artifact-free epochs for S1 and S2 separately for each condition (this compound and placebo).
-
Identify the P50 peak as the most positive deflection between 40 and 75 ms post-stimulus.
-
Measure the P50 amplitude (e.g., baseline-to-peak).
-
Calculate the P50 suppression ratio (S2 amplitude / S1 amplitude).
-
Perform statistical analysis (e.g., repeated measures ANOVA) to compare the effects of this compound and placebo on the P50 ratio within the low and high gater groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound's action on sensory gating and a typical experimental workflow for a P50 study.
References
Safety Operating Guide
Navigating the Final Frontier: A Guide to the Proper Disposal of Sertindole
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends far beyond its synthesis and application in the laboratory. The final, and arguably one of the most critical, stages is its proper disposal. Sertindole, an atypical antipsychotic, requires careful handling not only during its use in research but also at the end of its experimental journey. Adherence to proper disposal protocols is paramount to ensure laboratory safety, environmental protection, and regulatory compliance.
Understanding this compound Waste Profile
This compound is a potent, psychoactive compound that, while not classified as a federally controlled substance in the United States, necessitates a cautious approach to its disposal. It is crucial to prevent its release into the environment, where it may have long-lasting and harmful effects on aquatic life. Safety Data Sheets (SDS) for this compound indicate that it can cause skin and eye irritation, and may also lead to respiratory irritation.
While this compound is not specifically listed as a hazardous waste by the Environmental Protection Agency (EPA), it is prudent to manage its disposal with a higher level of care than standard laboratory chemicals. The guiding principle should be to prevent its entry into the sanitary sewer system and landfills where it could have unintended environmental consequences.
Quantitative Data Summary
The following table summarizes the key classifications for this compound waste, highlighting its non-hazardous but sensitive nature.
| Parameter | Classification/Value | Regulatory Body/Source |
| DEA Controlled Substance | No | Drug Enforcement Administration |
| EPA Listed Hazardous Waste (P or U list) | No | Environmental Protection Agency[1] |
| Aquatic Toxicity | May cause long lasting harmful effects to aquatic life | Safety Data Sheet |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | Safety Data Sheet[2] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a clear, step-by-step guide for the safe and compliant disposal of this compound from a laboratory setting. This procedure is designed to minimize environmental impact and ensure the safety of all personnel.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes pure, unused this compound, contaminated labware (e.g., vials, pipettes, gloves), and solutions containing the compound.
-
Segregate this compound waste from other laboratory waste. Use a dedicated, clearly labeled, and sealed container for all this compound-containing materials. The container should be made of a material compatible with this compound and any solvents used.
Step 2: On-site Deactivation (if applicable and feasible)
-
It is generally not recommended to attempt chemical deactivation without a thoroughly researched and validated protocol. The byproducts of an incomplete reaction could be more hazardous than the parent compound.
Step 3: Packaging and Labeling
-
Package all this compound waste in a robust, leak-proof container. For solid waste, a securely sealed bag or drum is appropriate. For liquid waste, use a sealed, non-reactive container.
-
Label the waste container clearly. The label should include:
-
The name of the waste: "this compound Waste" or "Non-Hazardous Pharmaceutical Waste for Incineration"
-
The primary hazards (e.g., "Irritant")
-
The date of accumulation
-
The name of the generating laboratory and principal investigator
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated, secure area. This area should be away from general laboratory traffic and inaccessible to unauthorized personnel.
-
The storage area should be cool, dry, and well-ventilated.
Step 5: Final Disposal
-
Do not dispose of this compound down the drain or in the regular trash. [3] This is a critical step to prevent environmental contamination.
-
Engage a licensed hazardous waste or pharmaceutical waste disposal contractor. This is the most critical and recommended step. These contractors are equipped to handle and dispose of pharmaceutical waste in a compliant and environmentally sound manner, typically through high-temperature incineration.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound. This will ensure they have all the necessary information to handle the waste safely.
-
Maintain all records of waste disposal. This includes the waste manifest provided by the disposal contractor. These records are essential for regulatory compliance.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow
By following these procedures, research institutions can ensure the safe and responsible management of this compound waste, thereby protecting their personnel, the environment, and maintaining a high standard of laboratory safety and compliance.
References
Essential Safety and Operational Guidance for Handling Sertindole
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients is paramount. This document provides essential, immediate safety and logistical information for the handling of Sertindole, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is a potent atypical antipsychotic compound that requires careful handling to avoid exposure. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] It is also recognized as potentially causing long-lasting harmful effects to aquatic life.[1]
The following table summarizes the hazard classifications for this compound based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Long-term) | Category 4 | H413: May cause long lasting harmful effects to aquatic life |
Due to these hazards, the use of appropriate personal protective equipment is mandatory. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specification |
| Hands | Protective gloves | Impervious gloves are recommended. For compounding, administering, and disposing of hazardous drugs, wearing two pairs of gloves is a best practice. The outer glove should be removed after each task. Powder-free gloves are preferred. |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield should be worn if there is a risk of splashes. | Must comply with appropriate national standards. Eyeglasses alone do not offer adequate protection. |
| Body | A protective disposable gown made of low-permeability fabric. | The gown should have a solid front, long sleeves, and tight-fitting cuffs. |
| Respiratory | A dust respirator or N95 mask should be used, especially when handling the powder form or if there is a potential for aerosol generation. | For significant spills, a chemical cartridge-type respirator may be necessary. A surgical mask does not provide adequate respiratory protection from drug exposure. |
Occupational Exposure Limits
No official Occupational Exposure Limits (OELs) have been established for this compound by regulatory bodies such as OSHA. For many potent pharmaceutical compounds, in-house OELs are often derived from the therapeutic dose. Given the potent nature of this compound, a conservative approach to control exposure is essential. All handling should be conducted in a manner that minimizes the generation of dust and aerosols.
Experimental Protocols: Safe Handling and Disposal Workflow
The following diagram outlines the standard operational workflow for the safe handling and disposal of this compound in a laboratory setting. This procedural guidance is designed to minimize exposure and ensure a safe working environment.
Caption: Workflow for the safe handling and disposal of this compound.
Operational Plan:
-
Preparation: Before handling this compound, thoroughly review the Safety Data Sheet (SDS). Don all required PPE as outlined in the table above.
-
Handling and Weighing: All manipulations of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood, to minimize inhalation exposure. Avoid breathing dust, fumes, or vapors.
-
Experimental Use: During experimental procedures, maintain containment to prevent the release of the compound into the work environment. Take precautionary measures against static discharge.
-
Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Storage: Keep the container tightly closed and store it in a refrigerator, away from incompatible materials such as strong oxidizers.
-
Spill Management: In case of a spill, ensure adequate ventilation. Avoid generating dust. Collect the spilled material carefully and place it in a sealed container for disposal.
Disposal Plan:
All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, should be considered hazardous waste.
-
Segregation: Collect and segregate this compound waste from other laboratory waste streams.
-
Disposal: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the substance to enter sewers or surface water. It is recommended to use a licensed chemical waste management company for disposal. Medicines should not be disposed of via wastewater or household waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
